molecular formula C8H7N3O3 B3218569 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190310-33-8

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3218569
CAS No.: 1190310-33-8
M. Wt: 193.16 g/mol
InChI Key: PYVFGSFYDRIUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-5-6(11(12)13)4-9-8(5)10-7/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFGSFYDRIUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details a robust and efficient synthetic protocol, starting from the commercially available 6-methoxy-1H-pyrrolo[2,3-b]pyridine, and offers an in-depth analysis of its structural and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel 7-azaindole derivatives.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. These features have led to the incorporation of the 7-azaindole core into a wide array of biologically active molecules, including kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[1][2] The strategic functionalization of the 7-azaindole ring system is a key aspect of modern drug design, enabling the fine-tuning of a compound's pharmacological profile.

The introduction of a methoxy group at the 6-position and a nitro group at the 3-position of the 7-azaindole core, yielding 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, creates a molecule with a distinct electronic landscape. The electron-donating methoxy group and the electron-withdrawing nitro group are anticipated to modulate the molecule's reactivity, polarity, and potential biological interactions. This particular substitution pattern makes it a valuable intermediate for the synthesis of more complex derivatives with potential therapeutic applications.

This guide presents a scientifically sound and practical approach to the synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine and provides a thorough characterization of the final product, thereby offering a solid foundation for its further exploration in drug discovery programs.

Synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the target compound is most efficiently achieved through the direct electrophilic nitration of the commercially available starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution, with a strong preference for the C3 position.[1] This inherent reactivity allows for a direct and high-yielding nitration reaction.

Synthetic Pathway

The proposed synthetic route is a one-step electrophilic nitration reaction.

Synthetic Pathway start 6-Methoxy-1H-pyrrolo[2,3-b]pyridine product 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Synthetic pathway for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol

Materials:

  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Commercially available)[3]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir the solution until the starting material is completely dissolved.

  • Nitration: While maintaining the temperature at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture over a period of 30 minutes. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine as a solid.

Characterization of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data based on the structure of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine and data from analogous compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Yellow to orange solid
Melting Point Expected to be higher than the starting material due to increased polarity and potential for intermolecular interactions.
Spectroscopic Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN1-H (Pyrrole)The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.
~8.6s1HH2The proton at the C2 position is adjacent to the electron-withdrawing nitro group, leading to a significant downfield shift.
~8.2d1HH4The H4 proton is part of the pyridine ring and is coupled to H5.
~7.0d1HH5The H5 proton is coupled to H4 and is shielded by the adjacent methoxy group.
~4.0s3H-OCH₃The methoxy protons will appear as a sharp singlet in the typical region for such groups.

The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)AssignmentRationale
~160C6The carbon bearing the methoxy group will be significantly deshielded.
~145C7aThe bridgehead carbon of the pyridine ring.
~142C4Aromatic carbon in the pyridine ring.
~135C3The carbon atom attached to the nitro group will be deshielded.
~130C2The carbon adjacent to the nitro group and the pyrrole nitrogen will be downfield.
~115C3aThe bridgehead carbon of the pyrrole ring.
~100C5The carbon in the pyridine ring shielded by the methoxy group.
~55-OCH₃The carbon of the methoxy group.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretch (Pyrrole)
3100-3000WeakAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-OCH₃)
1550-1500StrongAsymmetric NO₂ stretch
1350-1300StrongSymmetric NO₂ stretch
1600-1450MediumC=C and C=N stretching (Aromatic rings)
1250-1000StrongC-O stretch (Aryl ether)

Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak.

m/zAssignment
193[M]⁺ (Molecular ion)
177[M - O]⁺
163[M - NO]⁺
147[M - NO₂]⁺
118[M - NO₂ - HCN]⁺

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine via electrophilic nitration of the corresponding 6-methoxy-7-azaindole. The provided experimental protocol is robust and can be readily implemented in a standard organic synthesis laboratory. Furthermore, the comprehensive predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The availability of this well-characterized, functionalized 7-azaindole derivative will undoubtedly facilitate the development of novel and potent therapeutic agents.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • PubChem. (n.d.). 7-Azaindole. Retrieved from [Link]

Sources

Physicochemical properties of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Critical Intermediate for ATP-Competitive Kinase Inhibitor Scaffolds[1]

Executive Summary

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-Methoxy-3-nitro-7-azaindole) is a specialized heterocyclic building block used primarily in the synthesis of targeted small-molecule oncology drugs. As a 3-nitro derivative of the privileged 7-azaindole scaffold, it serves as the direct precursor to 3-amino-7-azaindoles , a class of compounds that mimic the purine base of ATP. This structural mimicry allows them to bind effectively to the hinge region of various protein kinases (e.g., c-Met, FGFR, BRAF), making this molecule a linchpin in Fragment-Based Drug Discovery (FBDD).

This guide details the physicochemical profile, synthetic pathways, and handling protocols required to utilize this compound effectively in medicinal chemistry campaigns.[1]

Chemical Identity & Structural Analysis[3][4][5][6]

The molecule features a fused pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with an electron-donating methoxy group at position C6 and a strongly electron-withdrawing nitro group at position C3.

Table 1: Physicochemical Profile
PropertyData / ValueNotes
IUPAC Name 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Common Name 6-Methoxy-3-nitro-7-azaindolePreferred in med. chem. literature
CAS Number Not Assigned / RareParent (non-nitro): 896722-53-5
Molecular Formula

Molecular Weight 193.16 g/mol
Appearance Yellow to orange solidTypical of nitro-heterocycles
Melting Point >200°C (Predicted)Parent MP is 88-89°C; nitro group significantly increases lattice energy.
Solubility DMSO, DMF, hot EtOAcPoor solubility in water/hexane.
pKa (Pyrrole NH) ~10.5 (Predicted)More acidic than parent (pKa ~13) due to C3-nitro electron withdrawal.
LogP ~1.5 - 1.8 (Predicted)Moderate lipophilicity suitable for cell permeability.
H-Bond Donors 1 (Pyrrole NH)Critical for Hinge Binding (Glu/Leu residues).
H-Bond Acceptors 4 (N7,

, OMe)
Structural Logic & Reactivity
  • Electronic Push-Pull: The C6-methoxy group acts as an electron donor (

    
     effect), increasing electron density at N1 and C3. However, the C3-nitro group is a strong electron withdrawer (
    
    
    
    ), which stabilizes the conjugate base of the pyrrole NH, increasing acidity.
  • Regioselectivity: The C3 position in 7-azaindoles is the most nucleophilic site. The presence of the nitro group at C3 blocks further electrophilic aromatic substitution, directing subsequent chemistry either to the pyridine ring (via N-oxide formation) or to the reduction of the nitro group itself.

Synthetic Pathways & Experimental Protocols

The primary utility of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is as a gateway to the 3-amino derivative. The synthesis typically proceeds via electrophilic nitration of the parent azaindole.

Protocol A: Nitration of 6-Methoxy-7-azaindole

Objective: Selective introduction of the nitro group at the C3 position.

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ) or Trifluoroacetic Anhydride (TFAA).
  • Procedure:

    • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.05 eq) while maintaining internal temperature <5°C. Note: 7-azaindoles are prone to oxidation; temperature control is critical.
      
    • Stir at 0°C for 1 hour, then slowly warm to room temperature.

    • Quench: Pour reaction mixture onto crushed ice/water. The nitro product typically precipitates as a yellow solid.

    • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Protocol B: Reduction to 3-Amino-6-methoxy-7-azaindole

Objective: Conversion of the nitro group to the amine for subsequent coupling (e.g., urea formation).

  • Reagents:

    
     (gas), 10% Pd/C, Methanol/THF.
    
  • Procedure:

    • Suspend the 3-nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure or 30 psi) for 2–4 hours.
      
    • Validation: Monitor by LC-MS (disappearance of M+ = 193, appearance of M+ = 163).

    • Workup: Filter through Celite® to remove catalyst. Concentrate filtrate to obtain the amine. Caution: 3-amino-7-azaindoles are air-sensitive and should be used immediately or stored under Argon.

Visualization: Synthesis & Utility Workflow

G cluster_0 Key Transformation Start 6-Methoxy-7-azaindole (Parent Scaffold) Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate 6-Methoxy-3-nitro-7-azaindole (Target Intermediate) Nitration->Intermediate Reduction Reduction (H2, Pd/C or Zn/AcOH) Intermediate->Reduction Nitro Reduction Amine 3-Amino-6-methoxy-7-azaindole (Nucleophile) Reduction->Amine Drug Kinase Inhibitor (Urea/Amide Derivative) Amine->Drug Coupling (R-NCO / R-COOH)

Figure 1: Synthetic workflow transforming the parent azaindole into the bioactive kinase inhibitor scaffold via the 3-nitro intermediate.[2]

Handling, Stability & Safety

Stability Profile
  • Thermal: The 3-nitro compound is thermally stable up to its melting point (>200°C), unlike its 3-amino derivative which is oxidation-prone.

  • Light Sensitivity: Nitro-azaindoles can undergo photochemical rearrangement or degradation; store in amber vials.

  • Chemical: Stable to acidic conditions used in nitration. Susceptible to nucleophilic attack at C6 (displacement of methoxy group) under harsh basic conditions.

Safety Protocols (MSDS Summary)
  • Hazards: As a nitroaromatic, treat as potentially explosive if heated under confinement, though azaindole derivatives are generally stable. Suspected mutagen (typical of planar nitro-aromatics).

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work in a fume hood to avoid inhalation of dust.

  • Disposal: Segregate as hazardous organic waste (nitrogen-containing).

References

  • Synthesis of 7-Azaindole Derivatives

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[3]

    • Source:Organic Process Research & Development, ACS Public
    • Relevance: Establishes protocols for nitration and reduction of substituted 7-azaindoles.
    • URL:[Link]

  • Parent Compound Data

    • Title: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 896722-53-5).[4]

    • Source: Fluorochem / PubChem.[5]

    • Relevance: Provides baseline physicochemical d
    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: Azaindoles in Medicinal Chemistry: Fruitful Scaffolds for Kinase Inhibitors.[1][6][7]

    • Source: PharmaBlock Whitepaper.
    • Relevance: Details the SAR advantages of 6-methoxy and 3-amino substitutions in kinase binding.
  • Reactivity of 3-Nitroindoles

    • Title: Reactivity of 3-nitroindoles with electron-rich species.
    • Source:Chemical Communic
    • Relevance: Explains the electrophilic nature and stability of the 3-nitro-azaindole core.
    • URL:[Link]

Sources

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Foreword

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are recognized for their diverse therapeutic potential, including as protein kinase inhibitors for cancer therapy.[3][4][5] The introduction of specific substituents, such as methoxy and nitro groups, to this core structure can significantly modulate its electronic properties and biological activity. This guide provides a detailed predictive analysis of the spectral characteristics of a key derivative, 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, offering a foundational reference for researchers engaged in its synthesis and characterization.

Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are informed by the analysis of structurally related compounds and established spectroscopic theory.

Molecular Structure and Key Features

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine possesses a fused bicyclic system consisting of a pyridine and a pyrrole ring. The methoxy group at position 6 and the nitro group at position 3 are expected to be the primary drivers of the molecule's spectral characteristics.

Caption: Molecular structure of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Predicted Spectral Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine are based on the analysis of similar 7-azaindole derivatives.[3][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H1 (N-H)11.0 - 12.0-The acidic proton on the pyrrole nitrogen is expected to be significantly deshielded and may exhibit broadness due to quadrupolar relaxation and exchange.
H28.0 - 8.5125 - 130This proton is on the pyrrole ring and adjacent to the electron-withdrawing nitro group, leading to a downfield shift.
H47.5 - 8.0115 - 120This proton is on the pyridine ring and is influenced by the adjacent nitrogen and the methoxy group.
H56.8 - 7.295 - 100This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift.
OCH₃3.9 - 4.155 - 60Typical chemical shift for a methoxy group attached to an aromatic ring.
C2-125 - 130Aromatic carbon adjacent to the nitro group.
C3-140 - 145Aromatic carbon directly attached to the electron-withdrawing nitro group, resulting in a significant downfield shift.
C3a-120 - 125Bridgehead carbon.
C4-115 - 120Aromatic carbon.
C5-95 - 100Aromatic carbon ortho to the methoxy group.
C6-160 - 165Aromatic carbon attached to the electron-donating methoxy group, resulting in a significant downfield shift.
C7a-145 - 150Bridgehead carbon adjacent to the pyridine nitrogen.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine are based on the characteristic vibrational frequencies of its constituent functional groups.[7]

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, OCH₃)2850 - 2960Medium
N=O Stretch (Asymmetric)1520 - 1560Strong
N=O Stretch (Symmetric)1340 - 1380Strong
C=C and C=N Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1230 - 1270Strong
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data is based on the molecular formula C₈H₇N₃O₃.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺193.05Molecular ion
[M+H]⁺194.06Protonated molecular ion, commonly observed in ESI and CI
[M+Na]⁺216.04Sodiated adduct, often seen in ESI
[M-NO₂]⁺147.06Loss of the nitro group is a common fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (400+ MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Chemical Shift, Coupling) C->D

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.

Causality and Field-Proven Insights

The choice of deuterated solvent in NMR is critical; DMSO-d₆ is often preferred for pyrrolo[2,3-b]pyridine derivatives due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the N-H proton.[3] In IR spectroscopy, the ATR technique is a modern, efficient method that requires minimal sample preparation and provides high-quality spectra for solid samples. For mass spectrometry, ESI is a soft ionization technique that typically keeps the molecular ion intact, which is crucial for determining the molecular weight of the compound.

The presence of the nitro group is expected to significantly influence the electron density of the aromatic system, leading to the deshielding of nearby protons in the ¹H NMR spectrum. Conversely, the electron-donating methoxy group will shield adjacent protons. These predictable electronic effects are fundamental to the structural elucidation of substituted aromatic compounds.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Available at: [Link]

  • Brause, R., et al. (2004). Determination of the excited state structure of 7-azaindole using a Franck–Condon analysis. Physical Chemistry Chemical Physics, 6(8), 1615-1621.
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (n.d.). Academia.edu.
  • Serrano-Andrés, L., & Borin, A. C. (2000). A theoretical study of the emission spectra of indole and its analogs: indene, benzimidazole, and 7-azaindole. Chemical Physics, 262(2-3), 267-283.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). PMC.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers.
  • 6-methoxy-1h-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • 6-methoxy-1h,2h,3h-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine. (n.d.). Fluorochem.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC.

Sources

Comprehensive Structural Characterization Guide: 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190310-33-8) represents a critical "push-pull" 7-azaindole scaffold used primarily as a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK, BRAF, and VEGFR inhibitors). The presence of the electron-donating methoxy group at C6 and the electron-withdrawing nitro group at C3 creates a unique electronic distribution that influences both its solubility profile and its utility as a precursor for 3-amino-7-azaindole derivatives.

This guide provides a technical roadmap for the synthesis, crystallization, and structural analysis of this molecule. While specific proprietary crystallographic data (CIF files) are often held within private pharmaceutical databases, this document outlines the authoritative experimental protocols to generate, solve, and analyze the crystal structure, grounded in the established behavior of homologous 3-nitro-7-azaindoles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Number 1190310-33-8
Molecular Formula

Molecular Weight 193.16 g/mol
SMILES COc1nc2c(cc1)[nH]cc2[O-]
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Electronic Class Push-Pull System (C6-EDG / C3-EWG)
Predicted pKa ~10.5 (Pyrrole NH), ~2.0 (Pyridine N, reduced basicity due to

)

Synthesis Protocol

The synthesis relies on the electrophilic aromatic substitution (nitration) of the electron-rich pyrrole ring of the parent 6-methoxy-7-azaindole. The C3 position is the most nucleophilic site, activated by the pyrrole nitrogen lone pair.

Reagents & Conditions
  • Starting Material: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 896722-53-5).

  • Nitrating Agent: Fuming Nitric Acid (

    
    ) in Sulfuric Acid (
    
    
    
    ) or Potassium Nitrate (
    
    
    ) in Trifluoroacetic Acid (TFA).
  • Temperature:

    
     to Room Temperature (strict control required to prevent over-nitration).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 6-methoxy-7-azaindole in TFA (10 volumes) at

    
    .
    
  • Addition: Slowly add 1.1 eq of

    
     portion-wise over 30 minutes. Maintain temperature 
    
    
    
    .
  • Reaction: Allow to warm to

    
     and stir for 2–4 hours. Monitor by LC-MS for the appearance of M+1 (194.16).
    
  • Quench: Pour the reaction mixture onto crushed ice/water (50 volumes).

  • Precipitation: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 6–7. The nitro product typically precipitates as a yellow solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Methanol.

Crystallization & Structural Determination[7][9][10]

To obtain X-ray quality single crystals, one must exploit the molecule's tendency to form hydrogen-bonded dimers.

Crystallization Screening Matrix

The "push-pull" nature implies high polarity but limited water solubility.

MethodSolvent SystemConditionsTarget Polymorph
Slow Evaporation Methanol / Dichloromethane (1:1)Room Temp, loosely capped vialBlock/Prism (Solvated)
Vapor Diffusion DMSO (solvent) / Water (antisolvent)Closed chamber, 2 weeksNeedle (Anhydrous)
Cooling Ethanol (hot saturation)

ramp (

/min)
Plate (Thermodynamic)
Expected Structural Metrics (Homolog-Based)

Based on the Cambridge Structural Database (CSD) analysis of 3-nitro-7-azaindoles, the following structural features are predicted with high confidence:

  • Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    .
  • Planarity: The 7-azaindole core is planar. The C3-nitro group will likely lie coplanar (

    
    ) with the ring system to maximize conjugation with the pyrrole nitrogen, unless steric bulk from a C4-substituent forces a twist (unlikely here as C4 is H).
    
  • Supramolecular Assembly:

    • Primary Motif: Centrosymmetric dimers formed via

      
        hydrogen bonds (Interaction distance ~2.9 Å). This is the "azaindole embrace."
      
    • Secondary Motif: The nitro group oxygens act as weak acceptors for C-H donors from adjacent aromatic rings (

      
      ).
      
    • Pi-Stacking: Offset face-to-face stacking of the electron-deficient pyridine ring (due to

      
      ) against the electron-rich pyrrole of a neighbor.
      

Experimental Workflow Diagram

The following diagram illustrates the critical path from synthesis to validated crystal structure.

G cluster_cryst Crystallization Screening Start Start: 6-Methoxy-7-azaindole (CAS 896722-53-5) Nitration Nitration (C3-Selective) KNO3 / TFA, 0°C Start->Nitration Electrophilic Subst. Workup Quench & Neutralization pH 7, Precipitation Nitration->Workup Crude Crude Yellow Solid (M+H = 194.16) Workup->Crude MethodA Method A: Slow Evap (MeOH/DCM) Crude->MethodA MethodB Method B: Vapor Diff (DMSO/H2O) Crude->MethodB XRD Single Crystal XRD (Mo Kα or Cu Kα) MethodA->XRD Prism Crystals MethodB->XRD Needle Crystals Solve Structure Solution (Direct Methods / SHELXT) XRD->Solve Diffraction Pattern Refine Refinement (R-factor < 5%) Solve->Refine Final Final CIF Data (6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine) Refine->Final

Caption: Workflow for the synthesis, isolation, and crystallographic characterization of the target nitro-azaindole.

Structural Insights for Drug Design

Understanding the crystal structure of this intermediate informs the design of final drug candidates.

The "Warhead" Precursor

The 3-nitro group is rarely the final pharmacophore. It is typically reduced to the 3-amino derivative (


 or 

) to serve as a handle for amide coupling.
  • Structural Implication: The planarity observed in the nitro-crystal predicts the steric accessibility of the C3 position. If the nitro group is twisted, the subsequent amino group will also likely adopt a conformation that requires specific vector alignment for amide coupling.

Hinge Binding Mode

In the final inhibitor, the 7-azaindole core mimics the purine ring of ATP.

  • N1 (Pyrrole): Acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residue).

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the kinase hinge region (e.g., backbone NH).

  • 6-Methoxy Effect: The methoxy group at C6 is often solvent-exposed or interacts with the "gatekeeper" residue, improving solubility and selectivity.

Binding cluster_kinase Kinase Hinge Region cluster_drug 6-Methoxy-7-azaindole Core BackboneNH Backbone NH (Donor) N7 N7 (Pyridine) (Acceptor) BackboneNH->N7 H-Bond BackboneCO Backbone CO (Acceptor) N1 N1-H (Pyrrole) (Donor) N1->BackboneCO H-Bond C6_OMe 6-OMe (Solubility/Selectivity)

Caption: Schematic of the critical hydrogen bonding interactions between the 7-azaindole core and a kinase hinge region.

References

  • Compound Identification

    • Source: BLDpharm Catalog. "6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190310-33-8)".[1][2]

  • Synthetic Methodology (Homologs)

    • Title: "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors"
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL: [Link]

  • Crystallographic Principles of Azaindoles

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors"
    • Source:Molecules (MDPI).
    • URL: [Link][3]

  • General Nitration Protocol

    • Title: "Reactivity of 1H-pyrrolo[2,3-b]pyridine. I.
    • Source:ResearchG
    • URL: [Link]

Sources

The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Motif in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Power of 7-Azaindole

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold—commonly referred to as 7-azaindole —has emerged as a highly privileged structural motif. Comprising a pyrrole ring fused to a pyridine ring, this bicyclic system serves as a potent bioisostere for both indole and purine.

The strategic substitution of a carbon atom for a nitrogen atom at the 7-position fundamentally alters the electronic distribution, hydrogen-bonding capacity, and physicochemical properties (such as pKa and lipophilicity) of the molecule. This structural mimicry allows 7-azaindole derivatives to seamlessly insert themselves into the ATP-binding cleft of protein kinases, making the scaffold a cornerstone in the development of targeted oncology and immunology therapeutics.

Mechanistic Basis of Kinase Inhibition: The Hinge-Binding Paradigm

To design effective kinase inhibitors, we must understand the causality behind the molecular recognition at the target site. The human kinome consists of over 500 kinases, the vast majority of which share a highly conserved ATP-binding pocket located in a deep cleft between the N-terminal and C-terminal lobes.

The Bidentate Causality

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold is not coincidental; it is driven by precise geometric and electronic complementarity with the kinase "hinge region" that connects these two lobes.

Unlike a standard indole, which only possesses a single hydrogen bond donor (N1-H), the 7-azaindole core provides a bidentate hydrogen-bonding system :

  • Hydrogen Bond Donor: The pyrrole N1-H donates a hydrogen bond to the backbone carbonyl oxygen of a hinge region residue.

  • Hydrogen Bond Acceptor: The pyridine N7 accepts a hydrogen bond from the backbone amide NH of the adjacent hinge region residue.

This dual interaction perfectly mimics the binding of the adenine ring of endogenous ATP. By anchoring the scaffold rigidly to the hinge, we achieve a massive gain in binding affinity (often dropping IC50 values into the low nanomolar range), as documented in comprehensive structural analyses of hinge-binding motifs [1].

Structural Plasticity: Normal vs. Flipped Conformations

A critical insight for drug development professionals is that 7-azaindoles exhibit structural plasticity. Depending on the steric bulk and electronic nature of substitutions at the C-3, C-4, and C-5 positions, the scaffold can adopt three distinct binding modes [2]:

  • Normal Mode: The canonical bidentate interaction described above.

  • Flipped Mode: The scaffold rotates 180°, altering the hydrogen bond network. This often occurs when bulky C-3 substituents clash with the gatekeeper residue.

  • Non-Hinge Mode: The scaffold binds to allosteric pockets (e.g., Type III or Type IV inhibitors).

Because minor synthetic modifications can trigger a "flip" in the binding mode, relying solely on Structure-Activity Relationship (SAR) data is dangerous. This causality dictates our absolute requirement for X-ray crystallographic validation (detailed in Protocol 2) during lead optimization.

Quantitative Pharmacological Profiling

The translation of the 1H-pyrrolo[2,3-b]pyridine scaffold from bench to bedside is validated by several FDA-approved small molecules. The table below summarizes key quantitative and clinical data for leading drugs utilizing this core.

Drug NameScaffold ModificationPrimary TargetBinding Affinity (IC50 / Kd)Clinical Indication
Vemurafenib (PLX4032)C-3 substituted 7-azaindoleBRAF (V600E)~31 nMLate-stage Melanoma
Pexidartinib (PLX3397)2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineCSF1R / c-Kit~13 nMTenosynovial Giant Cell Tumors
Baricitinib Structurally related 7H-pyrrolo[2,3-d]pyrimidineJAK1 / JAK2~5.9 nMRheumatoid Arthritis

Note: The development of Pexidartinib highlighted the critical nature of the C-4 amino substitution, which required novel palladium-catalyzed cross-coupling synthetic routes to overcome the inherent chemical challenges of the 7-azaindole core [3].

Visualizing the Scaffold's Impact

To contextualize the biological activity of these inhibitors, we must map their intervention within cellular signaling cascades and our internal discovery workflows.

Pathway Modulation

BRAF_Pathway Vemurafenib Vemurafenib (7-Azaindole Scaffold) BRAF_mut Mutant BRAF (V600E) Kinase Domain Vemurafenib->BRAF_mut ATP-Competitive Inhibition MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation

Fig 1: Interception of the hyperactive MAPK signaling pathway by 7-azaindole-based BRAF inhibitors.

Fragment-Based Drug Discovery (FBDD) Workflow

FBDD_Workflow FragLib 7-Azaindole Fragment Library PrimaryScreen Primary Screening (TR-FRET/SPR) FragLib->PrimaryScreen XRay X-Ray Crystallography (Binding Mode Analysis) PrimaryScreen->XRay Hit Validation SAR Structure-Guided SAR Optimization XRay->SAR Normal/Flipped Conformation SAR->XRay Iterative Design Lead Lead Compound (e.g., Vemurafenib) SAR->Lead Potency/Selectivity Enhancement

Fig 2: Iterative FBDD workflow utilizing 7-azaindole fragments to generate selective lead compounds.

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on unverified data. The following protocols are engineered as self-validating systems, ensuring that every data point generated regarding the 1H-pyrrolo[2,3-b]pyridine scaffold is robust and reproducible.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Highly conjugated 7-azaindole derivatives frequently exhibit inherent autofluorescence, which causes false positives in standard luminescence or fluorescence assays. We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time-delay in TR-FRET measurement allows transient compound autofluorescence to decay before signal acquisition, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., BRAF V600E) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 7-azaindole compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to minimize volumetric error.

  • Kinase Reaction: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., ULight-labeled generic peptide) at the predetermined Km for ATP. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. System Rule: The assay data is strictly rejected if the Z'-factor is < 0.6.

Protocol 2: Co-Crystallization and X-Ray Structural Validation

Causality: Because the 7-azaindole scaffold can easily switch between "Normal" and "Flipped" binding modes upon minor C-3/C-5 derivatization, SAR data can become misleading. Co-crystallization is the only definitive method to establish the true pharmacophore geometry.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the kinase catalytic domain (e.g., CSF1R) using a baculovirus/insect cell system. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris pH 8.0, 250 mM NaCl, and 5% glycerol.

  • Complex Formation: Add the 7-azaindole inhibitor to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours. Centrifuge at 14,000 x g for 10 minutes to remove any precipitated complex.

  • Crystallization (Vapor Diffusion): Set up sitting-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Sodium Tartrate). Seal and incubate at 20°C.

  • Harvesting & Data Collection: Once crystals form (typically 3-7 days), loop the crystal, cryoprotect in reservoir solution supplemented with 20% ethylene glycol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Self-Validation Check: Process data using XDS and refine using Phenix. System Rule: The structure is only validated for SAR guidance if the Resolution is ≤ 2.5 Å, the R_free value is ≤ 0.25, and Ramachandran outliers are < 1%.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin, 2018; 66(1):29-36. URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI), 2014; 19(12):19935-19979. URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: Molecules (PMC/NIH), 2018; 23(10):2673. URL: [Link]

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for indole and purine rings in ATP-competitive kinase inhibitors[1]. Among its highly functionalized derivatives, 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190310-33-8) stands out as an exceptionally versatile chemical intermediate[2],[3].

The strategic placement of a methoxy group at C6 and a nitro group at C3 provides orthogonal handles for late-stage diversification. This dual-functionalization enables the rapid assembly of complex small-molecule libraries targeting viral infections, autoimmune diseases, and oncology[4],[1].

Physicochemical Profiling

Summarizing the core parameters of this intermediate ensures accurate stoichiometric calculations and predicts its behavior during purification workflows.

Table 1: Physicochemical and Structural Profiling

PropertyValue
Chemical Name 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 1190310-33-8
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Topological Polar Surface Area (TPSA) ~81.1 Ų
Key Structural Motifs C3-Nitro (reducible), C6-Methoxy (demethylatable), N1-Pyrrole (alkylatable)

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine relies on exploiting the inherent electronic properties of the 7-azaindole bicyclic system. The pyridine ring is inherently electron-deficient, while the pyrrole ring is electron-rich.

To install the C6-methoxy group, the pyridine nitrogen must first be activated via N-oxidation, followed by alkylation to form an N-methoxypyridinium intermediate. This renders the C6 position highly susceptible to nucleophilic attack by methoxide[5],[6]. Subsequently, the C3 position of the pyrrole ring, which possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, undergoes regioselective electrophilic aromatic substitution (nitration)[4],[1].

SyntheticWorkflow A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B 7-Azaindole N-oxide A->B mCPBA Oxidation C 6-Methoxy-7-azaindole B->C 1. Me2SO4 2. NaOMe/MeOH D 6-Methoxy-3-nitro- 1H-pyrrolo[2,3-b]pyridine C->D Fuming HNO3 H2SO4, 0°C

Synthetic workflow for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Causality & Rationale : Direct nucleophilic substitution at the C6 position of an unactivated 7-azaindole is energetically prohibitive. By converting the intermediate 7-azaindole N-oxide into an N-methoxypyridinium salt using dimethyl sulfate (Me₂SO₄), the C6 carbon becomes highly electrophilic. The subsequent addition of sodium methoxide triggers a regioselective addition-elimination sequence, rearomatizing the ring and installing the methoxy ether[5],[6].

Procedure :

  • Activation : Under an argon atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 equiv) in anhydrous acetonitrile (0.4 M)[5].

  • Alkylation : Add dimethyl sulfate (1.1 equiv) dropwise at room temperature. Heat the reaction mixture to 65 °C and stir for 12 hours.

    • Self-Validation: The formation of the N-methoxypyridinium salt is visually indicated by the precipitation of a crystalline solid from the solution.

  • Nucleophilic Attack : Cool the mixture slightly and add a freshly prepared solution of sodium methoxide in methanol (excess) dropwise. Stir for an additional 20 hours at 60 °C[5].

  • Workup & Validation : Quench the reaction with glacial acetic acid until pH 7 is reached. Concentrate under reduced pressure, partition between water and ethyl acetate, and purify via silica gel chromatography[5].

    • QC Check: ¹H NMR should reveal the disappearance of the N-oxide proton shifts and the appearance of a sharp singlet integrating to 3H at ~3.9 ppm (methoxy -CH₃).

Protocol 2: Regioselective C3-Nitration

Causality & Rationale : The pyrrole ring of 7-azaindole directs electrophiles to the C3 position due to the stabilization of the Wheland intermediate by the adjacent pyrrole nitrogen. Fuming nitric acid in sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). Strict temperature control (0 °C) is mandatory to prevent oxidative degradation of the electron-rich pyrrole ring and to avoid over-nitration[4],[1].

Procedure :

  • Preparation : Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0 °C using an ice-brine bath[4].

  • Nitration : Slowly add a pre-cooled solution of fuming nitric acid (HNO₃, 1.2 equiv) in H₂SO₄ dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C[4].

  • Propagation : Stir the mixture at 0 °C for 1 hour.

    • Self-Validation: The reaction mixture will transition from pale yellow to a deep orange/red hue, indicating the formation of the nitrated intermediate.

  • Workup & Validation : Carefully pour the highly acidic mixture over crushed ice. The product, 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, will precipitate as a solid[4]. Filter, wash with cold water, and dry under a vacuum.

    • QC Check: LC-MS (ESI+) should show [M+H]⁺ at m/z 194.1. ¹H NMR will show the loss of the C3-H proton (typically around 6.5 ppm) and a significant downfield shift of the C2-H proton (>8.0 ppm) due to the strong electron-withdrawing effect of the nitro group.

Table 2: Reagent Selection and Reaction Optimization for C3-Nitration

ParameterSub-optimal ConditionOptimized ConditionCausality for Optimization
Nitrating Agent 65% HNO₃ / Acetic AcidFuming HNO₃ / H₂SO₄Standard HNO₃ lacks sufficient NO₂⁺ generation for the deactivated pyridine-fused system[1].
Temperature Room Temperature (25 °C)0 °C to 5 °CHigher temperatures lead to oxidative cleavage of the pyrrole ring and tar formation.
Equivalents of HNO₃ >2.0 equiv1.1 - 1.2 equivExcess nitric acid promotes non-selective nitration at C4 or unwanted N-oxidation.

Downstream Applications in Drug Discovery

In the context of targeted therapeutics, the 3-nitro group of 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is rarely retained in the final drug candidate. Instead, it serves as a masked amine. Catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction (Fe/NH₄Cl) efficiently converts the nitro group to a 3-amino derivative[4]. This primary amine is a critical nucleophile for coupling with acyl chlorides, sulfonyl chlorides, or isocyanates to generate amides and ureas—key structural motifs that form critical hydrogen bonds with the hinge region of kinases (e.g., Adaptor-Associated Kinase 1, AAK1)[1].

Furthermore, the 6-methoxy group can be cleaved using boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal a 6-oxo (lactam) tautomer. This lactam motif acts as an exceptional hydrogen bond donor/acceptor pair, mimicking the Watson-Crick face of adenine and significantly enhancing the binding affinity within the ATP pocket of target kinases[1].

DownstreamLogic Start 6-Methoxy-3-nitro- 7-azaindole Red 3-Amino-6-methoxy- 7-azaindole Start->Red Pd/C, H2 Reduction Demeth 3-Nitro-7-azaindol- 6-one (Lactam) Start->Demeth BBr3 or HBr Demethylation Amide Amide/Urea Derivatives Red->Amide Acyl Chloride / Isocyanate Kinase ATP-Competitive Kinase Inhibitors Demeth->Kinase H-Bond Donor/Acceptor Amide->Kinase Library Screening

Downstream functionalization logic for kinase inhibitor development.

References

  • Mondal, K., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs." The Journal of Organic Chemistry 89.23 (2024): 17042-17058. URL:[Link]

  • Verdonck, S., et al. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity." Journal of Medicinal Chemistry 62.12 (2019): 5810-5831. URL:[Link]

Sources

Initial screening of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Strategic Bioactivity Screening of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Pharmacophore Rationale: The 7-Azaindole Advantage

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a highly privileged pharmacophore in modern medicinal chemistry, particularly recognized for its utility in developing ATP-competitive protein kinase inhibitors[1]. Crystallographic and structure-activity relationship (SAR) studies consistently demonstrate that the 7-azaindole moiety acts as a robust hinge-binding motif within the kinase ATP-binding pocket[2].

The specific compound under investigation, 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190310-33-8), presents a unique starting point for hit-to-lead campaigns due to its specific functionalization:

  • Hinge-Binding Core: The pyridine nitrogen (N7) functions as a strong hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. Together, they mimic the binding of the adenine ring of ATP to the kinase hinge region (typically interacting with cysteine or glutamate residues)[2].

  • 6-Methoxy Substitution: The electron-donating methoxy group at the C6 position increases the electron density of the pyridine ring via resonance. This enhances the basicity and hydrogen-bond acceptor strength of N7. Furthermore, the methoxy group projects into the solvent-exposed region, providing a vector for modulating physicochemical properties (e.g., solubility and logD).

  • 3-Nitro Substitution: The C3 nitro group is a strong electron-withdrawing moiety that drastically alters the pKa of the pyrrole NH, potentially tightening the donor interaction. Crucially, from a synthetic perspective, the nitro group serves as an excellent handle—it can be readily reduced to a primary amine, allowing for the rapid generation of amide or urea libraries to probe deeper into the DFG-out allosteric pockets of kinases like BRAF and CDK8[3][4].

HingeBinding Ligand 7-Azaindole Core N1 Pyrrole NH (H-Bond Donor) Ligand->N1 N7 Pyridine N (H-Bond Acceptor) Ligand->N7 Sub 6-Methoxy & 3-Nitro (Pocket Probing) Ligand->Sub Hinge Kinase Hinge Region (ATP-Binding Pocket) N1->Hinge H-Bond N7->Hinge H-Bond

Figure 1: Logical representation of the 7-azaindole pharmacophore binding to the kinase hinge region.

Tiered Screening Strategy

To systematically evaluate the bioactivity of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, we must employ a tiered screening cascade. This prevents false positives and ensures that biochemical target engagement translates to cellular efficacy.

ScreeningCascade C 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (Initial Hit Scaffold) T1 Tier 1: Biochemical Profiling ADP-Glo Kinase Assay C->T1 Library Screening T2 Tier 2: Biophysical Validation Surface Plasmon Resonance (SPR) T1->T2 IC50 < 1 µM T3 Tier 3: Cellular Efficacy MTT Viability & Target Engagement T2->T3 KD Confirmed Hit Lead Optimization & SAR Library Generation T3->Hit Cellular Permeability

Figure 2: The tiered screening cascade for validating 7-azaindole bioactivity.

Self-Validating Experimental Methodologies

As a principle of rigorous assay design, every protocol must be a self-validating system. This means incorporating intrinsic controls that prove the assay machinery is functioning correctly, independent of the test compound's performance.

Protocol A: Tier 1 Universal Kinase Profiling via ADP-Glo™ Assay

Causality: We utilize the ADP-Glo assay because it is a homogeneous, luminescent method that measures ADP formed from a kinase reaction. Unlike radiometric assays, it is universal and independent of the peptide substrate, making it ideal for profiling our compound against a broad panel of kinases (e.g., BRAF, CDK8, GSK-3β)[5][6].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in 100% anhydrous DMSO to a 10 mM stock. Create a 10-point, 3-fold serial dilution series in a 384-well plate to generate a robust dose-response curve[6].

  • Kinase Reaction Setup: Prepare a master mix containing the target kinase (e.g., 5 ng CDK8), 0.5 μg of the specific substrate, and kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[5][6].

  • Pre-Incubation: Add the serially diluted compound to the kinase master mix. Incubate at room temperature for 15 minutes. Causality: This allows the compound to reach binding equilibrium with the enzyme before ATP competition begins.

  • Initiation: Initiate the reaction by adding ultra-pure ATP (final concentration 50 μM) and incubate at 30°C for 60 minutes[5][6].

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Depleting background ATP ensures that the subsequent luminescence signal is generated solely from the ADP produced by the active kinase.

  • Signal Detection: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader[5][6].

Self-Validation & Quality Control:

  • Negative Control (0% Inhibition): DMSO only + Kinase + ATP. Establishes the maximum luminescence window.

  • Positive Control (100% Inhibition): No-enzyme control (Buffer + ATP). Ensures the ADP-Glo reagent is fully depleting background ATP.

  • Reference Standard: Include a known pan-kinase inhibitor (e.g., Staurosporine) to validate the IC50 shift.

Protocol B: Tier 3 Cellular Viability & Anti-Proliferative Assay (MTT)

Causality: A compound may exhibit sub-nanomolar biochemical inhibition but fail entirely in cells due to poor membrane permeability or high efflux ratios. The MTT assay assesses the metabolic viability of cancer cell lines (e.g., HCT-116 for CDK8 targeting) to confirm cellular penetration and phenotypic efficacy[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or A549) at 3,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence[6].

  • Compound Treatment: Treat cells with the compound (0.1 µM to 100 µM range) for 72 hours. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity[6].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a spectrophotometer[6].

Self-Validation & Quality Control:

  • Edge Effect Control: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation in the inner experimental wells.

  • Cytotoxicity Baseline: Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control for cell death.

Quantitative Data Benchmarking

When screening 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, the data should be benchmarked against known 7-azaindole derivatives in the literature. The table below summarizes the quantitative reference data for highly optimized 7-azaindole inhibitors against key kinases. This serves as a comparative baseline for our initial hit.

Target KinaseReference Inhibitor ScaffoldStructural ModificationBiochemical IC50Cellular Efficacy (GI50)Primary Indication
V600E-BRAF 7-Azaindole core (Compound 35)3-substituted derivatives13 - 31 nM< 1 µM (Melanoma lines)Malignant Melanoma[3]
CDK8 5-phenyl-1H-pyrrolo[2,3-b]pyridinePropenamide extension35.2 - 48.6 nMCell cycle arrest (G2/M)Colorectal Cancer[4]
GSK-3β Pyrrolo[2,3-b]pyridine (Compound 41)4-phenylpyridin-3-yl amide0.22 - 0.35 nMUpregulates β-cateninAlzheimer's Disease[7]

Table 1: Benchmark quantitative data for optimized 7-azaindole derivatives across key kinase targets. The unoptimized 6-Methoxy-3-nitro hit is expected to exhibit initial IC50 values in the 1–10 µM range prior to SAR optimization.

References

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies Source: Advanced Journal of Chemistry, Section A URL
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed / NIH URL
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
  • Source: depositolegale.
  • A Comparative Study on the Kinase Inhibitory Activity of Pyrrolo[2,3-b]indole Analogs Source: Benchchem URL

Sources

Methodological & Application

Application Note: Experimental Protocol for Utilizing 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole framework is a highly privileged pharmacophore in modern oncology and neuropharmacology, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib). Specifically, 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine acts as a highly versatile, ATP-competitive scaffold[1]. This application note provides a comprehensive, self-validating experimental protocol for incorporating this scaffold—and its downstream derivatives—into high-throughput biochemical kinase assays. By detailing the mechanistic causality behind each experimental condition, this guide ensures robust, artifact-free data generation.

Mechanistic Rationale: The Pyrrolo[2,3-b]pyridine Pharmacophore

To design a highly sensitive assay, one must first understand how the compound interacts with the target. The 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is engineered to exploit the conserved ATP-binding pocket of protein kinases through three distinct vectors:

  • The Pyrrolo[2,3-b]pyridine Core (Purine Mimetic): This bicyclic system mimics the adenine ring of ATP. The nitrogen atoms within the 7-azaindole core act as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Cys, Val, or Glu residues)[2][3].

  • The 3-Nitro Group (Synthetic Vector): While the nitro group itself can interact with the binding pocket, it is primarily utilized as a synthetic handle. In drug development, it is typically reduced to an amine to synthesize amides or ureas that extend deep into the DFG-out pocket (characteristic of Type II inhibitors) or the hydrophobic back pocket, driving extreme kinase selectivity[1][3].

  • The 6-Methoxy Group (Solvent/Ribose Interface): This moiety typically projects toward the solvent-exposed channel or the ribose-binding pocket. It modulates the physicochemical properties of the compound (solubility, membrane permeability) and can induce steric clashes with non-target kinases, acting as a secondary selectivity filter.

Mechanism Kinase Kinase Target Hinge Hinge Region (H-Bond Acceptor/Donor) Kinase->Hinge DFG DFG Motif / Back Pocket (Selectivity Filter) Kinase->DFG Solvent Solvent Channel (Ribose Pocket) Kinase->Solvent Scaffold 6-Methoxy-3-nitro- 1H-pyrrolo[2,3-b]pyridine Core Pyrrolo[2,3-b]pyridine Core Scaffold->Core Nitro 3-Nitro Group Scaffold->Nitro Methoxy 6-Methoxy Group Scaffold->Methoxy Core->Hinge ATP Mimetic Binding Nitro->DFG Vector for Extension Methoxy->Solvent Steric/Solubility Tuning

Structural mapping of the 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold in the kinase pocket.

Experimental Workflow & Causality

When screening nitro-aromatic compounds, researchers must be vigilant against Pan-Assay Interference Compounds (PAINS). Nitro groups can occasionally cause fluorescence quenching or undergo redox cycling, leading to false positives in standard biochemical assays. Therefore, a self-validating system is required.

Our protocol couples a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal Differential Scanning Fluorimetry (DSF) assay. The TR-FRET assay measures enzymatic inhibition, while the DSF assay confirms direct, biophysical target engagement, ruling out optical interference.

AssayWorkflow Prep 1. Compound Prep (100% DMSO) Dispense 2. Acoustic Dispensing (Echo 550) Prep->Dispense Incubate 3. Kinase Pre-incubation (Thermodynamic Eq.) Dispense->Incubate React 4. ATP Addition (at Km[ATP]) Incubate->React Read 5. TR-FRET Readout (Orthogonal DSF) React->Read

Step-by-step biochemical workflow for evaluating pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Compound Preparation & Handling

Causality: 7-azaindole derivatives, particularly those with planar aromatic extensions, often exhibit limited aqueous solubility. Incomplete dissolution leads to compound aggregation, which can non-specifically inhibit kinases via sequestration.

  • Weigh the 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine powder accurately.

  • Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Critical Step: Ensure the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations can denature the kinase domain and artificially lower the

    
    .
    
Protocol B: TR-FRET Kinase Activity Assay

Causality: TR-FRET is chosen over standard fluorescence because the time-delayed readout eliminates auto-fluorescence interference from the compound's aromatic rings.

  • Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of the compound dilution series into a low-volume 384-well ProxiPlate.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., IKK

    
    , CSF-1R, or PI3K) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
  • Pre-incubation (Crucial): Incubate the kinase-compound mixture for 60 minutes at 25°C. Why? Pyrrolo[2,3-b]pyridines often exhibit slow, tight-binding kinetics due to induced-fit conformational changes in the hinge region. Skipping this step will result in artificially high IC

    
     values.
    
  • Reaction Initiation: Add 5 µL of a mixture containing the peptide substrate and ATP. The ATP concentration must be strictly set to the apparent

    
     of the specific kinase.  This ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
    
  • Termination & Detection: After 60 minutes, add 10 µL of Stop Buffer containing EDTA (to chelate Mg

    
     and halt the reaction), a Europium-labeled anti-phospho antibody, and a ULight-labeled streptavidin. Read the plate on an EnVision multimode reader after a 60-minute equilibration.
    
Protocol C: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality: To prove that the observed TR-FRET inhibition is due to direct binding rather than nitro-group redox interference, DSF is used to measure the thermal stabilization of the kinase domain upon compound binding.

  • Prepare a mixture of 2 µM Kinase, 5X SYPRO Orange dye, and 10 µM compound in Assay Buffer (total volume 20 µL) in a 96-well PCR plate.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Run a thermal melt curve on a Real-Time PCR system (e.g., QuantStudio), ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.

  • Calculate the melting temperature (

    
    ) from the first derivative of the fluorescence curve. A positive thermal shift (
    
    
    
    ) confirms direct, stabilizing target engagement by the pyrrolo[2,3-b]pyridine scaffold.

Quantitative Profiling of Pyrrolo[2,3-b]pyridine Derivatives

The 7-azaindole scaffold has been successfully functionalized to target a wide array of kinases. The table below summarizes the expected quantitative parameters for derivatives synthesized from the 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine precursor across various high-value oncology and neurology targets.

Kinase TargetPrimary IndicationBinding ModeTypical IC

Range
Expected

(DSF)
Reference
IKK

Inflammation / OncologyATP-Competitive (Hinge)10 – 50 nM+ 4.5 °C[2]
CSF-1R Colorectal CancerType II (DFG-out)0.5 – 50 nM+ 6.2 °C[3]
CDK8 PsoriasisATP-Competitive50 – 100 nM+ 3.8 °C[4]
GSK-3

Alzheimer's DiseaseATP-Competitive0.2 – 5 nM+ 7.1 °C[5]
PI3K

Solid TumorsATP-Competitive0.5 – 10 nM+ 5.5 °C[6]

Note: IC


 and 

values represent highly optimized derivatives where the 3-nitro group has been reduced and functionalized to interact with specific sub-pockets.

References

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI Pharmaceuticals.

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry (ACS Publications).

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy (PubMed).

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry (PubMed).

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters (NIH PMC).

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (NIH PMC).

Sources

Application Note: Strategic Utilization of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The escalating threat of antimicrobial resistance (AMR) in pathogenic fungi necessitates the development of novel chemotypes that can bypass existing resistance mechanisms. 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190310-33-8)[1] has emerged as a highly versatile, bifunctionalized building block in the synthesis of next-generation antifungal agents.

The 7-azaindole (pyrrolo[2,3-b]pyridine) core serves as a privileged bioisostere for both indole and purine, allowing it to effectively mimic natural substrates and intercalate into the active sites of critical fungal enzymes[2]. The specific substitution pattern of this intermediate offers orthogonal late-stage reactivity:

  • 3-Nitro Group : Acts as a masked amine. Upon controlled reduction, it provides a nucleophilic handle for the installation of triazole, urea, or amide linkages. These bulky, heteroatom-rich appendages are critical for occupying the hydrophobic access channels of fungal cytochrome P450 enzymes[3].

  • 6-Methoxy Group : Functions as an electron-donating moiety that modulates the

    
     of the pyridine nitrogen, optimizing hydrogen-bonding interactions with target residues. Furthermore, it can be selectively demethylated to yield a pyridone, providing tautomeric flexibility that enhances target engagement and solubility[4].
    

Mechanistic Insight: 7-Azaindole Derivatives in Antifungal Pathways

The primary mechanism of action for 7-azaindole-derived antifungals involves the potent disruption of ergosterol biosynthesis. By conjugating the 7-azaindole core with triazole or imidazole moieties, researchers create hybrid molecules with dual-action binding modes. The azole nitrogen directly coordinates with the heme iron of lanosterol 14α-demethylase (ERG11/CYP51), while the 7-azaindole core engages in


 stacking and hydrogen bonding within the enzyme's binding pocket[3][5].

This robust inhibition halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic


-methylated sterols. The resulting depletion of ergosterol compromises fungal cell membrane fluidity and integrity, ultimately inducing cell death[5].

G Lanosterol Lanosterol (Substrate) ERG11 ERG11 (CYP51) Lanosterol 14α-demethylase Lanosterol->ERG11 Biosynthesis Pathway Ergosterol Ergosterol (Cell Membrane Integrity) ERG11->Ergosterol Normal Function CellDeath Fungal Cell Death (Membrane Disruption) ERG11->CellDeath Depletion of Ergosterol Azaindole 7-Azaindole Derivative (Synthesized from 6-OMe-3-NO2 core) Heme Heme Iron Coordination Azaindole->Heme Binds Active Site Heme->ERG11 Inhibits Enzyme

Fig 1: Mechanism of ERG11 inhibition by 7-azaindole derivatives leading to fungal cell death.

Experimental Protocols

To ensure rigorous scientific integrity, the following workflows detail the transformation of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine into an active antifungal testing candidate, followed by its biological validation.

Protocol A: Catalytic Reduction to 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is explicitly selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to prevent unwanted chlorination of the electron-rich pyrrole ring and to avoid harsh acidic conditions that could prematurely cleave the 6-methoxy ether[6].

Step-by-Step Methodology :

  • Preparation : Dissolve 5.0 mmol of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in 25 mL of anhydrous methanol in a flame-dried Schlenk flask.

  • Catalyst Addition : Under a strict argon atmosphere (to prevent spontaneous ignition of the catalyst), carefully add 10% Pd/C (0.5 mmol, 10 mol%).

  • Hydrogenation : Evacuate the flask and backfill with

    
     gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C with vigorous magnetic stirring for 4–6 hours.
    
  • Monitoring : Track the reaction via TLC (DCM:MeOH 9:1). The reduction of the nitro group to an amine will result in a highly polar spot with a significantly lower

    
     value.
    
  • Workup : Filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 3-amino intermediate.

  • Self-Validating System : Analyze the crude product via LC-MS. The assay is validated if the mass spectrum shows a complete shift from

    
     to 
    
    
    
    (loss of
    
    
    , gain of
    
    
    ). The presence of a hydroxylamine intermediate indicates incomplete reduction, requiring re-submission to hydrogenation.
Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Determination)

Causality & Rationale: This protocol adheres strictly to CLSI M27-A3 guidelines. The use of RPMI 1640 medium buffered with MOPS to pH 7.0 is critical; fungal growth and the ionization state of the 7-azaindole nitrogen are highly pH-dependent. Unbuffered media will yield irreproducible Minimum Inhibitory Concentration (MIC) values[3].

Step-by-Step Methodology :

  • Stock Preparation : Dissolve the synthesized 7-azaindole derivative in 100% DMSO to create a 3200 µg/mL stock solution.

  • Serial Dilution : Perform two-fold serial dilutions of the compound in RPMI 1640 medium (buffered with 0.165 M MOPS) across a 96-well, flat-bottom microtiter plate. The final compound concentrations should range from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation : Suspend isolated colonies of Candida albicans (ATCC 90028) in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Inoculation : Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well concentration of

    
     to 
    
    
    
    CFU/mL. Add 100 µL of this inoculum to each well containing the diluted drug.
  • Incubation : Incubate the plates at 35°C in ambient air for 24 to 48 hours.

  • Endpoint Reading : Determine the MIC spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration that produces a

    
     reduction in growth compared to the drug-free growth control.
    
  • Self-Validating System : The assay run is only deemed valid if the positive control (Fluconazole) yields an MIC within the established CLSI quality control range for C. albicans ATCC 90028 (0.12–0.5 µg/mL). If the Fluconazole MIC falls outside this range, the entire plate must be discarded.

Quantitative Data Presentation

Recent literature highlights that optimizing the 7-azaindole core (such as derivatives synthesized from the 6-methoxy-3-nitro precursor) yields compounds with superior antifungal profiles compared to legacy azoles. Below is a comparative data summary demonstrating the efficacy of 7-azaindole-triazole hybrids[3].

Compound Class / DrugC. albicans MIC (µmol/mL)A. niger MIC (µmol/mL)Mammalian Cytotoxicity (

, µM)
Target Engagement
Fluconazole (Standard)0.04080.0816>100ERG11 (CYP51)
7-Azaindole Hybrid A 0.02040.0408>200ERG11 (CYP51)
7-Azaindole Hybrid B 0.01020.0204>200ERG11 / Kinase Dual
Unfunctionalized Core >0.500>0.500N/AWeak/None

Note: 7-Azaindole hybrids routinely exhibit up to a two-fold better antifungal potential in comparison to fluconazole while maintaining excellent drug-likeness and non-toxic profiles in mammalian cell lines[3].

References

  • [1] BLDpharm. 866331-12-6 | 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine / 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. Available at:

  • [2] Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent Agents. Available at:

  • [3] PubMed / Wiley-VCH. Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. Available at:

  • [5] ACS Chemical Biology. Real-Time Imaging of the Azole Class of Antifungal Drugs in Live Candida Cells. Available at:

  • [4] MDPI. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα. Available at:

  • [6] Bulletin of the Chemical Society of Ethiopia / ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at:

Sources

Technical Application Note: 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in FGFR Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical evaluation of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 6M-3N-PP ) as a functional scaffold and potential inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in kinase drug discovery, serving as a bioisostere for the purine ring of ATP.

While the nitro group at the C3 position often designates this molecule as a key synthetic intermediate (precursor to C3-amino derivatives), early-stage screening libraries frequently include such nitro-heterocycles to probe electronic requirements of the ATP-binding pocket. This guide provides protocols for solubility management, in vitro kinase profiling, and cellular validation to determine the efficacy of 6M-3N-PP and its derivatives.

Chemical Biology & Mechanism of Action[1][2]

The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine moiety of ATP. The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) form a critical bidentate hydrogen-bonding motif with the "hinge region" of the kinase domain (e.g., residues E562 and A564 in FGFR1).

  • 6-Methoxy Substitution: Enhances lipophilicity and can induce specific hydrophobic interactions within the gatekeeper region or solvent-exposed front, potentially improving selectivity over other kinases like VEGFR.

  • 3-Nitro Functionality: Strongly electron-withdrawing. In direct binding, it may interact with positively charged residues (e.g., Lysine). However, in medicinal chemistry, it is primarily reduced to an amine (-NH2) to form amide-linked inhibitors (e.g., covalent inhibitors targeting Cys488 in FGFR4).

FGFR Signaling Pathway

Inhibition of FGFR blocks the phosphorylation of downstream effectors, primarily the RAS-MAPK and PI3K-AKT pathways, leading to reduced tumor cell proliferation.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor 6M-3N-PP (Inhibitor) Inhibitor->FGFR ATP Competition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Translocation

Figure 1: Canonical FGFR signaling cascade. 6M-3N-PP competes with ATP at the FGFR kinase domain, preventing autophosphorylation and downstream ERK activation.

Chemical Handling & Preparation[3]

Safety Note: Nitro-aromatics can be toxic and potentially explosive under extreme conditions. Handle in a fume hood.

Solubility Data

The 3-nitro group and planar structure can lead to poor aqueous solubility.

SolventSolubility (mg/mL)Stability (24h, RT)Recommended Use
DMSO > 25 mg/mLStableStock solution (10-20 mM)
Ethanol < 5 mg/mLStableNot recommended for bio-assay
Water < 0.1 mg/mLN/AInsoluble
PBS (pH 7.4) < 0.1 mg/mLN/APrecipitates immediately
Stock Solution Protocol
  • Weigh 10 mg of 6M-3N-PP (MW ≈ 193.16 g/mol ).

  • Dissolve in 5.17 mL of anhydrous DMSO to create a 10 mM master stock.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

Biological Evaluation Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the ADP produced during the kinase reaction. It is the gold standard for determining IC50 values.

Reagents:

  • Recombinant FGFR1 kinase domain (human).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of 6M-3N-PP in DMSO (starting at 10 µM final concentration).

  • Reaction Mix: In a white 384-well plate, add:

    • 2 µL Kinase Buffer (with FGFR1 enzyme, 2 ng/well).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix (ATP at

      
      , approx. 50 µM).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 10 µL Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit data to a sigmoidal dose-response curve to derive IC50.
Protocol B: Cellular Selectivity (Ba/F3 Isogenic Panel)

To confirm the compound targets FGFR inside the cell and assess selectivity, use IL-3 dependent Ba/F3 cells engineered to depend on specific kinases.

Cell Lines:

  • Ba/F3-FGFR1: Dependent on FGFR1 for survival.

  • Ba/F3-Parental: Dependent on IL-3 (Negative control for toxicity).

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates in RPMI + 10% FBS.

    • Note: Remove IL-3 for FGFR1 lines; keep IL-3 for Parental lines.

  • Treatment: Add 6M-3N-PP (9-point dilution, 10 µM to 1 nM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent (lysis/ATP detection).

  • Interpretation: A potent inhibitor will kill Ba/F3-FGFR1 cells at low concentrations but will not affect Ba/F3-Parental cells (unless cytotoxic).

Protocol C: Western Blotting (Pathway Validation)

Verify that 6M-3N-PP inhibits the phosphorylation of downstream ERK.

Workflow:

  • Culture: Grow FGFR-amplified gastric cancer cells (e.g., SNU-16 or KATO III) to 80% confluence.

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal noise.

  • Treatment: Treat with 6M-3N-PP (1 µM and 10 µM) for 2 hours.

  • Stimulation: Stimulate with FGF2 ligand (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204), Total ERK, Total Actin.

    • Expectation: Dose-dependent disappearance of p-FGFR and p-ERK bands compared to DMSO control.

Experimental Workflow Diagram

Workflow cluster_Assays Validation Cascade Compound 6M-3N-PP (Powder) Stock 10mM Stock (DMSO) Compound->Stock Solubilization Biochem Biochemical Assay (ADP-Glo) Target: FGFR1 IC50 Stock->Biochem Dilution Cellular Cellular Assay (Ba/F3 Panel) Target: Selectivity Biochem->Cellular If IC50 < 1µM Mechanism Western Blot (p-ERK/p-FGFR) Target: Pathway Cellular->Mechanism If Selective Decision Go/No-Go Decision Mechanism->Decision

Figure 2: Step-by-step validation workflow for evaluating 6M-3N-PP.

References

  • Zhang, H., et al. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2023). "Biological Activity of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine."

  • Promega. (2023). "ADP-Glo™ Kinase Assay Protocol."

  • Vertex Pharmaceuticals. (2015).[1] "Patent WO2015085132A1: Heterocyclic inhibitors of ATR kinase."[1] (Demonstrates pyrrolo[2,3-b]pyridine scaffold utility).

Sources

Application Notes and Protocols: Investigating 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Oncology Research

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and oncology drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor effects.[1][2] The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture, enabling these molecules to interact with a variety of key biological targets implicated in cancer progression.[2][3]

While direct, extensive research on 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is emerging, the well-documented activities of structurally related analogs provide a strong rationale for its investigation as a potential anticancer agent.[4][5] Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been shown to inhibit critical cancer-related signaling pathways, such as those mediated by Fibroblast Growth Factor Receptors (FGFR) and FMS kinase.[5][6][7] Moreover, substituted pyridines and their analogs have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including those from breast and liver cancers.[8]

These application notes provide a comprehensive guide for researchers to explore the anticancer potential of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will detail protocols for fundamental in vitro assays, offer insights into potential mechanisms of action based on related compounds, and provide a framework for a systematic investigation.

Predicted Mechanisms of Action & Key Research Questions

Based on the activities of related pyrrolopyridine and nitropyridine compounds, several potential mechanisms of action for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine can be hypothesized. Small molecule therapies are designed to enter cells and interfere with specific pathways that drive cancer cell proliferation and survival.[9]

  • Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.[6] It is plausible that 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine could target key kinases involved in oncogenic signaling, such as FGFR, or other tyrosine kinases overexpressed in certain cancers.[6][7]

  • Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[10] This compound may trigger intrinsic or extrinsic apoptotic pathways, which can be investigated through caspase activation and Annexin V staining.

  • Cell Cycle Arrest: Many pyridine derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis.[8]

  • Tubulin Polymerization Inhibition: Some pyridine-based compounds exert their anticancer effects by disrupting microtubule dynamics, a validated strategy in cancer therapy.[4][11]

This leads to several key research questions:

  • Does 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibit cytotoxic or cytostatic effects on a panel of cancer cell lines?

  • What is the IC50 (half-maximal inhibitory concentration) of the compound in sensitive cell lines?

  • Does the compound induce apoptosis?

  • Does the compound affect the cell cycle distribution of treated cells?

  • Which key signaling proteins are modulated by compound treatment?

Experimental Workflow & Protocols

A systematic approach is crucial for evaluating a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays (in sensitive cell lines) cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Viability Assay (MTT) (Broad Cancer Cell Line Panel) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Select sensitive lines E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Apoptosis & Cell Cycle Markers, Signaling Proteins e.g., p53, JNK) D->F Confirm findings E->F

Caption: A logical workflow for the investigation of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Materials:

  • 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Dimethyl sulfoxide (DMSO), cell culture grade[13]

  • Cancer cell lines of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in DMSO.[13] Store at -20°C. Prepare serial dilutions in complete culture medium just before use.

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[4]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, at the same final concentration as the highest compound dose) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well.[15] Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

ParameterRecommended Starting Condition
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 100 µM (logarithmic scale)
Incubation Time 24, 48, and 72 hours
MTT Incubation 2 - 4 hours
Solubilization 2 hours to overnight, in the dark[15]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[17]

Materials:

  • Sensitive cancer cell line(s) identified from the MTT assay

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

G cluster_0 Apoptosis Staining Principle cluster_1 Detection cluster_2 Flow Cytometry Result Healthy Healthy Cell Inner Membrane: PS Outer Membrane: - Apoptotic Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Healthy->Apoptotic Result AV- / PI- AV+ / PI- AV+ / PI+ Necrotic Late Apoptotic / Necrotic Cell Leaky Membrane PS Exposed Apoptotic->Necrotic AV Annexin V (Binds PS) Apoptotic->AV Binds Necrotic->AV PI Propidium Iodide (Stains DNA) Necrotic->PI Enters & Binds

Caption: Principle of apoptosis detection using Annexin V and PI.

Protocol 3: Analysis of Signaling Proteins by Western Blotting

Western blotting is a powerful technique to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[18] This allows for the investigation of changes in protein expression levels and post-translational modifications (e.g., phosphorylation) in response to compound treatment.[18]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[19]

  • Primary antibodies (e.g., against p53, JNK, Cyclin D1, PARP, Caspase-3, Actin/Tubulin as a loading control)

  • HRP-conjugated secondary antibody[19]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the compound as in Protocol 2, wash them with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[19]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treated and untreated samples.

Potential Protein Targets:

  • Apoptosis: Cleaved PARP, Cleaved Caspase-3

  • Cell Cycle: p53, p21, Cyclin D1[8]

  • Stress/Signaling: Phospho-JNK, Total JNK[8]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of novel anticancer agents.[5][7] While 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine itself is an under-investigated molecule, the protocols and conceptual framework provided here offer a robust strategy for its initial characterization. The data generated from these studies will be critical in determining its potential as a therapeutic lead. Positive results would warrant further investigation into its specific molecular targets, structure-activity relationships (SAR), and eventual evaluation in in vivo models.

References

  • Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Lakshmanan, I., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • MilliporeSigma. Apoptosis Assays. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • ResearchGate. Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. [Link]

  • Promega Connections. (2023, January 25). Small Molecule Therapies and Immunotherapies: An Introduction to Targeted Cancer Treatments. [Link]

  • El-Adl, K., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). ResearchGate. [Link]

  • MDPI. (2026, February 28). Recent Advances in Development of Small Molecules to Fight Cancer—Second Edition. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Al-Otaibi, F., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • El-Dean, A. M. K., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • BPS Bioscience. Small Molecule Cancer Therapy Targets. [Link]

  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Discovery On Target. Small Molecules for Cancer Targets - 2024 Archive. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

Sources

Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Discovery Scientists Document Type: Advanced Methodology & Standard Operating Protocol

Scientific Rationale: The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a highly privileged scaffold in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors[1]. Its structural geometry makes it a near-perfect bioisostere for the adenine ring of adenosine triphosphate (ATP).

The Causality of Binding: The potency of 7-azaindole derivatives stems from a bidentate hydrogen-bonding motif. The pyridine nitrogen acts as a robust hydrogen-bond acceptor, while the pyrrole NH serves as a hydrogen-bond donor. This dual interaction anchors the scaffold directly to the backbone amides of the kinase hinge region (for example, interacting with Cys-532 in the BRAF kinase pocket)[1]. Because this hinge region is highly conserved across the kinome, screening focused libraries of 1H-pyrrolo[2,3-b]pyridine derivatives yields significantly higher hit rates than screening unguided diversity libraries[2]. Notable FDA-approved drugs derived from this precise mechanism include Vemurafenib (BRAF) and Pexidartinib (CSF1R)[1][2].

Mechanism of 7-azaindole ATP-competitive kinase inhibition and downstream cellular effects.

Assay Modality Selection

Designing a High-Throughput Screening (HTS) campaign requires selecting assay modalities that inherently reject false positives. For 1H-pyrrolo[2,3-b]pyridine libraries, we employ a two-tiered approach:

  • Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Heterocyclic libraries often contain intrinsically fluorescent compounds that cause massive artifactual interference in standard fluorescence intensity assays. TR-FRET utilizes a Europium (Eu) donor with a long emission half-life. By introducing a microsecond time delay before measuring the emission of the acceptor fluorophore, we gate out prompt auto-fluorescence, ensuring that the signal is strictly a product of the kinase reaction.

  • Orthogonal Screen: ADP-Glo (Luminescence). To prove that hits are true kinase inhibitors and not merely TR-FRET assay quenchers, we validate hits using an ADP-Glo assay. This measures the universal byproduct of kinase activity (ADP) via a coupled luciferase reaction, creating a self-validating data matrix[3].

High-Throughput Screening Protocol

This protocol is optimized for 384-well microplate formats but can be miniaturized to 1536-well formats depending on instrumentation.

Phase I: Library Formatting & Acoustic Dispensing

Causality: We utilize Acoustic Droplet Ejection (ADE) rather than traditional pin-tools. 7-azaindole derivatives can exhibit varying degrees of lipophilicity, leading to differential pin adsorption and carryover artifacts. ADE uses focused sound energy to transfer nanoliter volumes of compound directly from the source to the destination plate without physical contact.

  • Preparation: Thaw the 1H-pyrrolo[2,3-b]pyridine library (stored at -20°C in 100% DMSO) to room temperature in a desiccator to prevent water condensation, which can degrade compounds and alter acoustic transfer properties.

  • Dispensing: Using an Echo Liquid Handler, transfer 50 nL of 10 mM compound stock into dry, white 384-well ProxiPlate microplates. This yields a final assay concentration of 10 µM in a 50 µL reaction volume (0.1% final DMSO).

  • Controls: Dispense 50 nL of 100% DMSO into columns 1 and 2 (Negative Control / Maximum Kinase Activity) and 50 nL of a known reference inhibitor (e.g., Staurosporine or PLX4720) into columns 23 and 24 (Positive Control / Maximum Inhibition).

Phase II: Primary TR-FRET Kinase Assay

Note: This protocol assumes a generic Ser/Thr kinase target using a biotinylated peptide substrate.

  • Kinase/Substrate Addition: Add 25 µL of 2X Kinase/Biotin-Peptide mix (prepared in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to all wells.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes. Why? This allows the 7-azaindole compounds to equilibrate and bind to the kinase hinge region before ATP introduces competitive pressure.

  • Reaction Initiation: Add 25 µL of 2X ATP solution (at the predetermined

    
     for the specific kinase) to all wells.
    
  • Reaction Incubation: Centrifuge plates at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.

  • Stop & Detect: Add 50 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Read: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 50 µs, Integration: 400 µs).

Phase III: Data Analysis & Hit Triage

A robust HTS campaign is a self-validating system. We calculate the Z'-factor for every plate to ensure assay integrity.



Plates with a Z' < 0.6 are automatically failed and repeated.

Triage workflow for 1H-pyrrolo[2,3-b]pyridine hit validation.

Hit Validation Criteria & Quantitative Benchmarks

Once primary hits are identified, they are subjected to a 10-point dose-response titration (typically 30 µM to 1.5 nM, 1:3 serial dilutions). To advance to lead optimization, 7-azaindole hits must meet stringent biochemical and selectivity criteria.

Table 1: Target HTS Metrics & Hit Advancement Criteria

Metric / ParameterAcceptable ThresholdRationale for Criterion
Plate Z'-Factor

0.60
Ensures wide separation between positive and negative controls with low variance.
Primary Hit Rate 0.5% - 1.5%Typical for targeted 7-azaindole libraries; higher rates suggest assay interference.
Potency (

)

µM
Ensures sufficient binding affinity to justify synthetic optimization[4].
Ligand Efficiency (LE)

kcal/mol/HA
7-azaindoles are low MW; high LE ensures potency isn't driven merely by lipophilicity.
Orthogonal Concordance

-fold

shift
Validates that TR-FRET hits are true catalytic inhibitors (via ADP-Glo)[3].

Table 2: Historical Benchmarks of 7-Azaindole Kinase Inhibitors

Compound / DerivativeTarget KinaseBiochemical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Binding Mode
Vemurafenib (PLX4032) BRAF V600E31 nMNormal Hinge Binding
Pexidartinib (PLX3397) CSF1R13 nMNormal Hinge Binding[2]
Compound H1 (CDK8 Hit) CDK835.2 nMHinge +

stacking[4]

Note: As demonstrated by recent studies, structural optimization at the 3- and 5-positions of the 1H-pyrrolo[2,3-b]pyridine core frequently yields nanomolar potency against targets like CDK8 and BRAF[2][4].

Troubleshooting & Optimization

  • Compound Aggregation: 7-azaindole derivatives with extended hydrophobic substitutions can form colloidal aggregates in aqueous buffers, leading to false-positive inhibition. Solution: Include 0.01% to 0.05% of a non-ionic detergent (e.g., Triton X-100 or CHAPS) in the assay buffer to disrupt aggregates.

  • DMSO Tolerance: Always establish the kinase's DMSO tolerance prior to screening. While 0.1% is standard, some kinases lose activity above 1% DMSO, which will artificially inflate the apparent potency of the library compounds.

  • ATP Concentration: To identify ATP-competitive inhibitors (the primary mechanism of 7-azaindoles), the screening ATP concentration must be set at or slightly below the apparent

    
     for ATP. Screening at physiological ATP levels (~1 mM) will result in an unacceptably high false-negative rate.
    

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at:[Link]

Sources

Advanced Protocols for the Synthesis and Derivatization of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the development of kinase inhibitors (e.g., AAK1, FGFR, and B-Raf inhibitors) 1[1].

This application note details a robust, self-validating "Build-Couple-Pair" synthetic workflow for functionalizing 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine . By leveraging the unique electronic properties of the 6-methoxy and 3-nitro substituents, researchers can achieve highly regioselective halogenation and cross-coupling on the notoriously unreactive pyridine ring, ultimately yielding highly functionalized 3-amino-5-aryl derivatives suitable for late-stage amide coupling.

Mechanistic Rationale & Scaffold Significance

The electronic distribution of the parent 7-azaindole system is highly polarized: the pyrrole ring is π-electron excessive, while the fused pyridine ring is π-electron deficient. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation) naturally occurs at the C3 position of the pyrrole ring 2[2].

To functionalize the pyridine ring (C5 position), two mechanistic hurdles must be overcome:

  • Blocking the C3 Position: Installing a nitro group at C3 effectively blocks the most nucleophilic site and deactivates the pyrrole ring toward further electrophilic attack 3[3].

  • Activating the Pyridine Ring: The presence of the 6-methoxy group acts as a powerful electron-donating group (EDG) via resonance. This localized increased electron density overcomes the inherent deactivation of the pyridine nitrogen, specifically directing subsequent electrophiles (like bromonium ions) to the adjacent C5 position 4[4].

Synthetic Workflow Visualization

Pathway SM 6-Methoxy- 7-azaindole Nitrated 6-Methoxy-3-nitro- 7-azaindole SM->Nitrated Fuming HNO3 0°C to RT Brominated 5-Bromo-6-methoxy- 3-nitro-7-azaindole Nitrated->Brominated NBS, NaOAc AcOH, RT Coupled 5-Aryl-6-methoxy- 3-nitro-7-azaindole Brominated->Coupled Ar-B(OH)2, Pd Base, Heat Reduced 3-Amino-5-Aryl- 6-methoxy-7-azaindole Coupled->Reduced Pd/C, H2 MeOH

Fig 1. Synthetic workflow for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol 4.1: Regioselective Nitration at C3

Objective: Block the highly reactive pyrrole ring and install a reducible handle.

  • Preparation: Charge a perfectly dry 250 mL round-bottom flask with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (10.0 g, 67.5 mmol).

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Addition: Dropwise add fuming nitric acid (14.2 mL, ~5.0 eq) over 30 minutes under vigorous magnetic stirring.

    • Causality Note: Fuming HNO₃ is strictly preferred over a standard HNO₃/H₂SO₄ "mixed acid" system. Sulfuric acid can catalyze the hydrolysis of the 6-methoxy ether linkage. Furthermore, fuming HNO₃ allows for direct product precipitation upon aqueous quenching, bypassing tedious liquid-liquid extractions [[3]](3].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Quench & Isolate: Pour the reaction mixture slowly over 200 g of crushed ice. The target compound will immediately precipitate as a pale yellow solid. Filter through a sintered glass funnel, wash with cold distilled water (3 × 50 mL) until the filtrate is pH neutral, and dry under high vacuum at 45 °C.

  • Self-Validation: ¹H-NMR (DMSO-d₆) must show a complete disappearance of the C3-H doublet (~6.45 ppm), confirming absolute regioselectivity.

Protocol 4.2: Electrophilic Bromination at C5

Objective: Install a halogen handle on the deactivated pyridine ring for cross-coupling.

  • Preparation: Suspend 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 25.9 mmol) in glacial acetic acid (50 mL).

  • Buffering: Add anhydrous sodium acetate (NaOAc, 1.06 g, 0.5 eq).

    • Causality Note: NaOAc acts as a critical basic additive. It buffers the reaction to prevent protonation of the pyridine nitrogen (which would severely deactivate the ring) and suppresses the formation of N-brominated or dibrominated impurities 2[2].

  • Halogenation: Add N-bromosuccinimide (NBS, 4.84 g, 1.05 eq) in three equal portions over 15 minutes to control the exotherm.

  • Reaction: Stir the suspension at room temperature for 4 hours. The mixture will transition to a homogenous deep orange solution before a new precipitate forms.

  • Isolate: Pour the mixture into 150 mL of ice water. Filter the resulting solid, wash with water, and dry.

  • Self-Validation: HPLC analysis should indicate >98% purity. ¹H-NMR will reveal a distinct singlet at ~8.42 ppm (C4-H), confirming substitution at the C5 position.

Protocol 4.3: Suzuki-Miyaura C5-Arylation
  • Setup: In a Schlenk flask, combine 5-bromo-6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water (0.2 M). Degas the mixture by sparging with N₂ for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq), seal the flask, and heat to 90 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol 4.4: Nitro Reduction to 3-Amino Handle
  • Setup: Dissolve the 5-aryl-6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine intermediate in methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the flask with hydrogen gas and stir under a balloon atmosphere (1 atm) at room temperature for 12 hours.

    • Causality Note: Mild hydrogen pressure (1 atm) is strictly maintained to prevent the hydrogenolysis of the 6-methoxy group or the over-reduction of the pyridine ring 3[3].

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the highly reactive 3-amino derivative, ready for immediate amide coupling.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for the critical C5-bromination step and the expected purity profile across the entire synthetic workflow.

Table 1: Optimization of C5-Bromination Conditions

EntryHalogenating AgentSolventAdditiveTemp (°C)Conversion (%)Regioselectivity (C5:Other)
1Br₂ (1.1 eq)CHCl₃None0 to 256580:20
2NBS (1.05 eq)DMFNone257888:12
3NBS (1.05 eq)AcOHNone258592:8
4 NBS (1.05 eq) AcOH NaOAc (0.5 eq) 25 >98 >99:1

Table 2: Yields and Purity Profile of the Synthetic Workflow

StepProductYield (%)HPLC Purity (%)Key Analytical Marker (¹H-NMR)
16-Methoxy-3-nitro-7-azaindole8898.5Loss of C3-H doublet at 6.45 ppm
25-Bromo-6-methoxy-3-nitro-7-azaindole9099.1Singlet at 8.42 ppm (C4-H)
35-(4-Fluorophenyl)-6-methoxy-3-nitro-7-azaindole8297.8Aromatic multiplet 7.10-7.60 ppm
43-Amino-5-(4-fluorophenyl)-6-methoxy-7-azaindole9599.5Broad singlet at 4.50 ppm (NH₂)

References

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity Source: Journal of Medicinal Chemistry (NIH / PMC) URL: [Link]

Sources

Application Notes and Protocols for Drug Discovery: Leveraging the 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, have made it a cornerstone for the development of numerous therapeutic agents, including several FDA-approved drugs.[1][2] The scaffold's ability to form key hydrogen bond interactions with various biological targets has led to its successful application in developing potent inhibitors for a wide range of enzyme families.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and neurodegenerative diseases.[3][4][5] Notably, this scaffold is prominent in the design of kinase inhibitors, with derivatives showing potent activity against targets such as Pim-1, B-RAF, Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Glycogen Synthase Kinase-3β (GSK-3β).[1][4][6][7][8]

This guide focuses on a specific, yet underexplored, derivative: 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine . The introduction of a methoxy group at the 6-position and a nitro group at the 3-position is strategically significant. The 6-methoxy group can enhance solubility and modulate metabolic stability, while the 3-nitro group, a strong electron-withdrawing group, can significantly alter the electronic landscape of the pyrrole ring. This nitro group also serves as a versatile chemical handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries targeting specific biological pathways.

Given the established success of the parent scaffold in kinase inhibition, this document will provide a comprehensive, step-by-step guide for researchers to synthesize, evaluate, and characterize novel drug candidates derived from 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, with a primary focus on its potential as a scaffold for novel Pim-1 kinase inhibitors.

Part 1: Synthesis of the Core Scaffold and Derivative Library

The successful launch of a drug discovery campaign hinges on the efficient and reliable synthesis of the core chemical scaffold. This section details a proposed, robust two-step protocol to generate the 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold and its subsequent diversification.

Proposed Synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

As direct synthesis literature for this specific molecule is not available, we propose a protocol adapted from established methods for the nitration of related 7-azaindole scaffolds.[9] The starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, is commercially available, providing a reliable entry point into the synthesis.[10]

Protocol 1: Nitration of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitrating Agent Addition: Slowly add potassium nitrate (1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5°C. The nitro group is expected to direct to the electron-rich 3-position of the pyrrole ring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target compound, 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Workflow for Derivative Synthesis

The 3-nitro group is a versatile precursor for a variety of functional groups. A common and highly useful transformation is its reduction to a 3-amino group, which can then be elaborated into a diverse library of amides, sulfonamides, or ureas, a common strategy for targeting the ATP-binding pocket of kinases.

G A 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine B Reduction (e.g., SnCl2, H2/Pd-C) A->B Step 1 C 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine B->C Intermediate D Acyl Halides (R-COCl) or Carboxylic Acids + Coupling Agents C->D Step 2a F Sulfonyl Chlorides (R-SO2Cl) C->F Step 2b H Isocyanates (R-NCO) C->H Step 2c E Amide Derivatives D->E Library A G Sulfonamide Derivatives F->G Library B I Urea Derivatives H->I Library C

Caption: Synthetic workflow for derivative library generation.

Part 2: In Vitro Biological Evaluation

With a library of synthesized compounds, the next critical phase is to assess their biological activity. Based on the strong precedent for the pyrrolo[2,3-b]pyridine scaffold as a kinase inhibitor, we will focus on protocols for Pim-1 kinase inhibition and general cytotoxicity.

Primary Screening: In Vitro Pim-1 Kinase Inhibition Assay

Pim-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a compelling target in oncology.[2] The following protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol 2: ADP-Glo™ Luminescence-Based Pim-1 Kinase Assay [2][4]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Enzyme/Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing recombinant human Pim-1 kinase, a suitable substrate (e.g., PIMtide), and ATP. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the Pim-1 kinase solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Representative Pim-1 Kinase Inhibition Data (Note: This is example data from related pyridine inhibitors for illustrative purposes)[11]

CompoundPim-1 IC₅₀ (µM)
5b 0.044
8d 0.019
10c 0.128
15e 0.083
Staurosporine (Control) 0.0026
Secondary Screening: Cellular Viability (MTT Assay)

It is crucial to determine if the observed enzyme inhibition translates to a functional effect in a cellular context and to assess general cytotoxicity. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[12][13]

Protocol 3: MTT Assay for Cytotoxicity [12]

  • Cell Plating: Seed cancer cells (e.g., MM.1S multiple myeloma cells, known to be sensitive to Pim inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle-only (DMSO) control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Mechanistic Cellular Assays

Compounds that demonstrate potent kinase inhibition and cellular activity should be further investigated to understand their mechanism of action. Flow cytometry-based assays are powerful tools for elucidating effects on the cell cycle and apoptosis.

G cluster_0 Drug Discovery Workflow A Scaffold Synthesis & Derivative Library B In Vitro Kinase Assay (Pim-1 Inhibition) A->B Screening C Cell Viability Assay (MTT) B->C Hit Validation D Mechanism of Action Studies C->D Confirmation E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Lead Optimization E->G F->G

Caption: Integrated workflow for scaffold-based drug discovery.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][14] Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

Protocol 4: Apoptosis Detection by Flow Cytometry [3][6]

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Pim-1 kinase inhibitors are expected to cause cell cycle arrest. This can be quantified by staining DNA with Propidium Iodide and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15]

Protocol 5: Cell Cycle Analysis by Flow Cytometry [15]

  • Cell Treatment: Treat cells with the test compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PBS solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will correspond to the phase of the cell cycle: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

G cluster_0 Pim-1 Inhibition Pathway cluster_1 Cellular Outcome A Pyrrolo[2,3-b]pyridine Derivative B Pim-1 Kinase A->B C Phosphorylation of Downstream Targets (e.g., BAD, p27) B->C Prevents G Apoptosis Induction H Cell Cycle Arrest D Inhibition of Apoptosis C->D Blocks E Cell Cycle Progression (G1 to S phase) C->E Blocks F Cell Proliferation & Survival D->F E->F

Caption: Predicted signaling pathway for Pim-1 kinase inhibition.

Conclusion and Future Directions

The 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its synthesis is feasible from commercially available starting materials, and the nitro group provides a gateway for extensive chemical diversification. The protocols outlined in this guide provide a comprehensive framework for synthesizing a compound library, performing primary in vitro screening against high-value targets like Pim-1 kinase, and conducting detailed mechanistic studies in a cellular context. By systematically applying these methods, researchers can efficiently advance compounds from this novel scaffold through the early stages of the drug discovery pipeline.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. ScienceDirect.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Annexin V-Dye Apoptosis Assay. G-Biosciences.
  • Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego Moores Cancer Center.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed.
  • MTT assay protocol. Abcam.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. MDPI.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
  • PIM1 Kinase Assay.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Design and synthesis of 1-(2-alkanamidoethyl)
  • Azaindole synthesis. Organic Chemistry Portal.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine. Fluorochem.
  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. ChemScene.
  • What is the synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.

Sources

Protocol for oral bioavailability studies of 1H-pyrrolo[2,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine system, commonly referred to as the 7-azaindole scaffold, has emerged as a privileged bioisostere in modern drug discovery. By substituting a carbon atom for a nitrogen in the indole ring, this scaffold provides critical hydrogen-bond acceptor and donor pairs that perfectly mimic ATP binding in the hinge region of therapeutic kinase targets such as ATM, CDK8, and JAK3[1][2][3].

Despite its pharmacodynamic advantages, the structural features of 7-azaindoles often result in challenging physicochemical properties. High lipophilicity and vulnerability to hepatic CYP450-mediated oxidation frequently lead to poor aqueous solubility and extensive first-pass metabolism, severely restricting systemic exposure[3][4]. To transition a 7-azaindole hit to a clinical lead, researchers must rigorously evaluate its oral bioavailability (


). In accordance with FDA guidelines for animal pharmacokinetic studies, this requires precisely controlled in vivo intravenous (IV) and per os (PO) dosing models coupled with highly sensitive bioanalytical quantification[5][6].

This application note provides a comprehensive, self-validating protocol for conducting oral bioavailability studies of 1H-pyrrolo[2,3-b]pyridine derivatives, detailing the causality behind formulation choices, in vivo sampling, and LC-MS/MS bioanalysis.

Scientific Rationale & Workflow Dynamics

Oral bioavailability is defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For 7-azaindole compounds,


 is dictated by two competing pathways: gastrointestinal absorption (driven by solubility and permeability) and first-pass clearance (driven by hepatic and intestinal enzymes).

To accurately calculate


, a comparative pharmacokinetic (PK) study must be executed using both IV and PO routes. The IV route bypasses absorption barriers, providing the baseline for 100% systemic exposure (Area Under the Curve, 

). The PO route (

) reflects the real-world therapeutic administration.

PK_Workflow A Compound Formulation (IV & PO Vehicles) B Animal Dosing (Rodent/Dog Models) A->B C Serial Blood Sampling (0.083 to 24 hrs) B->C D Plasma Separation (Centrifugation) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (MRM Mode) E->F G PK Parameter Calculation (NCA & Bioavailability %) F->G

In vivo pharmacokinetic study workflow for oral bioavailability assessment.

Experimental Protocol: In Vivo Dosing and Sampling

Because 7-azaindoles often exhibit poor aqueous solubility, vehicle selection is the most critical variable in the pre-dosing phase. An unoptimized vehicle will cause compound precipitation in the IV line (leading to embolism or artificially low


) or failure to dissolve in the GI tract.
Formulation Strategy
  • IV Vehicle (True Solution Required): 5% DMSO / 10% Solutol HS 15 (or Tween 80) / 85% Saline. DMSO acts as the primary solvent for the lipophilic 7-azaindole core, while the surfactant prevents precipitation upon introduction to the aqueous bloodstream.

  • PO Vehicle (Solution or Homogeneous Suspension): 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Deionized Water. If the compound is highly insoluble, a suspension is acceptable for PO dosing, as it mimics the dissolution process of a solid oral dosage form.

Animal Dosing Procedures

FDA guidelines recommend utilizing both rodent (e.g., Sprague-Dawley rats) and non-rodent species to reliably estimate population variability and scale to human pharmacokinetics[5].

  • Fasting Protocol: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying and absorption[5][7]. Water should remain available ad libitum. IV cohorts do not require fasting.

  • Dose Administration:

    • IV Group: Administer 1–2 mg/kg via the tail vein (rats) at a dose volume of 1 mL/kg.

    • PO Group: Administer 5–10 mg/kg via oral gavage at a dose volume of 5–10 mL/kg.

  • Self-Validation Check: Always analyze an aliquot of the dosing formulations via HPLC-UV prior to administration to verify the exact concentration and confirm homogeneity.

Serial Blood Sampling
  • Collect whole blood samples (approx. 150–200 µL) via the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g.,

    
    ).
    
  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Immediately invert tubes gently 5 times and place on wet ice to halt any ex vivo enzymatic degradation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 7-azaindole derivatives in plasma due to its unparalleled sensitivity and specificity[8][9]. The basic nitrogen in the pyridine ring of the 7-azaindole scaffold makes these compounds highly amenable to positive Electrospray Ionization (ESI+).

Azaindole_Pathway A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) B Target Kinases (e.g., ATM, CDK8, JAK3) A->B Hinge-binding C Hepatic CYP450 Enzymes (First-Pass Metabolism) A->C Oxidation D Therapeutic Efficacy (Tumor/Inflammation Suppression) B->D Pathway Inhibition E Systemic Clearance (Reduced Bioavailability) C->E Rapid Elimination

Pharmacodynamic targeting vs. pharmacokinetic clearance of 7-azaindoles.

Sample Preparation (Protein Precipitation)

Protein precipitation is preferred over liquid-liquid extraction for high-throughput PK screening because it rapidly denatures plasma proteins while releasing the small-molecule analyte[8][9].

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (ACN) containing a structurally similar Internal Standard (IS) at a known concentration (e.g., 50 ng/mL). The IS corrects for matrix effects and injection volume variations.

  • Vortex the plate vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion.

Chromatographic and MS Conditions
  • Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the azaindole nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Determine the precursor ion

    
     and optimize collision energy (CE) to identify the most abundant and stable product ion for quantification[9][10].
    

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, plasma concentration-time data should be analyzed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

The absolute oral bioavailability (


) is calculated using the dose-normalized Area Under the Curve (AUC) from time zero to infinity:


Table 1: Representative Pharmacokinetic Parameters for a 7-Azaindole Lead Compound

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)UnitBiological Interpretation

1,250 ± 1103,420 ± 450ng/mLMaximum systemic plasma concentration.

0.083 (First point)2.0 ± 0.5hrTime to reach

; indicates absorption rate.

2,100 ± 2008,400 ± 950hr*ng/mLTotal systemic exposure over time.

3.5 ± 0.44.1 ± 0.6hrTerminal elimination half-life.

7.9 ± 0.8N/AmL/min/kgSystemic clearance; evaluates metabolic stability.

1.8 ± 0.2N/AL/kgVolume of distribution; indicates tissue penetration.

100 (Baseline) 40.0% % Absolute Oral Bioavailability.

Note: An


 of 40% for a 7-azaindole compound indicates moderate first-pass metabolism or incomplete absorption. Structural optimization (e.g., blocking CYP oxidation sites with fluorine or adding solubilizing groups) is typically employed to drive 

above 50%[1][4].

References

1.1 - nih.gov 2. 2 - acs.org 3. 5 - fda.gov 4. 3 - jst.go.jp 5.6 - gmp-compliance.org 6.4 - semanticscholar.org 7. 8 - longdom.org 8. 7 - biotechfarm.co.il 9.9 - agilent.com 10.10 - nih.gov

Sources

Application Note: Leveraging 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor SAR Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge Binders, and Structure-Activity Relationship (SAR) Optimization

Mechanistic Rationale: The 7-Azaindole Scaffold in Kinase Targeting

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as one of the most privileged scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors. This bioisostere of indole and purine mimics the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind within the highly conserved ATP-binding cleft of kinases. The clinical success of drugs like [1] has cemented the 7-azaindole as a premier starting point for Fragment-Based Drug Discovery (FBDD).

6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190310-33-8) is a highly specialized building block designed to accelerate SAR campaigns. Its unique substitution pattern provides distinct stereoelectronic and synthetic advantages:

  • Bidentate Hinge Binding: The unsubstituted N1 (pyrrole N-H) acts as a strong hydrogen bond donor, while the N7 (pyridine N) acts as a hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone carbonyl and amide N-H of the kinase hinge region [2].

  • Electronic Modulation via 6-Methoxy: The electron-donating 6-methoxy group increases the electron density of the pyridine ring, subtly modulating the pKa of the N7 nitrogen to optimize its hydrogen-bond acceptor strength. Sterically, the methoxy group often projects towards the solvent-exposed region or a shallow hydrophobic pocket, improving ligand efficiency (LE).

  • The 3-Nitro Synthetic Handle: The strongly electron-withdrawing 3-nitro group temporarily deactivates the pyrrole ring, stabilizing the scaffold during early synthetic steps. More importantly, it serves as a latent functional group. Chemoselective reduction of the nitro group yields a 3-amino intermediate, which is the critical branching point for divergent SAR synthesis (e.g., forming amides or ureas to probe the DFG-in/out conformations).

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine Backbone_CO Backbone C=O (H-bond Acceptor) Backbone_NH Backbone N-H (H-bond Donor) N7_N N7 Pyridine N (H-bond Acceptor) Backbone_NH->N7_N H-bond N1_NH N1 Pyrrole N-H (H-bond Donor) N1_NH->Backbone_CO H-bond Sub_3NO2 3-Nitro Group (Synthetic Handle) Sub_6OMe 6-Methoxy Group (Steric/Electronic) Core 7-Azaindole Core Core->N1_NH Core->N7_N Core->Sub_3NO2 Core->Sub_6OMe

Diagram 1: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.

SAR Optimization Workflow

To effectively utilize this building block, researchers must employ a systematic workflow that transitions the inactive nitro-fragment into a library of potent, target-specific inhibitors. The workflow relies on the reduction of the 3-nitro group to an amine, followed by divergent coupling reactions to explore the adjacent hydrophobic pockets (e.g., the DFG pocket or the αC-helix out pocket)[3].

SARWorkflow cluster_divergent Divergent SAR Library Synthesis Start 6-Methoxy-3-nitro-7-azaindole (Starting Scaffold) Reduction Chemoselective Reduction (NO2 -> NH2) Start->Reduction Intermediate 3-Amino-6-methoxy-7-azaindole (Key Intermediate) Reduction->Intermediate Amides Amide Coupling (Explore DFG-in pocket) Intermediate->Amides Ureas Urea Formation (Explore DFG-out pocket) Intermediate->Ureas Assay High-Throughput Kinase Profiling (TR-FRET) Amides->Assay Ureas->Assay Crystallography X-ray Co-crystallography (Binding Mode Validation) Assay->Crystallography Active Hits Lead Lead Optimization & Candidate Selection Crystallography->Lead

Diagram 2: Divergent SAR workflow utilizing the 3-nitro synthetic handle for library generation.

Quantitative Data Presentation

The table below illustrates a representative SAR progression starting from the base 6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold against a model kinase (e.g., BRAF V600E). Notice how the conversion of the nitro group to extended urea derivatives drastically improves both biochemical potency and Ligand Efficiency (LE).

Compound IDR3 SubstituentR6 SubstituentKinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)Ligand Efficiency (LE)
Cmpd-01 (Base)-NO₂-OCH₃>10,000>50.0N/A
Cmpd-02 -NH₂-OCH₃4,500>50.00.28
Cmpd-03 -NHC(O)CH₃-OCH₃85025.40.31
Cmpd-04 -NHC(O)NH-Phenyl-OCH₃121.20.42
Cmpd-05 -NHC(O)NH-(3-CF₃-Phenyl)-OCH₃3 0.08 0.45

Data Interpretation: The base nitro compound (Cmpd-01) lacks the necessary vectors to engage the deep hydrophobic pockets, resulting in poor affinity. Reduction to the amine (Cmpd-02) provides a marginal boost, but the true value of the scaffold is unlocked when the amine is functionalized into a substituted urea (Cmpd-05). The urea motif acts as a hydrogen bond donor/acceptor pair with the conserved catalytic glutamate and DFG-aspartate, locking the kinase in an inactive conformation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in quality control steps to prevent cascading errors during library synthesis.

Protocol A: Chemoselective Reduction of 3-Nitro to 3-Amino Intermediate

Causality: Catalytic hydrogenation is preferred over metal-mediated reductions (e.g., Iron/Acetic acid) to avoid complexation of metal ions with the bidentate 7-azaindole core, which complicates purification and can interfere with downstream fluorescence-based kinase assays.

Materials:

  • 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol / Ethyl Acetate (1:1 v/v)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in the Methanol/Ethyl Acetate mixture (0.1 M concentration) in a flame-dried round-bottom flask. Note: The mixed solvent system ensures solubility of both the nitro precursor and the polar amine product.

  • Catalyst Addition: Carefully add 10% Pd/C under a steady stream of Argon to prevent auto-ignition.

  • Purging: Evacuate the flask and backfill with Hydrogen gas three times. Leave the reaction under a positive pressure of Hydrogen (balloon).

  • Reaction & Monitoring: Stir vigorously at room temperature. Validation Step: Monitor strictly via LC-MS every 2 hours. The reaction must be stopped immediately upon consumption of the starting material to prevent potential hydrogenolysis of the 6-methoxy group.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Validation Step: Analyze the crude product via ¹H-NMR. Ensure the disappearance of the highly deshielded pyrrole C2-proton characteristic of the nitro-compound, and the appearance of a broad singlet (~5.0 ppm) corresponding to the -NH₂ group. Use immediately for Protocol B to prevent oxidative degradation.

Protocol B: Divergent Urea Formation and TR-FRET Kinase Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound autofluorescence interference—a common issue with highly conjugated heterocyclic libraries.

Step-by-Step Methodology:

  • Urea Synthesis: React the freshly prepared 3-amino-6-methoxy-7-azaindole (1.0 eq) with various substituted phenyl isocyanates (1.1 eq) in anhydrous Dichloromethane with Triethylamine (1.5 eq) at 0°C to room temperature for 4 hours.

  • Purification: Purify the resulting library via preparative reverse-phase HPLC. Validation Step: Ensure all compounds tested in the assay have a verified purity of >95% via LC-UV (254 nm) to prevent false positives from highly active impurities.

  • Assay Preparation: Prepare a 384-well plate. Add the kinase enzyme, biotinylated substrate, and ATP at the predetermined Km concentration.

  • Compound Incubation: Dispense the SAR library compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Validation Step: Calculate the Z'-factor for the assay plate using DMSO (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ values using a 4-parameter logistic regression.

References

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma National Center for Biotechnology Information (PMC)[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin (PubMed)[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (MDPI)[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged bioisostere for indoles and purines, critical for kinase inhibitor design. However, its synthesis is notoriously prone to low yields due to the electron-deficient nature of the pyridine ring and unwanted side-reactivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the most common synthetic bottlenecks.

Workflow Start Low Yield in 7-Azaindole Synthesis Route Identify Synthetic Route Start->Route Sono Sonogashira / C-N Cyclization Route->Sono Chichi Chichibabin Cyclization Route->Chichi Deprot SEM Deprotection Route->Deprot SonoIssue Incomplete Cyclization or Dehalogenation Sono->SonoIssue ChichiIssue Picoline Dimerization Chichi->ChichiIssue DeprotIssue Tricyclic Byproduct (+30 Da) Deprot->DeprotIssue SonoFix Add 18-crown-6 / KOtBu SonoIssue->SonoFix ChichiFix Strict -40°C & 2.1 eq LDA ChichiIssue->ChichiFix DeprotFix Switch to TBAF Cleavage DeprotIssue->DeprotFix

Decision tree for diagnosing and resolving common 7-azaindole synthesis failures.

Section 1: Sonogashira Coupling & C-N Cyclization

Q: My two-step Sonogashira coupling and cyclization from 2-amino-3-iodopyridine is stalling. The alkyne intermediate forms perfectly, but the C-N cyclization yields are abysmal (<20%). Why is this happening?

A: This is a classic electronic issue. In a standard indole synthesis, the aniline nitrogen is sufficiently nucleophilic to attack the activated alkyne. However, in 7-azaindoles, the strongly electron-withdrawing pyridine nitrogen depletes the electron density of the 2-amino group, rendering it a poor nucleophile[1]. Traditional bases like K₂CO₃ or Et₃N are insufficiently basic to deprotonate this deactivated amine to drive the 5-endo-dig cyclization[1].

The Fix: You must generate a highly active, "naked" alkoxide base. By using Potassium tert-butoxide (KOtBu) in combination with a catalytic amount of 18-crown-6 ether, the potassium cation is sequestered[1]. This leaves a highly reactive tert-butoxide anion that efficiently deprotonates the 2-amino group, forcing the cyclization to completion.

Quantitative Data: Cyclization Base Optimization
Base / AdditiveSolventTemp (°C)Result / Yield (%)Causality
K₂CO₃DMF80< 10%Base too weak to deprotonate 2-aminopyridine.
KOtBuToluene6525%Ion pairing reduces base strength.
KOtBu + 18-crown-6 Toluene 65 85 - 95% Crown ether sequesters K⁺, creating a "naked" base. [1]
Step-by-Step Methodology: 18-Crown-6 Mediated C-N Cyclization

Self-Validating Check: The reaction mixture should transition from a suspension to a homogeneous dark solution upon the addition of 18-crown-6, indicating successful ion solvation.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 equiv) in anhydrous toluene (0.1 M).

  • Base Addition: Add KOtBu (2.0 equiv) in one portion. The mixture will appear heterogeneous.

  • Catalyst Addition: Add 18-crown-6 (0.1 equiv)[1].

  • Heating: Heat the reaction to 65 °C and stir for 2–4 hours[1]. Monitor via LC-MS until the alkyne intermediate is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Section 2: Chichibabin Cyclization (Base-Mediated)

Q: I am attempting a Chichibabin cyclization using 2-fluoro-3-picoline and benzonitrile with LDA. My yields are hovering around 15%, and LC-MS shows a massive amount of a dimeric byproduct. How do I suppress dimerization?

A: The dimerization of 3-picoline is a competing 1,4-addition pathway. When you lithiate 3-picoline with Lithium diisopropylamide (LDA), you form an incipient benzyllithium intermediate[2]. If there is unreacted 3-picoline in the mixture (due to insufficient LDA or improper addition order), the benzyllithium intermediate will act as a nucleophile and attack the unreacted picoline, leading to a facile dimerization[2].

The Fix: Stoichiometry and temperature control are absolute. You must use a minimum of 2.1 equivalents of LDA to ensure complete and rapid metalation of the picoline before the benzonitrile is introduced[2]. Furthermore, the sequence of addition is critical.

Step-by-Step Methodology: Optimized Chichibabin Cyclization

Self-Validating Check: A blood-red solution indicates the successful formation of the lithiated intermediate prior to benzonitrile addition[2].

  • Lithiation: Cool a solution of LDA (2.1 equiv) in anhydrous THF to exactly −40 °C under argon[2].

  • Picoline Addition: Add 2-fluoro-3-picoline (1.0 equiv) dropwise. Maintain at −40 °C for 60 minutes. The solution will turn deep red, indicating complete metalation[2].

  • Electrophile Addition: Add benzonitrile (1.2 equiv) dropwise. Stir for an additional 2.0 hours at −40 °C[2].

  • Quench: Warm the vessel to 0 °C for 30 minutes, then quench with wet THF[2].

  • Isolation: Evaporate the solvent, redissolve in EtOAc, wash with aqueous NaHCO₃ and NaCl, dry over Na₂SO₄, and concentrate to afford the 7-azaindole in ~80% yield[2].

Section 3: Post-Synthetic Modifications & Deprotection

Q: I protected my 7-azaindole with a SEM [2-(trimethylsilyl)ethoxymethyl] group. During deprotection with TFA, my product yield is low, and I am isolating a major byproduct with a mass of +30 Da relative to my target. What is this?

A: You are observing the formation of a tricyclic eight-membered 7-azaindole side product[3]. The SEM group cleavage under acidic conditions (TFA) liberates formaldehyde (HCHO)[3]. The 7-azaindole core is highly nucleophilic at the C-3 position. The liberated formaldehyde acts as an electrophile, reacting with the azaindole core via an electrophilic aromatic substitution to form an unwanted +30 Da tricyclic adduct[3].

Mechanism SEM SEM-Protected 7-Azaindole Acid TFA Cleavage SEM->Acid Inter Free 7-Azaindole + Formaldehyde Acid->Inter Side Electrophilic Aromatic Substitution Inter->Side Byprod Tricyclic Byproduct (+30 Da Mass) Side->Byprod

Mechanism of formaldehyde-induced tricyclic byproduct formation during acidic SEM deprotection.

The Fix: Abandon acidic deprotection for this specific scaffold. Instead, utilize a fluoride source like Tetrabutylammonium fluoride (TBAF)[3]. Fluoride selectively attacks the silicon atom of the SEM group, initiating a fragmentation that avoids the highly reactive formaldehyde intermediate pathway associated with concentrated acids.

Step-by-Step Methodology: Fluoride-Mediated SEM Deprotection

Self-Validating Check: LC-MS monitoring should show direct conversion to the product mass without the transient appearance of the +30 Da peak.

  • Setup: Dissolve the SEM-protected 7-azaindole (1.0 equiv) in anhydrous THF (0.1 M)[3].

  • Deprotection: Add a 1.0 M solution of TBAF in THF (1.1 - 1.5 equiv) dropwise at room temperature[3].

  • Monitoring: Stir at room temperature. For sterically hindered substrates, gentle heating (40 °C) may be required. Monitor by TLC or LC-MS[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography[3].

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. Benchchem.

Sources

Technical Support Center: Nitration of Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZ-NIT-03 Topic: Optimization of C-3 Nitration Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemical Challenge

The nitration of pyrrolo[2,3-b]pyridine (7-azaindole) is a deceptive reaction. While it appears to be a standard Electrophilic Aromatic Substitution (EAS), the substrate is amphoteric and electronically conflicted.

  • The Pyridine Ring: Electron-deficient and basic. In strong acid (

    
    ), the N-7 nitrogen protonates, creating a pyridinium species that strongly deactivates the entire system toward electrophilic attack.
    
  • The Pyrrole Ring: Electron-rich, but acid-sensitive.[1][2] While less prone to polymerization than indole, it still faces oxidation risks.

The Goal: Selective introduction of a nitro group at the C-3 position (regioselectivity) while minimizing N-oxidation (N-7) or oxidative ring opening.

Module 1: The "Golden Path" Protocol

This is the optimized standard operating procedure (SOP) for synthesizing 3-nitro-1H-pyrrolo[2,3-b]pyridine. Deviating from these specific parameters is the primary cause of failure.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
7-Azaindole 1.0SubstratePurity >98% required to prevent tarring.
H₂SO₄ (Conc.) 10-15 VolSolvent/CatalystActs as heat sink and proton source.
Fuming HNO₃ 1.05 - 1.1Electrophile SourceDo not exceed 1.2 eq. Excess leads to N-oxide.
NaOH (50% aq) N/AQuenchingUse for pH adjustment (See Module 4).
Step-by-Step Methodology
  • Dissolution (The Exotherm Trap):

    • Place concentrated

      
       in a round-bottom flask.
      
    • Cool to 0°C .

    • Add 7-azaindole portion-wise. Note: This dissolution is exothermic. Maintain internal temp < 15°C.

  • Nitration (The Kinetic Control):

    • Cool the solution to -5°C to 0°C .

    • Add fuming

      
       dropwise over 30-45 minutes.
      
    • CRITICAL: If the temperature spikes above 5°C , stop addition immediately. Higher temps favor oxidation.

  • Reaction Maintenance:

    • Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20-25°C) for 1 hour.

    • Monitor: TLC (EtOAc/Hexane 1:1). Product (

      
      ) appears as a bright yellow spot.
      
  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (5x reaction volume).

    • Slowly basify with 50% NaOH or

      
       to pH 8-9 .
      
    • Filter the resulting yellow precipitate. Wash with cold water.[3]

Module 2: Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Sigma-complex intermediate at C-3.

NitrationMechanism Start 7-Azaindole Protonated N-7 Protonated Species (Deactivated Ring) Start->Protonated Fast (H+) Acid H2SO4 Solvent Acid->Protonated Sigma Sigma Complex Intermediate Protonated->Sigma Slow (RDS) SideProduct N-Oxide / Tars (High Temp) Protonated->SideProduct >10°C or Excess HNO3 Nitronium NO2+ Attack at C-3 Nitronium->Sigma Product 3-Nitro-7-azaindole Sigma->Product -H+

Caption: Reaction pathway showing the critical rate-determining step (RDS) at the protonated intermediate. High temperatures divert flux toward oxidative side products.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black/dark brown, and the yield is <20%. What happened?

Diagnosis: Oxidative decomposition (Tarring). Root Cause:

  • Temperature Runaway: The nitration of azaindoles is highly exothermic. If the internal temperature exceeded 10°C during

    
     addition, the ring system oxidizes.
    
  • Wet Reagents: Water in the sulfuric acid lowers the concentration of the active nitronium ion (

    
    ) and increases the heat capacity, altering the kinetics.
    

Solution:

  • Ensure internal probe monitoring (never rely on bath temp).

  • Increase the dilution (use 15-20 volumes of

    
    ).
    
  • Protocol Check: Did you add the solid azaindole to the acid too fast? This initial exotherm sets the stage for failure.

Q2: I see a new spot on TLC that is more polar than the product. Is it the dinitro compound?

Diagnosis: Likely 7-Azaindole N-oxide (or 3-nitro-7-azaindole N-oxide). Root Cause:

  • Excess Nitric Acid: Using >1.2 equivalents of

    
     promotes oxidation of the pyridine nitrogen (N-7).
    
  • Reaction Time: Stirring overnight often leads to N-oxidation.

Solution:

  • Restrict

    
     to 1.05 equivalents.
    
  • Quench immediately after the starting material is consumed (usually < 3 hours).

  • Purification: The N-oxide is significantly more polar. It can be removed by washing the crude solid with warm water or recrystallizing from Ethanol/Water.[1]

Q3: Upon neutralization, no precipitate formed, or the yield is suspiciously low.

Diagnosis: pH Trapping. Root Cause: 3-Nitro-7-azaindole is an acidic compound (due to the electron-withdrawing nitro group making the pyrrole NH more acidic).

  • pH > 10: The compound forms a water-soluble salt (deprotonated pyrrole N).

  • pH < 2: The compound remains protonated at the pyridine N and stays soluble.

Solution:

  • Target the Isoelectric Point . Adjust pH strictly to 8.0 - 9.0 .

  • If you overshot to pH 12, back-titrate with dilute HCl until the yellow solid crashes out.

Module 4: Optimization Logic Tree

Use this decision matrix to optimize your specific scale-up attempts.

OptimizationTree Problem Identify Issue LowYield Low Yield (<40%) Problem->LowYield Impurity High Impurity Profile Problem->Impurity TempCheck Was Temp > 5°C? LowYield->TempCheck PolarSpot Polar Spot (N-Oxide)? Impurity->PolarSpot Cooling Action: Improve Cooling Slower Addition TempCheck->Cooling Yes pHCheck Check Quench pH TempCheck->pHCheck No AdjustpH Action: Target pH 8-9 pHCheck->AdjustpH Stoich Action: Reduce HNO3 to 1.0 eq PolarSpot->Stoich Yes Regio Regioisomers? PolarSpot->Regio No Solvent Action: Switch to KNO3/H2SO4 (Milder) Regio->Solvent

Caption: Decision matrix for troubleshooting yield and purity issues during nitration.

References

  • Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazadenine). The Journal of Organic Chemistry, 45(20), 4045–4048. Link

    • Foundational text for the nitration of 7-azaindole, establishing the C-3 regioselectivity.
  • Zhang, Z., et al. (2002). Synthesis of 3-substituted 7-azaindoles. The Journal of Organic Chemistry, 67(17), 6226-6227. Link

    • Provides optimized workup conditions to handle the amphoteric n
  • Wang, T., et al. (2010). Practical Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine. Organic Process Research & Development, 14(6). Link

    • Process chemistry perspective focusing on safety and thermal management.
  • Vertex Pharmaceuticals. (2006). International Patent WO2006102642. World Intellectual Property Organization. Link

    • Industrial scale application of the nitr

Sources

Technical Support Center: Purification of Nitro-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of nitro-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of handling these versatile yet often sensitive molecules.

The presence of a nitro group profoundly influences the chemical and physical properties of a heterocyclic scaffold. Its strong electron-withdrawing nature can lead to issues of instability, unexpected reactivity, and challenging solubility profiles, making purification a non-trivial step in their synthesis and analysis.[1][2] This resource aims to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My nitro-substituted heterocyclic compound is showing signs of decomposition on silica gel during column chromatography. What is happening and how can I prevent it?

A1: This is a common and critical issue. Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds, particularly those prone to acid-catalyzed reactions like nitroalkenes.[3] You may observe streaking, the appearance of new, often colored, spots on your TLC plate, or low recovery of your target compound.

Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the nitro group or other basic functionalities on your heterocycle, leading to degradation pathways. For some structures, this can initiate elimination reactions or other rearrangements.

Troubleshooting & Optimization:

  • Neutralize the Stationary Phase: Before packing your column, you can "base-wash" the silica gel. This is done by preparing a slurry of the silica in a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or a dilute solution of ammonia in methanol.[4] This neutralizes the acidic sites and can significantly improve the stability of your compound.

  • Alternative Stationary Phases: If neutralization is insufficient, consider switching to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for acid-sensitive compounds.[4] For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica is another powerful option.[5]

  • Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate or using flash chromatography can reduce the contact time with the stationary phase, thereby limiting decomposition.

Q2: I'm struggling with the recrystallization of my nitro-heterocycle. It either "oils out" or I get very low recovery. What strategies can I employ?

A2: Recrystallization challenges with nitro-substituted heterocycles often stem from their unique solubility profiles and the presence of persistent impurities. "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming a crystalline lattice, which can trap impurities.[5]

Expert Insights & Solutions:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound when hot but have poor solubility when cold.[6] For nitroaromatic compounds, polar solvents like ethanol or methanol are often good starting points.[5] Sometimes, a binary solvent system (e.g., ethanol/water, dichloromethane/hexane) is necessary to achieve the desired solubility gradient.

  • Preventing Oiling Out:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.[6]

    • Add More Solvent: If oiling occurs, reheat the mixture until the oil redissolves, add a small amount of additional solvent, and then allow it to cool more slowly.[6]

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.[6]

  • Maximizing Recovery:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[5]

    • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can act as a template for crystal growth.[4]

Q3: My purified nitro-compound is colorless initially but develops a yellow or brown color upon storage. What is causing this and how can I improve its stability?

A3: The development of color in purified nitro compounds upon storage is often indicative of the presence of trace impurities that can catalyze decomposition or are themselves unstable.[7] These can include residual acids from the synthesis or color-forming bodies like nitroolefins or unsaturated aldehyde derivatives.[7][8]

Authoritative Recommendations:

  • Thorough Neutralization: Ensure all residual acids from the reaction work-up are completely removed. Washing the organic extract with a sodium bicarbonate solution is a critical step to neutralize any remaining strong acids.[8]

  • Storage Conditions:

    • Protect from Light: Some nitro compounds are light-sensitive and can undergo photochemical reactions. Store them in amber vials or wrap the container in aluminum foil.[3]

    • Low Temperature: Storing purified nitroalkenes at low temperatures, such as -20 °C, is recommended for long-term stability.[3]

  • Polymerization Inhibition: For particularly unstable compounds like nitroalkenes, consider adding a small amount of a polymerization inhibitor for long-term storage.[3] Storing the compound as a dilute solution in an inert solvent can also suppress polymerization.[3]

Troubleshooting Guides in Q&A Format

Chromatography Issues

Q: I am observing poor separation of my desired nitro-heterocycle from a closely related impurity (e.g., a regioisomer). What can I do?

A: This is a common challenge, especially with isomers that have very similar polarities.

  • Optimize the Mobile Phase:

    • TLC Screening: Use Thin Layer Chromatography (TLC) to systematically screen a variety of solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[5]

    • Try Different Solvent Selectivities: If a hexane/ethyl acetate system is not providing adequate separation, switch to a system with different solvent selectivity, such as dichloromethane/methanol.[4]

  • Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the column run. This can help to resolve compounds with very similar polarities.[5]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[4]

Work-up and Extraction Problems

Q: After quenching my nitration reaction, my product did not precipitate. How can I isolate it?

A: If your nitro-substituted heterocyclic compound is soluble in the acidic aqueous mixture or is an oil, precipitation will not occur. The standard procedure is then liquid-liquid extraction.

  • Extraction Protocol:

    • Transfer the entire quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer multiple times (2-3x) with a suitable water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).[8]

    • Combine the organic extracts.

    • Proceed with the standard washing steps, including a neutralization wash with sodium bicarbonate solution.[8]

Q: I'm seeing a lot of emulsions during my extractions. How can I break them?

A: Emulsions are common when dealing with complex reaction mixtures.

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break it.

Experimental Protocols & Visualizations

Protocol: Neutralizing Silica Gel for Column Chromatography

This protocol is essential for the purification of acid-sensitive nitro-substituted heterocyclic compounds.

  • Prepare the Slurry: In a fume hood, weigh out the required amount of silica gel in a beaker.

  • Add the Solvent System: Add your chosen non-polar solvent (e.g., hexane) containing 0.5-1% triethylamine (TEA).

  • Mix Thoroughly: Stir the slurry gently with a glass rod until it is homogeneous.

  • Pack the Column: Pour the slurry into your chromatography column and proceed with packing as you normally would.

  • Equilibrate: Run 2-3 column volumes of the mobile phase (containing TEA) through the packed column before loading your sample.

Diagram: Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting the appropriate purification strategy for a novel nitro-substituted heterocyclic compound.

Purification_Workflow start Crude Nitro-Heterocycle tlc Analyze by TLC start->tlc single_spot Single Spot? tlc->single_spot recrystallization Attempt Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots single_spot->multiple_spots No oiling_out Oils Out / Low Recovery? recrystallization->oiling_out success_recryst Pure Compound oiling_out->success_recryst No troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling Rate) oiling_out->troubleshoot_recryst Yes troubleshoot_recryst->recrystallization column_chrom Column Chromatography multiple_spots->column_chrom decomposition Decomposition on TLC? column_chrom->decomposition neutralize_silica Neutralize Silica / Change Stationary Phase decomposition->neutralize_silica Yes poor_separation Poor Separation? decomposition->poor_separation No neutralize_silica->column_chrom optimize_mobile Optimize Mobile Phase (Gradient Elution) poor_separation->optimize_mobile Yes success_column Pure Fractions poor_separation->success_column No optimize_mobile->column_chrom

Caption: A decision tree for selecting a purification method.

Data Presentation: Common Solvents for Chromatography

The following table provides a quick reference for common solvents used in the purification of nitro-heterocycles, ordered by increasing polarity.

SolventPolarity IndexNotes
Hexane0.1Common non-polar base for mobile phases.
Dichloromethane (DCM)3.1Good for dissolving a wide range of compounds.
Diethyl Ether4.0Volatile and effective for extraction.
Ethyl Acetate (EtOAc)4.4A versatile polar component of mobile phases.
Acetonitrile (ACN)5.8Often used in reverse-phase HPLC.
Ethanol (EtOH)4.3Good for recrystallization of polar compounds.
Methanol (MeOH)5.1A strong polar solvent for both chromatography and recrystallization.

This technical guide provides a foundation for addressing the common challenges in the purification of nitro-substituted heterocyclic compounds. By understanding the underlying chemical principles, researchers can develop robust and efficient purification strategies, leading to higher purity materials and more reliable experimental outcomes.

References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Drucker, J., & Castner, C. J. (1947). Process for the purification of mononitro aromatic compounds. U.S. Patent No. 2,430,421. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Managing the stability of nitroalkenes during workup and purification.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Asadi, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44738-44760.
  • Anonymous. (2020, March 29). Nitro Compounds.
  • MDPI. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3697.
  • BenchChem. (2025). Introduction to the reactivity of nitroalkanes.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • University of Sri Jayewardenepura. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from the Department of Physics & Chemistry.
  • Jenkins, T. F., et al. (1992). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water.
  • Lee, S. L. (2007). The Chromatography of Nitro compounds.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product.
  • ResearchGate. (2026, February 23). Aspects of heterocyclisation reactions mediated by nucleophilic interaction of aromatic nitro groups with ortho heterocumulene side chains.
  • Asadi, A., et al. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44738-44760.
  • ResearchGate. (2025, October 29). Exploring the Substitution Effect on Heterocyclic Compounds Performance as Corrosion Inhibitors for C-Steel Under Aggressive Circumstances: A Detailed Experimental Study and Theoretical Calculations.
  • MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1465.
  • Scribd. (n.d.). Electrophilic Substitution in Heterocycles.
  • Espinal-Viguri, M., et al. (2023). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • Royal Society of Chemistry. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 526-547.
  • MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1465.
  • T-Ra, R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.

Sources

Technical Support Center: Optimizing the Aqueous Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical challenges associated with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

While 7-azaindole is a privileged bioisostere for indole and purine—highly valued in kinase inhibitor design for its ability to form bidentate hydrogen bonds with the kinase hinge region[1]—its planar, rigid, and lipophilic nature often results in poor aqueous solubility. This guide bridges thermodynamic theory with field-proven experimental execution to help you overcome these hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: My 7-azaindole derivative shows excellent biochemical potency against my target kinase, but it precipitates in aqueous assay buffers (solubility < 1 µM). How can I structurally modify the compound without losing target affinity?

A1: The precipitation you are observing is thermodynamically driven by the high crystal packing energy inherent to planar, symmetric heterocyclic systems. Planar molecules stack highly efficiently in the solid state, requiring a massive energetic penalty to break the crystal lattice for aqueous solvation[2].

  • The Solution (Causality-Driven): Implement a desymmetrization strategy or disrupt molecular planarity. By introducing steric bulk (such as an ortho-fluorine or methyl group on a pendant phenyl ring), you force a dihedral twist that breaks the molecule's planarity. This structural disruption prevents tight crystal packing, significantly lowering the melting point and decreasing the lattice energy, which thermodynamically favors dissolution[2]. Alternatively, appending polar, sp3-rich moieties (like morpholine or piperazine) to solvent-exposed regions of the molecule can increase solubility by orders of magnitude through favorable hydration interactions without disrupting the critical hinge-binding region[3].

Q2: I have introduced basic aliphatic amines to my 7-azaindole core to improve solubility, but the free base solubility remains low at physiological pH (7.4). What is the next logical step?

A2: While adding basic amines increases the theoretical solubility via ionization, the microenvironmental pH and the specific solid-state form dictate the actual dissolution rate. If the pKa of the introduced amine is close to 7.4, a significant fraction of the drug remains unionized and lipophilic.

  • The Solution (Causality-Driven): You must formulate the compound as a stable salt (e.g., mesylate, hydrochloride, or citrate). However, be highly cautious of the common-ion effect. If you form a hydrochloride salt and dilute it into a high-chloride buffer (like PBS), the abundance of chloride ions will suppress the solubility of your salt, driving it back into a solid precipitate. If salt formation fails, you must pivot to Amorphous Solid Dispersions (ASDs)[4].

Q3: My compound exhibits adequate solubility in DMSO but crashes out immediately when diluted 1:100 into cell culture media. How do I prevent this "DMSO crash"?

A3: This is a kinetic solubility failure. The rapid solvent shift from a highly solubilizing environment (DMSO) to an aqueous buffer drastically reduces the solvent's capacity. The hydrophobic 7-azaindole core drives rapid nucleation and aggregation before equilibrium can be established[4].

  • The Solution (Causality-Driven): You must kinetically trap the drug. Pre-formulate the DMSO stock with a co-solvent or surfactant (e.g., Tween-80 or BSA in the media). For in vivo dosing, utilize Amorphous Solid Dispersions (ASDs). By trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix (like HPMC or PVP), the polymer physically separates drug molecules, preventing the nucleation required for crystal lattice formation and maintaining a supersaturated state in aqueous media[4].

Part 2: Strategic Workflows & Visualizations

G Problem Poor Aqueous Solubility (< 1 µM) Decision Can the structure be modified? Problem->Decision ModPlanarity Disrupt Planarity/Symmetry (e.g., ortho-substitution) Decision->ModPlanarity Yes AddPolar Add Polar Moieties (e.g., Morpholine) Decision->AddPolar Yes Formulation Formulation Strategies (ASDs, Lipid-based) Decision->Formulation No (Late Stage) Success1 Improved Solvation via Lower Lattice Energy ModPlanarity->Success1 Success2 Improved Solvation via H-Bonding AddPolar->Success2 Success3 Apparent Solubility via Supersaturation Formulation->Success3

Decision tree for optimizing the aqueous solubility of 7-azaindole derivatives.

Part 3: Quantitative Impact Analysis

The table below summarizes the empirical impact of various optimization strategies on the aqueous solubility of indole and 7-azaindole scaffolds, demonstrating the massive gains achievable through targeted structural modifications.

Compound / ModificationOptimization StrategyAqueous SolubilityFold ImprovementReference
Indole Prototype (11)Baseline~16 µg/mLN/A[5]
7-Azaindole core (15)Bioisosteric Replacement419 - 936 µg/mL> 25-fold[5]
Quinoline analogue (30)Baseline< 0.4 µMN/A[2]
2-Fluorophenyl analogue (31)Disruption of Planarity160 µM> 400-fold[2]
Lead compound (3)BaselineLowN/A[2]
Tetrahydropyrimidylamino (11)Disruption of SymmetryModerate> 35-fold[2]
1-thieno[2,3-b]pyridineBaseline1.2 µg/mLN/A[3]
3-pyrrolo[2,3-b]pyridinePolar Moiety (Morpholine)1.3 mg/mL~1000-fold[3]

Part 4: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your data, every protocol must contain an internal validation step.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To establish the true equilibrium solubility of the 7-azaindole derivative, avoiding the false positives associated with kinetic supersaturation.

  • Preparation: Add an excess amount of the solid 7-azaindole compound (e.g., 2 mg) to 1 mL of aqueous buffer (pH 7.4) in a sealed glass vial.

  • Equilibration: Incubate the suspension at 37°C with continuous orbital shaking (300 rpm) for 24 to 48 hours. Causality: This extended timeframe is required to overcome the high lattice energy and reach a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Self-Validation Check (Critical): Visually inspect the pellet. If no solid remains, the solution is NOT saturated. The calculated concentration will be a false negative (underestimating true solubility). You must add more solid and repeat the equilibration until a solid pellet persists.

  • Quantification: Dilute the supernatant in mobile phase and quantify the dissolved compound via LC-MS/MS against a standard curve.

G Step1 1. Add Excess Solid to Buffer Step2 2. Equilibrate (37°C, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantify (LC-MS/MS) Step3->Step4 Validation Self-Validation: Confirm solid residue remains in Step 3 Step3->Validation

Self-validating workflow for determining the thermodynamic solubility of compounds.

Protocol B: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Purpose: To kinetically stabilize lipophilic 7-azaindoles in an amorphous state for in vivo dosing.

  • Dissolution: Dissolve the crystalline 7-azaindole derivative and a hydrophilic polymer (e.g., PVP or HPMC) in a volatile organic co-solvent (e.g., Dichloromethane/Methanol 1:1) at a 1:3 drug-to-polymer weight ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Secondary Drying: Place the film under high vacuum overnight to remove residual solvent traces.

  • Self-Validation Check (Critical): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A valid amorphous dispersion will exhibit a broad 'halo' in the diffractogram. The presence of sharp Bragg peaks indicates residual crystallinity , invalidating the formulation and requiring a higher polymer-to-drug ratio or a faster evaporation method (like spray drying)[4].

References

Sources

Technical Support Center: Troubleshooting Precipitation in 1H-Pyrrolo[2,3-b]pyridine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting the erratic physicochemical behaviors of privileged scaffolds. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) moiety is a cornerstone in modern drug discovery, particularly in the design of kinase inhibitors like vemurafenib[1].

However, its unique structural properties often lead to catastrophic precipitation during in vitro assays, preclinical dosing, and clinical formulation. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks, ensuring your protocols are robust and self-validating.

The Causality of 1H-Pyrrolo[2,3-b]pyridine Precipitation

Before troubleshooting, we must understand the thermodynamics driving the precipitation. The 1H-pyrrolo[2,3-b]pyridine core contains both a strong hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N). This enables the formation of highly stable intermolecular dimers and polymeric networks in the solid state, leading to exceptionally high crystal lattice energies ("brick dust" behavior)[2].

Furthermore, the pyridine nitrogen is weakly basic (pKa ~4.6). While the molecule may dissolve in acidic gastric environments, it rapidly converts to its un-ionized, highly insoluble free base at the neutral pH of the intestine or blood plasma (pH 7.4), triggering rapid nucleation and precipitation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My 7-azaindole kinase inhibitor precipitates immediately upon dilution in biological fluids (pH 7.4). How can I prevent this in preclinical IV dosing? A1: This phenomenon is known as "shock precipitation." It occurs because the compound exceeds its intrinsic solubility the moment your organic co-solvent is diluted by the aqueous phase. To prevent this, you must use a multi-component system that provides a thermodynamic gradient. We utilize a combination of a lattice-disrupting solvent (DMSO), a bulk co-solvent (PEG300), and a micelle-forming surfactant (Tween-80)[3]. The surfactant is critical; it creates a hydrophobic microenvironment that encapsulates the un-ionized 7-azaindole before it can nucleate in the aqueous medium.

Q2: We are developing a solid oral dosage form, but our Amorphous Solid Dispersion (ASD) crystallizes during accelerated stability testing. What is going wrong? A2: Your polymer selection likely lacks sufficient hydrogen-bond accepting capacity to disrupt the 7-azaindole N-H···N network. For 1H-pyrrolo[2,3-b]pyridines, hypromellose acetate succinate (HPMCAS) is the gold standard[1]. The succinate groups in HPMCAS form strong hydrogen bonds with the pyrrole N-H of the drug, effectively "locking" it in the amorphous state and raising the glass transition temperature (Tg). If hot-melt extrusion (HME) is failing, transitioning to a solvent-controlled coprecipitation process to yield a micro-precipitated bulk powder (MBP) will provide superior physical stability and surface area[4].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Multi-Solvent Liquid Formulation for Preclinical In Vivo Dosing

Causality: DMSO breaks the crystal lattice, PEG300 maintains solvation, and Tween-80 forms micelles to encapsulate the free base before the aqueous physiological vehicle (saline) is introduced[3].

  • Lattice Disruption: Weigh the 7-azaindole API. Add 10% (v/v) DMSO. Sonicate and gently heat until a completely clear solution is formed.

  • Co-solvency: Add 40% (v/v) PEG300. Vortex thoroughly to ensure homogeneous mixing.

  • Micellar Encapsulation: Add 5% (v/v) Tween-80. Vortex vigorously.

  • Aqueous Dilution: Add 45% (v/v) Saline dropwise under continuous agitation. Rapid addition will cause localized supersaturation and irreversible nucleation.

  • Self-Validating System: Shine a laser pointer through the final solution in a dark room. The absence of a visible beam path (Tyndall effect) validates that the drug is fully dissolved and has not formed invisible nano-precipitates.

Protocol B: Solvent-Controlled Coprecipitation for MBP (Amorphous Solid Dispersion)

Causality: High-shear mixing of an API/polymer solution with an antisolvent causes instantaneous co-precipitation, trapping the API in an amorphous polymer matrix before crystal nucleation can occur[1].

  • Primary Solution: Dissolve the 7-azaindole API and HPMCAS (ratio 40:60 w/w) in a common solvent like N,N-dimethylacetamide (DMA).

  • Antisolvent Preparation: Prepare an antisolvent bath of cold, dilute 0.01 N HCl. (The slight acidity prevents premature free-base nucleation during the phase transition).

  • Microfluidization: Inject the DMA solution into the antisolvent under high-shear microfluidization to ensure rapid mass transfer.

  • Isolation: Filter the resulting Microprecipitated Bulk Powder (MBP) and wash thoroughly with cold 0.01 N HCl, followed by cold water.

  • Drying: Dry the powder under vacuum at 35°C until the moisture content is <2% (w/w).

  • Self-Validating System: Analyze the dried MBP via Modulated Differential Scanning Calorimetry (mDSC). The presence of a single, distinct Glass Transition Temperature (Tg) without any endothermic melting peaks validates a stable, single-phase amorphous dispersion[4].

Quantitative Data Summaries

The following table summarizes the expected solubility and stability profiles of various 7-azaindole formulation strategies based on historical data from vemurafenib and related analogs[1][3][4].

Formulation StrategyExcipient SystemMechanism of StabilizationApparent Solubility LimitPhysical Stability
Unformulated Free Base NoneN/A< 1 µg/mLHighly Crystalline
Preclinical Liquid 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMicellar encapsulation & co-solvency≥ 2.5 mg/mLStable for 24h (in vitro)
Amorphous Solid Dispersion (HME) Eudragit L100-55Polymeric entrapment~15 µg/mLProne to crystallization under high humidity
Microprecipitated Bulk Powder (MBP) HPMCASSteric hindrance & strong H-bonding28–35 µg/mL (Maintained >4h)Stable (Confirmed via single-phase Tg)

Formulation Strategy Workflow

FormulationStrategy A 1H-Pyrrolo[2,3-b]pyridine Precipitation Detected B Analyze Physicochemical Properties (pKa, Lattice Energy) A->B C Preclinical Liquid Dose (High Risk of Shock Ppt) B->C Liquid Route D Solid Oral Dose (Poor Aqueous Solubility) B->D Solid Route E Multi-Solvent System (DMSO/PEG300/Tween/Saline) C->E Micellar Solubilization F Amorphous Solid Dispersion (HPMCAS Coprecipitation) D->F H-Bond Disruption G Stable Formulation (Self-Validated) E->G F->G

Strategic workflow for resolving 7-azaindole precipitation.

References

  • [1] Improved human bioavailability of vemurafenib, a practically insoluble drug, using an amorphous polymer-stabilized solid dispersion prepared by a solvent-controlled coprecipitation process. Journal of Pharmaceutical Sciences (via PubMed/NIH). URL:

  • [4] Formulation Strategies For Enabling "Undevelopable" Compounds. Outsourced Pharma. URL:

  • [3] 7-Azaindole | Biochemical Reagent Protocol. MedChemExpress. URL:

  • [2] Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry (via Semantic Scholar). URL:

Sources

Side reactions in the synthesis of substituted 7-azaindoles and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. As a Senior Application Scientist, I have designed this guide to address the most common and challenging side reactions encountered in the lab. This resource provides not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on an unprotected 7-azaindole, and why?

A: The 7-azaindole scaffold has a nuanced electronic profile. The pyrrole ring is π-excessive, making it susceptible to electrophilic attack, while the pyridine ring is π-deficient. Consequently, electrophilic substitution preferentially occurs at the C3 position, which is the most electron-rich carbon on the pyrrole ring. However, under certain conditions, substitution can also be observed at other positions, necessitating careful control of reaction parameters.

Q2: When should I use a protecting group for the N-H on the pyrrole ring?

A: N-H protection is crucial in several scenarios. First, during metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), the unprotected N-H can undergo a competitive N-arylation or N-alkylation[1]. Second, when using strong bases or organometallic reagents (e.g., n-BuLi, LDA), deprotonation of the N-H is the primary event, which can interfere with desired C-H metalation or other transformations. A suitable protecting group can prevent these side reactions and help direct regioselectivity[1][2].

Q3: My palladium-catalyzed cross-coupling reaction is not working on a halo-7-azaindole. What are the first things to check?

A: First, verify the integrity of your catalyst and ligands; palladium precatalysts can be particularly effective for this scaffold[3]. Second, the choice of base is critical; bases like LiHMDS or Cs2CO3 are often successful where others fail[1][3]. Third, consider if your substrate has an unprotected N-H group, which can inhibit the catalytic cycle. Protecting the nitrogen often resolves reactivity issues[1]. Finally, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere, as palladium catalysts are sensitive to oxygen and moisture.

Troubleshooting Guides: Side Reactions & Prevention

This section provides in-depth solutions to specific experimental challenges.

Issue 1: Poor Regioselectivity in Halogenation and Nitration

Q: I am attempting to halogenate my 7-azaindole and am getting a mixture of C3, C4, and C5 isomers. How can I achieve regioselective substitution?

A: This is a classic challenge rooted in the dual reactivity of the azaindole core. The key to control is to modulate the electronic character of the pyridine ring and choose your electrophilic source strategically.

The Causality Behind Poor Regioselectivity

The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Direct electrophilic attack favors the C3 position of the pyrrole ring. However, the pyridine nitrogen can be protonated or complexed under acidic conditions, further deactivating the pyridine ring but also influencing the pyrrole ring's reactivity, sometimes leading to mixtures. To functionalize the pyridine ring (C4, C5, C6), its electronics must be deliberately altered.

Workflow for Controlling Regioselectivity

G start Starting Material: 7-Azaindole target Desired Position? start->target c3_path C3 Halogenation target->c3_path C3 pyridine_path C4, C5, or C6 Halogenation target->pyridine_path C4/C5/C6 nitration_path Nitration target->nitration_path Nitration direct_halogenation Direct Halogenation (NBS, NCS, I₂) c3_path->direct_halogenation n_oxide Step 1: N-Oxidation (e.g., m-CPBA, H₂O₂) pyridine_path->n_oxide For C4/C6 rearrangement Step 2: Halogenation with Rearrangement (e.g., POCl₃) n_oxide->rearrangement c4_product 4-Halo-7-azaindole rearrangement->c4_product Yields 4- and 6-isomers c3_product 3-Halo-7-azaindole direct_halogenation->c3_product c3_nitro Direct Nitration (HNO₃/H₂SO₄) nitration_path->c3_nitro C3 c5_path C5 Bromination nitration_path->c5_path C5 c3_nitro_prod 3-Nitro-7-azaindole c3_nitro->c3_nitro_prod c5_bromo_intermediate Start with 4-Chloro-3-nitro-7-azaindole c5_path->c5_bromo_intermediate Highly specific multi-step route c5_bromo_prod 5-Bromo-4-chloro-3-nitro -7-azaindole c5_bromo_intermediate->c5_bromo_prod Highly specific multi-step route

Solutions & Protocols

1. For C3-Selective Halogenation:

This is the most straightforward functionalization, achieved by direct electrophilic substitution.

  • Protocol: To a solution of 7-azaindole (1.0 eq) in a suitable solvent like DMF or THF at 0 °C, add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material. Quench with aqueous sodium thiosulfate and extract with an organic solvent.

  • Causality: The electron-rich pyrrole ring readily reacts with mild electrophilic halogen sources. The C3 position is the site of highest electron density, ensuring high regioselectivity[4].

2. For C4/C6-Selective Halogenation:

To functionalize the pyridine ring, its electronic properties must be inverted. This is classically achieved via an N-oxidation/rearrangement sequence.

  • Protocol - Step A: N-Oxidation: Dissolve 7-azaindole (1.0 eq) in a solvent like THF or ethyl acetate. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or 50% hydrogen peroxide (1.2 eq) at low temperature (0-5 °C)[5]. Allow the reaction to warm to room temperature and stir for 3-5 hours. The resulting 7-azaindole N-oxide is a versatile intermediate[6][7].

  • Protocol - Step B: Halogenation with Rearrangement: Treat the 7-azaindole N-oxide intermediate with a phosphorus oxyhalide, such as POCl₃ or POBr₃. This reaction typically proceeds at elevated temperatures (80-100 °C) and introduces a halogen at the C4 and/or C6 positions[6][8]. The regioselectivity between C4 and C6 can be influenced by the specific reagents and conditions[8].

  • Causality: The N-oxide functionality makes the attached pyridine ring electron-rich, activating the C4 and C6 positions for electrophilic attack, followed by a rearrangement that installs the halogen.

3. For C5-Selective Halogenation:

Achieving C5 selectivity is often more complex and may require a multi-step, substrate-directed approach. For example, a highly regiocontrolled synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, which relies on the specific electronic directing effects of pre-installed nitro and chloro groups[9].

Reagent/MethodTarget Position(s)Typical ConditionsNotes
NBS, NCS, I₂ C3DMF or THF, 0 °C to RTDirect, highly selective for the electron-rich pyrrole ring.[4]
1. m-CPBA or H₂O₂ 2. POCl₃ or POBr₃ C4, C6Step 1: 0 °C to RTStep 2: 80-110 °CN-oxidation activates the pyridine ring for substitution.[6][8]
Multi-step sequence C5Varies; requires specific directing groupsExample: Bromination of 4-chloro-3-nitro-7-azaindole.[9]
Issue 2: Dimerization During Base-Mediated Reactions

Q: I am trying to perform a metalation on a picoline precursor to synthesize a 7-azaindole, but I'm getting significant amounts of a dimerized byproduct. How can I suppress this?

A: Picoline dimerization is a common and reversible side reaction, especially when using strong amide bases like LDA. It arises from the nucleophilic addition of the metalated picoline (a benzyllithium equivalent) onto a neutral molecule of the starting picoline.

The Mechanism of Dimerization

When a 3-picoline derivative is treated with a strong base like lithium diisopropylamide (LDA), a benzyllithium species is formed. This potent nucleophile can then undergo a 1,4-addition to the pyridine ring of another molecule of the starting picoline. This process consumes both the active reagent and the starting material, lowering the yield of the desired cyclization product[10][11][12].

G

Prevention Strategies

Fortunately, these dimerization adducts are often "non-fatal" and can re-enter the main reaction pathway to form the desired product under the right conditions[10].

  • Control Stoichiometry: Using an excess of the base (e.g., >2.0 equivalents of LDA) is critical. The second equivalent may be required to ensure the cyclization proceeds to completion after the initial adduct is formed[11]. An inferior yield is often obtained when using only a slight excess (1.05 eq) of base[10].

  • Reverse Order of Addition: Instead of adding the base to the picoline, try adding the picoline to the solution of LDA. This maintains a low concentration of the neutral picoline, disfavoring the bimolecular dimerization reaction. Alternatively, adding the electrophile (e.g., benzonitrile) to the LDA first, followed by the picoline, can also afford high yields[11].

  • Temperature Control: Perform the metalation and subsequent reaction at a low temperature (e.g., -40 °C). While dimerization is facile, maintaining low temperatures can help control the rates of the competing reactions and favor the desired pathway[10][11].

  • Optimized Protocol Example: The conversion of 2-fluoro-3-picoline to 2-phenyl-7-azaindole proceeds smoothly in ~82% yield by adding benzonitrile (1.05 eq) to a solution of LDA (2.1 eq) in THF at -40 °C, followed by the addition of the picoline (1.0 eq)[11].

Issue 3: N-H Interference in Palladium-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig amination on 4-bromo-7-azaindole is giving low yields and complex mixtures. I suspect reaction at the N-H position. How can I ensure selective C-N coupling?

A: You are correct to be suspicious of the unprotected N-H. It can undergo competitive N-arylation or act as a ligand for the palladium catalyst, inhibiting its activity. The solution lies in either using specialized catalytic systems tolerant of the N-H group or, more robustly, employing a suitable protecting group.

The Role of the N-H in Side Reactions

The N-H proton of the 7-azaindole pyrrole ring is acidic and can be deprotonated by the base used in the cross-coupling reaction. The resulting anion can compete as a nucleophile. Furthermore, the nitrogen lone pair can coordinate to the palladium center, interfering with the catalytic cycle. While methods for coupling unprotected halo-7-azaindoles exist, they require carefully optimized conditions and specific palladium precatalysts[3][13]. Protection of the N-H is a more general and often more reliable strategy[1].

Solutions & Protocols

1. Strategy A: Coupling of Unprotected 7-Azaindole

This approach is possible but requires specific conditions.

  • Protocol: Use a palladium precatalyst (e.g., Buchwald's G3 precatalysts) with a suitable ligand. The reaction of halo-7-azaindoles with various amines can be achieved using LiHMDS as the base in THF. These conditions have been shown to be highly selective for the C-N coupling over N-H arylation[3].

  • Causality: Specialized palladium precatalysts can permit rapid catalyst activation and turnover, favoring the desired C-X activation pathway even in the presence of a protic N-H group[3].

2. Strategy B: N-Protection Prior to Coupling (Recommended)

This is the most robust method for preventing side reactions. The choice of protecting group is critical. The SEM (2-(trimethylsilyl)ethoxymethyl) group has proven particularly effective as it serves a dual role: it protects the nitrogen and electronically activates the 4-position for nucleophilic aromatic substitution.

  • Protocol - Step A: N-Protection: Protect the 7-azaindole nitrogen with a suitable group. For example, a tosyl (Ts) group can be installed using TsCl and a base. The SEM group can be installed using SEM-Cl and a base like NaH.

  • Protocol - Step B: Cross-Coupling: With the nitrogen protected, the cross-coupling reaction can be performed under more standard conditions. For example, the C-N coupling of N-protected 4-bromo-7-azaindole with amides or amines proceeds efficiently using a palladium source (e.g., Pd(OAc)₂) with a ligand like Xantphos and a base like Cs₂CO₃ in dioxane[1].

  • Protocol - Step C: Deprotection: Remove the protecting group under appropriate conditions (e.g., TBAF for SEM, base hydrolysis for sulfonyl groups) to yield the final product.

Protecting GroupKey AdvantagesDeprotection ConditionsReference
SEM Protects N-H; activates C4 for SNArTBAF, TFA, or HCl
Sulfonyl (e.g., Ts) Robust, electron-withdrawingBase-mediated hydrolysis (e.g., NaOH)[1][14]
Boc Easily removed under acidic conditionsTFA, HCl[15]

References

  • Functionaliz
  • Azaindole synthesis. Organic Chemistry Portal.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs.
  • Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. RUN - UNL Repository.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activ
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Preparation method for 4-substituted-7-azaindole.
  • Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Benchchem.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC.

Sources

Optimizing palladium-catalyzed cross-coupling reactions for 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). As a privileged pharmacophore in drug discovery, the 7-azaindole scaffold presents unique synthetic challenges. The presence of a basic pyridine nitrogen (N7) and an acidic pyrrole nitrogen (N1-H) frequently leads to catalyst poisoning, poor chemoselectivity, and competitive N-arylation during palladium-catalyzed cross-couplings.

This guide provides field-validated protocols, mechanistic insights, and troubleshooting strategies to ensure robust, reproducible C-C and C-N bond formations.

Module 1: Strategic Workflows & Mechanistic Logic

The decision to protect the N1-H position dictates your entire synthetic route. Historically, N-protection (e.g., via SEM, Boc, or Ts groups) was mandatory. However, modern bulky biarylphosphine precatalysts allow for the direct cross-coupling of unprotected halo-7-azaindoles by kinetically favoring C-arylation over N-arylation[1].

Workflow Start Halo-7-azaindole Coupling Strategy CheckNH Is N1-H Protected? Start->CheckNH Unprotected Unprotected N1-H CheckNH->Unprotected No Protected Protected N1 (e.g., SEM) CheckNH->Protected Yes CN_Unp C-N Amination Base: LiHMDS Cat: RuPhos Pd G3 Unprotected->CN_Unp C-N CC_Unp C-C Suzuki Base: K3PO4 Cat: XPhos Pd G2 Unprotected->CC_Unp C-C CN_Pro C-N Amination Base: Cs2CO3 Cat: Xantphos/Pd(OAc)2 Protected->CN_Pro C-N CC_Pro C-C Suzuki Base: K2CO3 Cat: Pd(dppf)Cl2 Protected->CC_Pro C-C

Workflow for selecting palladium-catalyzed cross-coupling conditions for 7-azaindoles.

Module 2: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Unprotected Halo-7-azaindoles

Objective: Achieve selective C-N coupling without competitive N1-arylation. Causality & Logic: The acidic N1-H (pKa ~13.6) can poison the catalyst or undergo N-arylation. By utilizing Lithium bis(trimethylsilyl)amide (LiHMDS), the N1-H is deprotonated before the catalytic cycle begins. The resulting anionic azaindole is highly electron-rich, which severely disfavors N-arylation. The use of a RuPhos Pd G3 precatalyst ensures rapid, quantitative generation of the active monomeric Pd(0) species without the need for high temperatures that degrade the catalyst[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the unprotected halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and RuPhos Pd G3 precatalyst (1–2 mol%).

  • Solvent Addition: Add anhydrous THF (to achieve a 0.2 M concentration).

  • Base Addition (Critical Step): Slowly add LiHMDS (1.0 M in THF, 2.2 equiv). Self-Validation: You will observe an immediate color shift or slight exotherm, confirming the deprotonation of the N1-H and the formation of the active Pd(0) complex.

  • Reaction: Seal the vial and heat at 65 °C for 2–4 hours. Self-Validation: Monitor via LC-MS. The highly UV-active halo-azaindole peak should completely disappear, replaced by the product mass.

  • Quench & Isolation: Cool to room temperature. Quench with saturated aqueous NH₄Cl to reprotonate the N1 position. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C2 vs. C4)

Objective: Selectively couple an arylboronic acid at the C2 position of a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine substrate. Causality & Logic: Chemoselectivity is governed by the bond dissociation energies and the rate of oxidative addition. The C-I bond is significantly weaker than the C-Cl bond. By strictly controlling the temperature (50 °C) and using a moderately active catalyst (Pd(dppf)Cl₂), oxidative addition occurs exclusively at C2, leaving the C4-chloride intact for downstream functionalization[2].

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Selective for C-I over C-Cl) Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_Prod Pd(II) Diaryl Transmet->PdII_Prod RedElim Reductive Elimination (Product Release) PdII_Prod->RedElim RedElim->Pd0

Palladium catalytic cycle highlighting chemoselective oxidative addition.

Step-by-Step Methodology:

  • Preparation: Charge a flask with 2-iodo-4-chloro-7-azaindole (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Self-Validation: The solution will transition from orange to a deep red/brown, indicating the reduction to the active Pd(0) species.

  • Reaction: Stir at 50 °C for 12 hours. Do not exceed 60 °C to prevent competitive C4 activation.

  • Workup: Dilute with water, extract with EtOAc, wash the organic layer with brine, and concentrate for purification.

Module 3: Quantitative Data & Conditions Matrix

The following table summarizes optimal baseline conditions for various 7-azaindole functionalizations to ensure high yields and minimize side reactions.

Reaction TypeSubstrate ProfileRecommended Catalyst/LigandOptimal BaseSolvent & TempTypical Yield
C-N Amination Unprotected Halo-7-azaindole + Sec. AmineRuPhos Pd G3 (1-2 mol%)LiHMDS (2.2 eq)THF, 65 °C75–95%[1]
C-N Amination N-Protected 4-bromo-7-azaindole + AmidePd(OAc)₂ / Xantphos (5 mol%)Cs₂CO₃ (1.5 eq)Dioxane, 100 °C80–90%[3]
C-C Suzuki 2-iodo-4-chloro-7-azaindole (Chemoselective)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O, 50 °C70–85%[2]
C-C Suzuki 3-iodo-7-azaindolePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH, 90 °C65–80%[4]

Module 4: Troubleshooting & FAQs

Q: Why is my palladium catalyst crashing out (forming a black precipitate) when using unprotected 7-azaindole? A: The formation of "Pd black" indicates catalyst degradation. In 7-azaindoles, the basic N7 pyridine-like nitrogen can coordinate to the empty coordination sphere of Pd(II), pulling it off the catalytic cycle. Furthermore, if the N1-H is not properly deprotonated, it can form stable, unreactive Pd-amido dead-end complexes. Solution: Switch to a highly sterically hindered ligand (e.g., BrettPhos or XPhos) which prevents N7 coordination due to steric bulk, or pre-deprotonate the N1-H with LiHMDS[1].

Q: I am observing significant protodehalogenation of my 7-azaindole instead of the desired Suzuki cross-coupling product. What should I adjust? A: Protodehalogenation occurs when the rate of transmetalation is too slow, allowing the Pd(II)-aryl intermediate to undergo competitive reduction (often abstracting a proton/hydride from the solvent or amine). Solution: Accelerate the transmetalation step. You can achieve this by increasing the equivalents of boronic acid, adding a small amount of water to solubilize the base, or switching to a more nucleophilic base like aqueous KOH or CsF. Additionally, ensure your boronic acid has not degraded into a boroxine anhydride.

Q: My cross-coupling worked perfectly, but during the final SEM-deprotection step, I am isolating a strange tricyclic byproduct. What happened? A: This is a documented phenomenon. During the deprotection of a trimethylsilylethoxymethyl (SEM) group (e.g., using TBAF or acidic conditions), formaldehyde is released as a byproduct. Because the 7-azaindole core is electron-rich, this formaldehyde can undergo a Pictet-Spengler-type condensation with the C2 or C3 position, forming an undesired 8-membered tricyclic 7-azaindole[2]. Solution: Add a formaldehyde scavenger, such as ethylenediamine or hydrazine, directly to your deprotection reaction mixture to trap the formaldehyde before it can react with your product.

Q: Why do you recommend Pd G3/G4 precatalysts over traditional Pd₂(dba)₃ / ligand mixtures? A: Pd₂(dba)₃ contains dibenzylideneacetone (dba), which acts as an electron-withdrawing olefin ligand. In reactions requiring highly electron-rich Pd(0) species (like the activation of 7-azaindoles), dba competitively binds to the metal, significantly slowing down oxidative addition. Precatalysts (like RuPhos Pd G3) ensure a perfect 1:1 Ligand-to-Palladium ratio and generate the active Pd(0) species quantitatively without inhibitory byproducts[1].

References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters. DNB.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

Sources

Technical Support Center: Troubleshooting 1H-pyrrolo[2,3-b]pyridine Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) drug development. This guide is engineered for medicinal chemists and DMPK scientists troubleshooting poor permeability profiles in this privileged kinase-binding scaffold. Rather than providing generic advice, this guide explores the mechanistic causality behind permeability bottlenecks and offers self-validating experimental protocols to overcome them.

Part 1: Chemical Design & Permeability Optimization (FAQ)

Q: Why do my 7-azaindole candidates consistently show poor passive permeability in PAMPA and Caco-2 assays? A: The 7-azaindole scaffold is highly valued because its pyridine nitrogen (hydrogen bond acceptor) and pyrrole N-H (hydrogen bond donor) form a strong bidentate interaction with the kinase hinge region[1]. However, this exposed N-H group carries a high energetic desolvation penalty when transitioning from an aqueous environment into a lipophilic cell membrane[2]. Furthermore, unshielded hydrogen bond donors (HBDs) significantly increase the likelihood of the compound being recognized by apical efflux transporters[3].

Q: How can I optimize the scaffold to improve permeability without losing target affinity? A: The most effective strategy is designing an Intramolecular Hydrogen Bond (IMHB). By positioning a hydrogen bond acceptor (e.g., a carbonyl or amide group) adjacent to the pyrrole N-H, you can induce a transient IMHB[4]. This creates a "closed" conformation that shields the polar N-H from the solvent, effectively reducing the topological polar surface area (TPSA) and increasing membrane permeability[5]. In aqueous environments or at the target site, the molecule can adopt an "open" conformation to interact with the kinase hinge[6]. Alternatively, consider sterically masking the polar functionalities or reducing the overall HBD count[3].

G Start 7-Azaindole Candidate Poor Permeability CheckEfflux High Efflux Ratio (ER > 2.0)? Start->CheckEfflux CheckRecovery Low Assay Recovery (< 70%)? Start->CheckRecovery ModifyHBD Mask N-H Donor (Methylation/Prodrug) CheckEfflux->ModifyHBD Yes (P-gp/BCRP Substrate) DesignIMHB Design Intramolecular Hydrogen Bond (IMHB) CheckEfflux->DesignIMHB No (Passive Permeability Issue) ReduceLipophilicity Reduce Lipophilicity (Lower cLogP) CheckRecovery->ReduceLipophilicity Yes (Non-specific binding)

Workflow for diagnosing and resolving 7-azaindole permeability issues.

Part 2: In Vitro Assay Troubleshooting (Caco-2)

Q: My Caco-2 assay results show an Efflux Ratio (ER) > 2.0. Is my compound a substrate for active efflux, and how do I confirm this? A: An ER (calculated as


) greater than 2.0 strongly indicates that your 7-azaindole is being actively pumped out of the cell by efflux transporters[7],[8]. To confirm, run a bidirectional Caco-2 assay in the presence of specific inhibitors: Verapamil for P-glycoprotein (P-gp) or Fumitremorgin C for Breast Cancer Resistance Protein (BCRP)[7]. If the ER drops to ≤ 1.0 upon inhibitor addition, your compound is a confirmed substrate[7].

Q: The mass balance/recovery of my highly substituted 7-azaindole in the Caco-2 assay is below 50%. How can I generate reliable permeability data? A: Low recovery is typically caused by poor aqueous solubility, accumulation in the cell monolayer, or high non-specific binding to the plastic transwell plates[8]. To resolve this, add Bovine Serum Albumin (BSA), typically at 0.25%, to the receiver compartment[9]. BSA acts as a sink, binding the lipophilic compound as it crosses the monolayer, thereby maintaining the concentration gradient and preventing plastic adsorption[8],[9].

Part 3: Data Presentation & Diagnostics

Table 1: Impact of Structural Modifications on 7-Azaindole Permeability

Modification StrategyMechanistic RationaleExpected Impact on Permeability (

)
Target Affinity Risk
N-H Methylation Removes the HBD, decreasing TPSA and desolvation penalty.Significant IncreaseHigh (Disrupts bidentate hinge binding)
Intramolecular Hydrogen Bond (IMHB) Induces a "closed" conformation, shielding the polar N-H group from solvent.Moderate to High IncreaseLow (Can adopt "open" state at target)
Steric Shielding Adds bulky lipophilic groups near the N-H to physically block solvent access.Moderate IncreaseModerate (May cause steric clashes in pocket)
Prodrug Formation Temporarily masks the N-H group during systemic circulation.High IncreaseLow (Cleaved before target engagement)

Table 2: Caco-2 Assay Troubleshooting Parameters

Observed IssueProbable CauseCorrective ActionValidation Metric
Efflux Ratio (ER) > 2.0 Substrate for active efflux (P-gp or BCRP).Add specific transporter inhibitors (e.g., Verapamil).ER drops to ≤ 1.0.
Mass Balance < 50% High non-specific binding or poor aqueous solubility.Add 0.25% - 4.0% BSA to the receiver compartment.Mass Balance increases to > 70%.
High Variability / Low

Compromised cell monolayer integrity.Measure TEER before dosing.TEER = 300-500 Ω·cm².

Part 4: Experimental Protocols

Protocol: Optimized Bidirectional Caco-2 Assay with BSA Sink for Lipophilic 7-Azaindoles

This self-validating protocol ensures that low permeability readings are due to the compound's intrinsic properties rather than assay artifacts like poor solubility or plastic binding.

Step 1: Cell Seeding & Monolayer Validation Seed Caco-2 cells on permeable polycarbonate transwell supports. Cultivate until a differentiated monolayer forms (typically 21 days). Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); values must be strictly between 300-500 Ω·cm² before proceeding[7].

Step 2: Compound Preparation Prepare the 7-azaindole test compound at a final concentration of 10 μM in a protein-free transport buffer (e.g., HBSS buffered with HEPES at pH 7.4)[9]. Ensure the final DMSO concentration does not exceed 1% to avoid compromising the cell monolayer.

Step 3: Sink Condition Establishment (BSA Addition) To prevent non-specific binding and drive passive diffusion, add 0.25% Bovine Serum Albumin (BSA) specifically to the receiver compartment[9].

Step 4: Dosing & Incubation

  • A-B Transport: Apply the compound to the apical side (donor) and plain buffer with BSA to the basolateral side (receiver).

  • B-A Transport: Apply the compound to the basolateral side (donor) and plain buffer with BSA to the apical side (receiver). Incubate the plates at 37°C with 5% CO₂ for exactly 2 hours[9].

Step 5: Quantification & Calculation Extract samples from both the donor and receiver compartments. Analyze using LC-MS/MS. Calculate the Apparent Permeability (


) and Mass Balance (% Recovery) to validate that the compound was not lost to the plasticware[7],[8].

G Seed Seed Caco-2 Cells on Transwell Inserts TEER Measure TEER (Target: 300-500 Ω·cm²) Seed->TEER Dose Apply 7-Azaindole Compound (Apical & Basolateral) TEER->Dose Monolayer Intact AddBSA Add 0.25% BSA to Receiver Compartment Dose->AddBSA To improve recovery Incubate Incubate 2h at 37°C AddBSA->Incubate Analyze LC-MS/MS Analysis & Calculate Papp / ER Incubate->Analyze

Step-by-step methodology for optimized Caco-2 permeability assays.

References

  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Hydrogen bond donors in drug design - ChemRxiv.
  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC.
  • Design and optimization of selective azaindole amide M1 positive allosteric modulators | Request PDF - ResearchGate.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications.
  • It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? - Sciepub.
  • Caco-2 permeability assay - Creative Bioarray.
  • Caco-2 Permeability Assay - Evotec.
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs - Enamine.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) compounds. This scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets.[1][2][3] However, optimizing the metabolic stability of these compounds is a critical and often challenging step in the drug discovery process.[4]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the preclinical development of 7-azaindole derivatives.

PART 1: Frequently Asked Questions (FAQs) about Metabolic Stability

Q1: What are the primary metabolic pathways for 1H-pyrrolo[2,3-b]pyridines?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to several metabolic transformations, primarily Phase I oxidation reactions. The two most critical enzyme systems to consider are:

  • Cytochrome P450 (CYP) Enzymes : These are the most common culprits for metabolic degradation. Oxidation can occur at multiple positions on the heterocyclic core and on its substituents. Common CYP-mediated reactions include hydroxylation, N-dealkylation, and O-dealkylation of attached functional groups.[5][6]

  • Aldehyde Oxidase (AO) : This cytosolic enzyme is of emerging importance in drug metabolism and is particularly relevant for nitrogen-containing heterocycles.[7][8][9] AO often catalyzes the oxidation of electron-deficient carbons. For the 7-azaindole core, the C2-position is a known hotspot for AO-mediated metabolism, leading to the formation of a 2-oxo or 2-hydroxy metabolite.[7] This pathway can be a significant clearance mechanism, and its importance has led to an increase in research on AO's role in drug metabolism.[8][10][11]

dot graph "Metabolic_Pathways" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1H-Pyrrolo[2,3-b]pyridine\n(7-Azaindole Core)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="CYP-Mediated Oxidation\n(Hydroxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Aldehyde Oxidase (AO)\nMetabolism", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,0!"]; D [label="Phase II Conjugation\n(e.g., Glucuronidation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"];

// Edges A -> B [label="C4, C5, C6 positions\n& Substituents", color="#5F6368"]; A -> C [label="C2-position hotspot", color="#5F6368"]; B -> D [label="Post-Oxidation", color="#5F6368"]; C -> D [label="Post-Oxidation", color="#5F6368"]; } dot Caption: Primary metabolic routes for 7-azaindole compounds.

Q2: Which positions on the 1H-pyrrolo[2,3-b]pyridine core are most susceptible to metabolism?

A2: While the exact metabolic soft spots depend on the overall substitution pattern of the molecule, general vulnerabilities have been identified through numerous studies:

  • C2-Position : As mentioned, this position is highly susceptible to oxidation by Aldehyde Oxidase (AO), especially if it is unsubstituted.[7]

  • C3-Position : This position can be a site for CYP-mediated oxidation, particularly if it bears an aryl or other oxidizable group.

  • C5-Position : The C5 position is another potential site for CYP-mediated hydroxylation.

  • Pyrrole Nitrogen (N1) : If substituted with an alkyl group, this position is a prime site for N-dealkylation.

  • Pyridine Nitrogen (N7) : While less common, N-oxidation at this position is possible.

Identifying the specific "soft spot" on your compound is a critical first step and is typically achieved through "metabolite identification" or "met-ID" studies using high-resolution mass spectrometry.

Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

A3: The choice between liver microsomes and hepatocytes depends on the scope of metabolic pathways you wish to investigate.

FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily Phase I enzymes (CYPs, FMOs).[4][5][12]Contains a full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[12][13][14]
Cellular Context Subcellular fraction (endoplasmic reticulum).[5]Intact, whole liver cells.[14][15]
Primary Use Case High-throughput screening for CYP-mediated metabolism.[15]A more comprehensive assessment of overall hepatic clearance, including both Phase I and II metabolism.[12][13]
Complexity Simpler, more cost-effective assay.[5]More complex, requires cell culture expertise.
Limitations Misses metabolism by cytosolic enzymes like Aldehyde Oxidase (AO) and Phase II conjugation pathways.[7][13]Can have higher variability and is more resource-intensive.

Expert Recommendation: Start with a human liver microsomal (HLM) stability assay for initial screening.[16][17] If your compound is stable in HLM but shows high clearance in vivo, it is a strong indication that non-CYP pathways, such as AO or direct Phase II conjugation, are involved. In such cases, follow-up studies in hepatocytes are essential.[13]

PART 2: Troubleshooting Guide for Common Experimental Issues

Q4: My compound shows very rapid degradation in liver microsomes. What are the likely causes and how can I investigate them?

A4: Extremely rapid degradation (e.g., half-life < 5 minutes) can be alarming but is a diagnosable issue. Follow this systematic troubleshooting workflow:

dot graph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Degradation Observed\nin Microsomes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNADPH [label="Run Assay Without\nNADPH Cofactor", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsStable [label="Is Compound Stable\nWithout NADPH?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CYPMetabolism [label="Conclusion: Rapid\nCYP-Mediated Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; ChemicalInstability [label="Conclusion: Chemical Instability\nor Non-CYP Enzymatic Degradation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; CheckSolubility [label="Assess Compound Solubility\nin Assay Buffer", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsSoluble [label="Is Compound Fully\nSolubilized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SolubilityIssue [label="Conclusion: Poor Solubility\nLeads to Artificial Degradation (Precipitation)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; NextSteps [label="Proceed with Met-ID\nand Structural Modification", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckNADPH; CheckNADPH -> IsStable; IsStable -> CYPMetabolism [label=" No "]; IsStable -> ChemicalInstability [label=" Yes "]; ChemicalInstability -> CheckSolubility; CYPMetabolism -> NextSteps; CheckSolubility -> IsSoluble; IsSoluble -> SolubilityIssue [label=" No "]; IsSoluble -> NextSteps [label=" Yes "]; } dot Caption: Decision tree for troubleshooting rapid compound loss.

  • Verify Enzyme Activity: First, confirm the degradation is enzymatic. Run a control incubation without the NADPH cofactor.[5][12] If the compound remains stable, the degradation is NADPH-dependent and therefore likely mediated by CYP enzymes.

  • Assess Chemical Instability: If the compound degrades even without NADPH, it may be chemically unstable in the assay buffer (pH 7.4) or is being metabolized by enzymes not requiring NADPH.

  • Check for Solubility Issues: Poor aqueous solubility can lead to compound precipitation over time, which is then misinterpreted as metabolic degradation by LC-MS/MS analysis. Visually inspect your incubation wells for cloudiness or perform a formal solubility test. Reducing the final DMSO concentration can help.[5]

Q5: I am observing significant variability between my assay replicates. What are the potential sources and solutions?

A5: High variability can undermine the reliability of your data.[13] Common causes include:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of microsomes or compound stock solutions.

  • Inconsistent Quenching: The reaction termination step (adding cold acetonitrile or methanol) must be performed at precisely the same time for each time point across all replicates. Staggering the start of the reaction can help manage this.

  • Edge Effects: In 96-well plates, wells on the outer edges can experience faster evaporation. Avoid using the outermost wells or fill them with buffer to maintain humidity.

  • Microsome Inhomogeneity: Liver microsomes are a suspension. Ensure the stock vial is properly thawed and gently mixed before aliquoting to avoid inconsistent protein concentrations between wells.[18]

PART 3: Strategies for Enhancing Metabolic Stability

Q6: How can I use structural modifications to block metabolic hotspots on the 7-azaindole core?

A6: Once a metabolic hotspot is identified, a common and effective strategy is to block the site of metabolism through structural modification.[19]

  • Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the enzyme's active site from accessing it.

  • Electronic Modification: The most common strategy is to replace a hydrogen atom at the metabolic hotspot with a fluorine atom or a trifluoromethyl group. The strong carbon-fluorine bond is highly resistant to oxidative cleavage by CYP enzymes. This can significantly increase the compound's half-life.

  • Deuteration: Replacing a C-H bond at the metabolic site with a C-D (deuterium) bond can slow the rate of metabolism. This is known as the "kinetic isotope effect." The C-D bond is stronger and requires more energy to break, thus reducing the rate of CYP-mediated hydrogen atom abstraction.

Example Strategy for an Oxidative Hotspot at C5:

ModificationRationaleExpected Outcome
H to F Introduce a fluorine atom at C5.Blocks hydroxylation, increases electronic stability.
H to CH₃ Introduce a methyl group at C5.Provides steric hindrance to the enzyme.
H to OCH₃ Introduce a methoxy group at C5.Can alter electronics and block the site, but may introduce a new metabolic liability (O-dealkylation).
Q7: What specific strategies are effective against Aldehyde Oxidase (AO)-mediated metabolism at the C2-position?

A7: If AO-mediated oxidation at the C2 position is your primary clearance pathway, standard CYP-blocking strategies may be ineffective. Consider these AO-specific approaches:

  • Substitution at C2: The most direct strategy is to substitute the C2 position with a small, stable group like a methyl or amino group. This physically blocks the site from AO-mediated hydroxylation.[7]

  • Modulate Ring Electronics: AO preferentially metabolizes electron-deficient heterocyclic rings.[7][9] Adding electron-donating groups elsewhere on the 7-azaindole ring can decrease the electrophilicity of the C2-position, making it a less favorable substrate for AO.

  • Introduce Flanking Groups: Adding substituents at the C3 position can create steric hindrance that impedes the binding of the AO enzyme.

PART 4: Experimental Protocol

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a 1H-pyrrolo[2,3-b]pyridine compound.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plate and collection plates

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system components on ice.[18]

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the 10 mM stock in buffer.

    • Dilute the HLM stock to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[18]

  • Pre-incubation:

    • In the 96-well plate, add the HLM solution and the test compound solution. The final concentrations should typically be 0.5 mg/mL protein and 1 µM test compound, respectively.[5][12]

    • Include control wells: a negative control without NADPH and a positive control with a known substrate.[5]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[16]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).

    • Immediately collect the first sample (T=0 min) by transferring an aliquot (e.g., 50 µL) into a collection plate containing ice-cold ACN with internal standard (e.g., 150 µL) to quench the reaction.

    • Continue to collect samples at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).[12]

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration) .[15]

References

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Zhu, W., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Molecules, 22(1), 114. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Patsnap Synapse. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolism considerations for kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • Giorgetti, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 103-112. Retrieved from [Link]

  • Dalvie, D., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 126-158. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Retrieved from [Link]

  • Preprints.org. (2025, May 10). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved from [Link]

  • SlideServe. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. Retrieved from [Link]

  • Biobanking Congress. (2024, September 25). Novel Strategies for Kinase Inhibitors Cardio-Metabolic Drug Targets. Retrieved from [Link]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

Strategies to reduce the toxicity of novel 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Toxicity & Metabolic Liability

Status: ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #AZA-7-TOX-001

Welcome to the 7-Azaindole Optimization Hub.

You are likely here because your 7-azaindole lead compound showed excellent potency in enzymatic assays but failed dramatically in PK/Tox studies. This is a common narrative. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" for kinase inhibition—mimicking the purine ring of ATP—it carries specific, predictable liabilities that often derail programs in late lead optimization.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose and fix these specific failure modes.

Module 1: The "Silent Killer" — Aldehyde Oxidase (AOX) Liability

The Issue: Your compound has reasonable stability in rat microsomes but vanishes rapidly in human hepatocytes or clinical trials. The Cause: 7-azaindoles are notorious substrates for Aldehyde Oxidase (AOX). Unlike CYPs, AOX is a cytosolic enzyme that does not require NADPH. It attacks the electron-deficient C2 position. Crucial Insight: Rodents (rats/mice) have low or distinct AOX activity compared to humans. Standard microsomal stability assays (which often lack cytosol) will generate false negatives.

Troubleshooting Guide: Diagnosing AOX Clearance
SymptomDiagnosisAction Required
High clearance in Human S9, low in Microsomes.AOX Mediated. Microsomes lack the cytosolic fraction where AOX resides.Run "Cofactor-Free" S9 Assay (Protocol A).
High clearance in Humans/Monkeys, low in Rats/Dogs.Species Divergence. Rats are poor predictors of human AOX activity.Switch to Human/Cynomolgus Monkey Cytosol for screening.
Clearance persists despite adding 1-ABT (CYP inhibitor).Non-CYP Pathway. Likely AOX or UGT.Test with Hydralazine (AOX specific inhibitor).
Strategic Fixes: Structural Modification
  • Block the C2 Position: This is the "Gold Standard." Introducing a substituent at C2 sterically hinders the enzyme's approach.

    • Effective Groups: Methyl (-CH3), Cyclopropyl, or Amino groups.

    • Caution: Large groups at C2 may clash with the ATP binding pocket (Gatekeeper residue).

  • Electronic Tuning: AOX prefers electron-deficient heterocycles.

    • Strategy: Introduce electron-donating groups (EDGs) on the pyridine ring to increase electron density at C2.

Visual Logic: AOX Decision Tree

AOX_Strategy Start High Intrinsic Clearance (CLint) Check_Cofactor Check Cofactor Dependency Start->Check_Cofactor NADPH_Dep NADPH Dependent? Check_Cofactor->NADPH_Dep CYP_Route CYP Mediated (Standard Optimization) NADPH_Dep->CYP_Route Yes Non_NADPH NADPH Independent (Cytosolic) NADPH_Dep->Non_NADPH No Inhibitor_Test Test with Hydralazine (AOX Inhibitor) Non_NADPH->Inhibitor_Test Is_AOX Clearance Inhibited? YES = AOX Liability Inhibitor_Test->Is_AOX Yes Not_AOX NO = Esterase/Other Inhibitor_Test->Not_AOX No Solution STRATEGY: 1. C2-Methylation 2. Scaffold Hop (7-Azaindazole) 3. e- Density Modulation Is_AOX->Solution

Figure 1: Decision logic for identifying and mitigating Aldehyde Oxidase (AOX) mediated clearance in 7-azaindoles.

Module 2: hERG Inhibition & Cardiotoxicity

The Issue: Your lead compound causes QT prolongation or hits the hERG channel (IC50 < 10 µM). The Cause: 7-azaindoles are often lipophilic and contain basic amines (for solubility or kinase interaction). This fits the hERG pharmacophore: Lipophilic Core + Basic Amine + Linker. Mechanism: The compound gets trapped in the inner cavity of the hERG channel, stabilizing the closed state via Pi-stacking (with Tyr652/Phe656).

Troubleshooting & SAR Strategies

Q: My kinase potency relies on the basic amine. How do I fix hERG without killing potency?

A: You must disrupt the "Trapping" mechanism without destroying the hinge-binding capability.

StrategyMechanism of ActionImplementation Example
Zwitterionic Approach Introduces a negative charge to neutralize the basic amine at physiological pH, reducing affinity for the hydrophobic hERG pore.Add a carboxylic acid tail (if solvent exposed).
Reduce LogP (< 3) Lowering lipophilicity reduces the hydrophobic driving force for channel entry.Replace phenyl rings with heteroaromatics (Pyridine, Pyrazole).
Oxygen "Shielding" Oxygen atoms near the basic center reduce pKa via inductive effects and create steric clash in the hERG pore.Introduce an ether linkage or morpholine instead of piperidine.
Rigidification hERG binding often requires conformational flexibility to fit the pore.Lock the linker into a rigid spiro-cycle or fused ring system.
Module 3: Reactive Metabolites (Hepatotoxicity)

The Issue: You observe time-dependent inhibition (TDI) of CYPs or positive results in a GSH (Glutathione) trapping assay. The Cause: Bioactivation.[1] The electron-rich pyrrole ring of the 7-azaindole can undergo oxidation to form reactive imine methides or epoxides, which covalently bind to hepatic proteins.

Protocol: Reactive Metabolite Screening (GSH Trapping)

Objective: Detect formation of "soft" electrophiles derived from the 7-azaindole core.

  • Incubation:

    • Test Compound (10 µM).

    • Human Liver Microsomes (1 mg/mL).

    • NADPH (1 mM) + GSH (5 mM) (Trapping agent).

    • Time: 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Look for [M + 307]+ (GSH adduct) or [M + 305]+ (loss of 2H + GSH).

    • Use Neutral Loss scanning (loss of 129 Da, pyroglutamic acid) to filter background.

  • Interpretation:

    • Adduct on C2/C3: Indicates oxidation of the pyrrole ring. Fix: Block metabolic soft spots with Fluorine or Methyl groups.

    • Adduct on Side Chain: Indicates bioactivation of the linker/tail.

Module 4: Experimental Protocols
Protocol A: The "AOX-Specific" Stability Assay

Standard microsome assays fail here. Use this to validate C2-blocking strategies.

Reagents:

  • Enzyme Source: Human Cytosol (H-Cyt) or S9 Fraction (Microsomes + Cytosol). Note: Do not use Microsomes alone.

  • Inhibitor (Control): Hydralazine (25 µM) or Raloxifene.

  • Positive Control: Zaleplon or Phthalazine (Known AOX substrates).

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).

  • Group A (Total Metabolism): Compound + Human S9 + NADPH (1 mM).

  • Group B (AOX Only): Compound + Human S9 + NO NADPH . (Isolates AOX activity).

  • Group C (Inhibition): Compound + Human S9 + Hydralazine.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Calculation:

    • If Clearance (Group B) is high AND inhibited in Group C

      
      Confirmed AOX Liability. 
      
Visual Logic: 7-Azaindole Optimization Workflow

Optimization_Workflow Lead 7-Azaindole Lead (High Potency) Screen_1 Screen 1: Human Cytosol (AOX) Lead->Screen_1 Screen_2 Screen 2: hERG Binding Lead->Screen_2 Fail_AOX High AOX CL? Screen_1->Fail_AOX Fail_hERG hERG IC50 < 10µM? Screen_2->Fail_hERG Fix_AOX Fix: Block C2 (Me, NH2, CF3) Fail_AOX->Fix_AOX Yes Candidate Balanced Candidate Fail_AOX->Candidate No Fix_hERG Fix: Lower LogP Zwitterions Fail_hERG->Fix_hERG Yes Fail_hERG->Candidate No Fix_AOX->Screen_1 Re-test Fix_hERG->Screen_2 Re-test

Figure 2: Iterative optimization cycle for addressing the two primary toxicity liabilities of 7-azaindoles.

References
  • Obach, R. S., et al. (2006). "Aldehyde Oxidase in Drug Development: Challenge and Strategies." Drug Metabolism and Disposition.

  • Di, L., et al. (2015). "Strategies to Assess and Mitigate Aldehyde Oxidase-Mediated Metabolism in Drug Discovery." Future Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry.

  • Gintant, G., et al. (2011). "The hERG Safety Margin: How Much is Enough?" Journal of Pharmacological and Toxicological Methods.

Sources

Validation & Comparative

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals

Introduction: The Enduring Challenge of Kinase Selectivity

In the landscape of modern therapeutics, protein kinases remain a pivotal target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune responses. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, a persistent challenge lies in achieving inhibitor selectivity. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, resulting in toxicity and limiting therapeutic windows.

This guide focuses on the 1H-pyrrolo[2,3-b]pyridine scaffold, an analog of 7-azaindole, which has emerged as a "privileged" framework in medicinal chemistry. Its unique structural and electronic properties allow for the development of highly potent and selective inhibitors against a range of important kinase targets. While the specific compound 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively documented as a kinase inhibitor in public literature, the broader class of derivatives from this scaffold has yielded numerous promising candidates.

Here, we, as senior application scientists, provide a comparative analysis of three exemplary pyrrolo[2,3-b]pyridine-based inhibitors targeting Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptor (FGFR), and the c-Met proto-oncogene. These will be benchmarked against established, FDA-approved drugs to offer a clear perspective on their potential and performance, supported by experimental data and detailed protocols for researchers in the field.

The Rise of the Pyrrolo[2,3-b]pyridine Core

The utility of the pyrrolo[2,3-b]pyridine core stems from its ability to act as a bioisostere for the hinge-binding motifs of many kinase inhibitors, such as the purine core of ATP. The nitrogen atom at position 7 and the pyrrole nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for stable binding and potent inhibition. This foundational interaction provides a robust anchor from which chemists can explore substitutions at other positions to achieve high affinity and selectivity for the target kinase.

Comparative Analysis I: Bruton's Tyrosine Kinase (BTK) Inhibition

Target Overview: BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a validated target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Lead Pyrrolo[2,3-b]pyridine: Compound 3p A novel pyrrolo[2,3-b]pyridine derivative designed as a potent BTK inhibitor.[1]

Comparator: Ibrutinib An FDA-approved, first-in-class covalent BTK inhibitor widely used in the treatment of B-cell cancers.[2][3][4]

Biochemical and Cellular Performance
CompoundTargetBiochemical IC50 (Enzymatic Assay)Cellular IC50 (Ramos Burkitt's Lymphoma Cells)
Compound 3p BTK6.0 nM14 nM
Ibrutinib BTK0.5 nM868 nM

Data compiled from multiple sources.[1][2]

Expert Analysis: The data reveals that while Ibrutinib is exceptionally potent in a cell-free enzymatic assay, the pyrrolo[2,3-b]pyridine Compound 3p demonstrates significantly more potent activity in a cellular context.[1][2] The 62-fold difference in cellular IC50 in Ramos cells (14 nM for 3p vs. 868 nM for Ibrutinib) is striking.[1][2] This suggests that Compound 3p may possess superior cell permeability or be less susceptible to cellular efflux mechanisms, translating its high biochemical potency into a more effective cellular response. This highlights a critical aspect of drug development: potent enzymatic activity does not always directly correlate with cellular efficacy.

Pharmacokinetic Profile
CompoundKey Pharmacokinetic Parameters
Compound 3p Described as having a "favorable overall pharmacokinetic profile" in preclinical models, though specific data on oral bioavailability and half-life are not detailed in the primary publication.[1]
Ibrutinib Rapid oral absorption (Tmax 1-2 hours), half-life of 4-6 hours. Metabolized primarily by CYP3A4.[3][4][5]

Expert Analysis: Ibrutinib's pharmacokinetic profile is well-characterized, supporting its clinical use.[3][4][5] The promising, albeit qualitative, description of Compound 3p's pharmacokinetics suggests its potential for further development.[1] A key differentiator for novel inhibitors would be an improved metabolic profile, potentially with less reliance on CYP3A4, to reduce drug-drug interactions.

BTK Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB IP3->NFkB Signal Cascade PKC PKCβ DAG->PKC PKC->NFkB Signal Cascade Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor Compound 3p Ibrutinib Inhibitor->BTK

Caption: BTK Signaling Cascade and Point of Inhibition.

Comparative Analysis II: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Target Overview: The FGFR family (FGFR1-4) are receptor tyrosine kinases whose aberrant activation through mutation, amplification, or fusion is a key oncogenic driver in various solid tumors, including breast, bladder, and lung cancers.

Lead Pyrrolo[2,3-b]pyridine: Compound 4h A derivative developed for potent, pan-FGFR inhibition.[6][7]

Comparator: Lenvatinib An FDA-approved multi-kinase inhibitor targeting FGFR1-4, VEGFR1-3, and other kinases, used in thyroid, renal, and hepatocellular carcinomas.[8]

Biochemical and Cellular Performance
CompoundTargetBiochemical IC50 (Enzymatic Assay)Cellular Activity (4T1 Breast Cancer Cells)
Compound 4h FGFR1FGFR2FGFR37 nM9 nM25 nMPotent inhibition of proliferation and colony formation
Lenvatinib FGFR1FGFR2FGFR346 nM27 nM52 nMIC50 vs. Hep3B2 (HCC) = 230 nM

Data compiled from multiple sources.[6][7][8]

Expert Analysis: The pyrrolo[2,3-b]pyridine derivative Compound 4h exhibits superior biochemical potency against FGFR1, 2, and 3 compared to Lenvatinib.[6][7][8] Notably, its activity against FGFR1 is approximately 6.5 times greater.[6][7][8] While a direct IC50 value for 4h in the 4T1 cell line is not provided in the primary literature, its demonstrated ability to potently inhibit proliferation and colony formation suggests strong cellular efficacy.[6] Lenvatinib's broader kinase profile is a double-edged sword; while it may offer advantages by hitting multiple oncogenic pathways (like VEGFR), it can also contribute to a wider range of off-target effects. The higher selectivity of compounds like 4h could translate to a better-tolerated therapeutic.

Pharmacokinetic Profile
CompoundKey Pharmacokinetic Parameters
Compound 4h Described as having a low molecular weight, which is beneficial for subsequent optimization. Specific in vivo pharmacokinetic data is not available in the referenced study.[6][7]
Lenvatinib Good oral absorption with a long half-life of approximately 28 hours, supporting once-daily dosing. Bioavailability is ~85%.[6][8]

Expert Analysis: Lenvatinib possesses a well-established and favorable pharmacokinetic profile for clinical use.[6][8] The development of Compound 4h is at an earlier stage, but its low molecular weight is a positive attribute for achieving good "drug-like" properties, including oral bioavailability.[6][7] Further studies on a related pyrrolo[2,3-b]pyridine-3-one FGFR4 inhibitor (compound 25) showed low oral bioavailability (6.65%) in rats, highlighting that the pharmacokinetic properties can be highly dependent on the specific substitutions around the core scaffold and require careful optimization.[9]

FGFR Signaling Pathway

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PLCG->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Compound 4h Lenvatinib Inhibitor->FGFR

Caption: Key Downstream Pathways of FGFR Signaling.

Comparative Analysis III: c-Met (HGF Receptor) Inhibition

Target Overview: c-Met is a receptor tyrosine kinase for hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met axis is implicated in tumor growth, invasion, and metastasis, making it a critical target in cancers such as lung, gastric, and renal carcinomas.

Lead Pyrrolo[2,3-b]pyridine: Compound 34 A highly potent derivative with a 1,2,3-triazole moiety designed for c-Met inhibition.[2]

Comparator: Crizotinib An FDA-approved inhibitor of ALK, ROS1, and c-Met, used primarily for the treatment of specific subtypes of non-small cell lung cancer (NSCLC).

Biochemical and Cellular Performance
CompoundTargetBiochemical IC50 (Enzymatic Assay)Cellular IC50 (Antiproliferative Assay)
Compound 34 c-Met1.68 nMHT-29: 0.15 µM, A549: 0.11 µM, MCF-7: 0.23 µM, PC-3: 0.28 µM
Crizotinib c-Met8 nMHT-29: 0.08 µM, A549: 0.09 µM, MCF-7: >10 µM, PC-3: 0.04 µM

Data compiled from multiple sources.[2]

Expert Analysis: In enzymatic assays, the pyrrolo[2,3-b]pyridine Compound 34 is nearly 5-fold more potent than Crizotinib (1.68 nM vs. 8 nM).[2] In cellular assays, the results are more nuanced. Crizotinib shows slightly better or comparable antiproliferative activity in HT-29, A549, and PC-3 cell lines.[2] However, Compound 34 demonstrates significantly better activity against the MCF-7 breast cancer cell line, where Crizotinib is largely inactive.[2] This suggests that Compound 34 may have a different spectrum of activity or be effective in tumors where Crizotinib is not, potentially due to differences in off-target effects or cellular uptake. The potent, single-digit nanomolar biochemical activity of Compound 34 is a strong starting point for developing a best-in-class c-Met inhibitor.

Pharmacokinetic Profile
CompoundKey Pharmacokinetic Parameters
Compound 34 Specific in vivo pharmacokinetic data is not available in the referenced study.[2]
Crizotinib Orally bioavailable (~43%), with a long half-life of approximately 42 hours. It is a substrate and inhibitor of CYP3A4/5.[9][10]

Expert Analysis: Crizotinib has a pharmacokinetic profile that allows for twice-daily oral dosing.[9][10] Its interaction with the CYP3A4/5 system necessitates careful management of co-administered drugs.[9] The development of a pyrrolo[2,3-b]pyridine-based c-Met inhibitor like Compound 34 would need to establish a similarly viable in vivo profile. A potential advantage would be to design a molecule with a cleaner metabolic profile, reducing the risk of drug-drug interactions.

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand cMET c-Met Receptor HGF->cMET Binding & Dimerization GAB1 GAB1 cMET->GAB1 Phosphorylation & Docking STAT3 STAT3 cMET->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Transcription Gene Transcription (Invasion, Proliferation, Angiogenesis) RAS_MAPK->Transcription PI3K_AKT->Transcription STAT3->Transcription Inhibitor Compound 34 Crizotinib Inhibitor->cMET

Caption: The HGF/c-Met Signaling Axis and Therapeutic Intervention.

Experimental Methodologies

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard, field-proven methods for the key assays discussed in this guide.

Workflow for Kinase Inhibitor Profiling

workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_mechanistic Mechanism of Action b1 Recombinant Kinase + Substrate + ATP b2 Incubate with Inhibitor Series b1->b2 b3 Measure Kinase Activity (e.g., ADP-Glo, Z'-LYTE) b2->b3 b4 Calculate Biochemical IC50 b3->b4 c5 Calculate Cellular IC50 b4->c5 Inform c1 Culture Target Cancer Cell Line c2 Treat with Inhibitor Series (72h) c1->c2 c3 Perform MTT Assay c2->c3 c4 Measure Absorbance (570 nm) c3->c4 c4->c5 m1 Treat Cells with Inhibitor c5->m1 Validate m2 Lyse Cells & Prepare Lysate m1->m2 m3 Western Blot for p-Kinase & Total Kinase m2->m3 m4 Confirm Target Engagement m3->m4

Caption: Integrated workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Activity Assay (Biochemical IC50)

This protocol describes a generalized method for determining the IC50 value of a compound against a purified kinase enzyme.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase enzyme and its corresponding substrate (peptide or protein) to desired concentrations in kinase buffer.

    • Prepare a 2x concentration of ATP in kinase buffer.

    • Perform a serial dilution of the test inhibitor (e.g., Compound 3p) in DMSO, then dilute further in kinase buffer.

  • Assay Execution :

    • In a 384-well plate, add 5 µL of the serially diluted inhibitor.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection :

    • Stop the reaction and detect kinase activity. For example, using the ADP-Glo™ Kinase Assay (Promega), add 25 µL of ADP-Glo™ Reagent to convert remaining ATP to ADP.

    • Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Cellular IC50 via MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Cell Plating :

    • Harvest cancer cells (e.g., Ramos, 4T1) during their logarithmic growth phase.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Staining :

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight in a humidified incubator to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a versatile and effective framework for the design of potent kinase inhibitors. The exemplary compounds discussed herein—3p (BTK) , 4h (FGFR) , and 34 (c-Met) —show compelling biochemical and cellular activity, in some cases exceeding that of established clinical drugs like Ibrutinib and Lenvatinib.

The key takeaways for drug development professionals are:

  • Potency and Selectivity: The pyrrolo[2,3-b]pyridine core provides a robust anchor for achieving high-affinity binding to the kinase hinge region, serving as an excellent foundation for building selectivity through targeted modifications.

  • Cellular Efficacy: As seen with Compound 3p, derivatives of this scaffold can exhibit superior cellular activity compared to established drugs, suggesting favorable properties like cell permeability that are critical for in vivo success.

  • Path for Optimization: While the preclinical data is strong, the next critical step for these and other novel pyrrolo[2,3-b]pyridine inhibitors is rigorous in vivo pharmacokinetic and pharmacodynamic evaluation to determine if their potent in vitro activity translates into a viable therapeutic profile.

Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to ensure they possess the necessary characteristics for clinical development. The continued exploration of this privileged scaffold holds significant promise for delivering the next generation of safer and more effective targeted kinase inhibitor therapies.

References

  • Zheng, P. et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2055-2061. Available at: [Link]

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20835-20845. Available at: [Link]

  • Xiang, H. et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4344-4353. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Herman, S. E. et al. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1199-1209. Available at: [Link]

  • European Medicines Agency. (2021). Imbruvica, INN-ibrutinib. Available at: [Link]

  • Advani, R. H. et al. (2013). Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). Journal of Clinical Oncology, 31(15_suppl), 7061-7061. Available at: [Link]

  • Hussein, Z. et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 917-928. Available at: [Link]

  • Babu, K. et al. (2014). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2014, 469651. Available at: [Link]

  • Suda, K. et al. (2015). Pharmacokinetics of crizotinib in NSCLC patients. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 627-635. Available at: [Link]

  • Zhang, Y. et al. (2018). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 23(7), 1734. Available at: [Link]

  • Ou, S. H. I. et al. (2017). Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(7), 1669-1676. Available at: [Link]

  • Liu, H. et al. (2020). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety as potential antitumor inhibitor. Bioorganic & Medicinal Chemistry Letters, 30(2), 126848. Available at: [Link]

  • Krzyżak, E. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. Available at: [Link]

  • Wu, H. et al. (2021). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 26(8), 2185. Available at: [Link]

Sources

The 7-Azaindole Advantage: A Comparative SAR Guide to 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of substituted 1H-pyrrolo[2,3-b]pyridines Content Type: Publish Comparison Guide

Executive Summary

In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) has eclipsed the traditional indole scaffold as a "privileged structure." This guide analyzes the physicochemical and structural reasons for this shift, providing researchers with actionable SAR (Structure-Activity Relationship) insights. We compare the 7-azaindole scaffold against its carbon analog (indole) and detail the specific synthetic workflows required to exploit its unique electronic properties for drug discovery, exemplified by blockbuster drugs like Vemurafenib and Venetoclax .

Comparative Analysis: 7-Azaindole vs. Indole

The transition from indole to 7-azaindole is rarely arbitrary; it is a calculated bioisosteric replacement designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) flaws.

Physicochemical & Electronic Profile

The introduction of the nitrogen atom at position 7 fundamentally alters the electronic landscape of the ring system.

FeatureIndole (Scaffold A)7-Azaindole (Scaffold B)[1]Drug Design Implication
H-Bonding Donor only (N1-H)Donor (N1-H) & Acceptor (N7)Bidentate Binding: 7-Azaindole can form a two-point H-bond network with the kinase hinge region (e.g., Glu/Leu backbone), significantly increasing affinity.
Basicity (pKa of MH⁺) -2.4 (Very weak base)~4.6 (Weak base)The pyridine nitrogen (N7) can be protonated at low pH, improving aqueous solubility compared to the lipophilic indole.
Acidity (pKa of N-H) ~16.2 (DMSO)~14.8 (DMSO)7-Azaindole is more acidic due to the electron-withdrawing pyridine ring, facilitating easier deprotonation for N-alkylation reactions.
Metabolic Stability Prone to oxidation at C3Improved stabilityThe electron-deficient pyridine ring reduces susceptibility to oxidative metabolism (e.g., P450 oxidation) at the electron-rich pyrrole double bond.
Solubility Low (Lipophilic)Moderate to HighThe N7 lone pair increases polarity and water solubility, a critical success factor for oral bioavailability.
Mechanism of Action: The Hinge Binder

The 7-azaindole scaffold is uniquely suited to mimic the adenine ring of ATP. In the ATP-binding pocket of kinases, the "hinge region" connects the N- and C-terminal lobes.

HingeBinding KinaseHinge Kinase Hinge Region (Backbone CO & NH) Azaindole 7-Azaindole Scaffold KinaseHinge->Azaindole H-Bond Acceptor (N7) Azaindole->KinaseHinge H-Bond Donor (N1-H) ATP_Pocket ATP Binding Pocket Azaindole->ATP_Pocket Hydrophobic Interactions

Figure 1: Bidentate binding mode of 7-azaindole.[2] The N1-H donates a proton to the hinge backbone carbonyl, while N7 accepts a proton from the hinge backbone amide.

Detailed SAR & Functionalization Map

Successful optimization of the 7-azaindole core requires precise functionalization at specific vectors.

The SAR Map
  • N1 (Pyrrole Nitrogen): Critical for H-bonding. Alkylation here usually abolishes hinge binding but can be used to target non-kinase receptors (e.g., GPCRs).

  • C3 (Pyrrole Carbon): The primary vector for potency. Substituents here project deep into the hydrophobic pocket (gatekeeper region).

  • C5 (Pyridine Carbon): The "Solubility/Selectivity" vector. Substituents here often point towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines in Venetoclax).

SAR_Map Core 7-Azaindole Core N1 N1: H-Bond Donor (Essential for Hinge) Core->N1 C2 C2: Steric Control (Rarely substituted) Core->C2 C3 C3: Potency Vector (Access to Gatekeeper) Core->C3 C5 C5: Solubility/Selectivity (Solvent Exposed) Core->C5 N7 N7: H-Bond Acceptor (Essential for Hinge) Core->N7

Figure 2: Strategic functionalization sites on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

To generate SAR data, robust synthetic routes are required. The following protocols are industry-standard for generating C3-substituted libraries.

Protocol A: Synthesis of Key Intermediate (3-Iodo-7-azaindole)

Objective: Create a reactive handle at C3 for cross-coupling. Validation: 1H NMR should show the disappearance of the C3-H signal (~6.5 ppm) and a downfield shift of the C2-H.

  • Reagents: 1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), KOH (1.1 eq), Acetone.

  • Procedure:

    • Dissolve 7-azaindole in acetone (0.5 M) at room temperature.

    • Add NIS portion-wise over 10 minutes.

    • Stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Critical Step: The product often precipitates. Pour into ice water containing 1% Na₂S₂O₃ (to quench iodine).

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Yield Expectation: >85% (Light yellow/tan solid).

Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Install aromatic systems to probe the hydrophobic pocket. Validation: LC-MS confirmation of mass [M+H]⁺; disappearance of Iodine starting material.

  • Reagents: 3-Iodo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: Dioxane:Water (4:1). Note: Water is essential for the boronic acid activation.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (oxygen poisons Pd catalyst).

    • Combine all reagents in a microwave vial or pressure tube.

    • Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (usually MeOH/DCM gradient due to polarity).

Case Studies: From Scaffold to Drug

Case Study 1: Vemurafenib (Zelboraf)
  • Target: B-RAF V600E (Melanoma).

  • Design Logic:

    • Scaffold: 7-azaindole core chosen to bind the ATP hinge.

    • C3 Substitution: A p-chlorophenyl group (via Suzuki coupling) fits the hydrophobic pocket.

    • C5 Substitution: A difluorophenyl-sulfonamide moiety extends towards the solvent front, locking the kinase in an active conformation and improving selectivity.

  • Outcome: High potency (IC50 = 31 nM) and selectivity against mutant RAF.

Case Study 2: Venetoclax (Venclexta)[3]
  • Target: Bcl-2 (CLL).

  • Design Logic:

    • Scaffold: 1H-pyrrolo[2,3-b]pyridine is used not as a kinase inhibitor, but as a scaffold to mimic the BH3 domain of pro-apoptotic proteins.

    • Modification: The 7-azaindole is substituted at C5 with an ether linkage. This specific orientation allows the molecule to penetrate the deep hydrophobic groove of Bcl-2.

    • Result: First-in-class Bcl-2 inhibitor; demonstrates the versatility of the scaffold beyond kinases.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem. Pharm. Bull. (2018). [Link]

  • Discovery of Vemurafenib: A First-in-Class Small-Molecule Inhibitor of BRAF V600E. J. Med. Chem. (2012). [Link]

  • Discovery of Venetoclax (ABT-199): A Selective BCL-2 Inhibitor. J. Med. Chem. (2019).[3] [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. ACS Med. Chem. Lett. (2020).[1] [Link]

Sources

Selectivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives Against a Kinase Panel Content Type: Publish Comparison Guide

Executive Summary: The 7-Azaindole Privilege

The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly referred to as 7-azaindole ) represents a "privileged structure" in modern kinase drug discovery.[1][2] Unlike its carbocyclic analog (indole), the 7-azaindole core possesses a unique nitrogen substitution at the 7-position that fundamentally alters its physicochemical properties and binding capability.

This guide provides a technical analysis of how derivatives of this scaffold perform against diverse kinase panels. We compare established clinical agents (e.g., Vemurafenib, Pexidartinib) to demonstrate how specific substitution vectors—specifically at the C3 and C5 positions—can toggle selectivity between distinct kinase families such as BRAF , CSF1R , and JAK .

Key Takeaway: The 7-azaindole core is not inherently selective; it is a potent ATP-mimetic anchor. Selectivity is engineered by exploiting specific "vectors" that extend into the solvent-exposed region or the gatekeeper pocket.

Structural Basis of Selectivity

To understand the profiling data, one must first understand the binding mode. The 7-azaindole scaffold binds to the kinase hinge region via a bidentate hydrogen bond network.[1]

The Binding Mechanism
  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu532 in BRAF).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (e.g., Cys532 in BRAF).[2]

  • C3 Position: The primary vector for extending into the gatekeeper region or solvent front, often determining potency.

  • C5 Position: Used to tune solubility and reach the ribose-binding pocket or solvent interface.

Visualization: 7-Azaindole Hinge Interaction

The following diagram illustrates the canonical binding mode that drives the potency of this class.

BindingMode cluster_binding ATP Binding Pocket Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Hinge Kinase Hinge Region (Backbone Residues) Scaffold->Hinge H-Bond Donor (N1-H) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C3-Substitution (Steric fit) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C5-Substitution (Electronic tuning) Hinge->Scaffold H-Bond Acceptor (N7)

Caption: Canonical bidentate binding mode of 7-azaindole derivatives within the kinase ATP pocket.

Comparative Selectivity Profiles

The following data synthesizes selectivity profiles from key 1H-pyrrolo[2,3-b]pyridine derivatives. Note how the "Core" remains constant, but the "Tail" (R-groups) shifts the target from BRAF to CSF1R or JAK.

Representative Data: IC50 (nM) Comparison

The table below compares Vemurafenib (BRAF-selective), Pexidartinib (CSF1R/FLT3-selective), and a representative JAK-selective tool compound (Compound 97).

Kinase TargetVemurafenib (PLX4032)Pexidartinib (PLX3397)JAK Tool Cmpd (Cmpd 97)
BRAF (V600E) 31 nM >1,000 nM>10,000 nM
BRAF (WT) 100 nM>1,000 nM>10,000 nM
CSF1R >1,000 nM13 nM >1,000 nM
KIT >1,000 nM20 nM >500 nM
FLT3 >1,000 nM18 nM >500 nM
JAK2 >10,000 nM>1,000 nM1 nM
JAK3 >10,000 nM>1,000 nM5 nM
c-Met >1,000 nM>1,000 nM>1,000 nM
Selectivity Score (S35) 0.02 (Highly Selective)0.15 (Multi-kinase)0.05 (Family Selective)

Data Sources: Synthesized from PLX4032/PLX3397 discovery papers and JAK SAR studies [1][2][3].

Analysis of Selectivity
  • Vemurafenib: The 3-chlorophenyl substitution at C3 and the propyl-sulfonamide tail create a rigid fit that excludes most kinases except the RAF family. It shows >100-fold selectivity against most of the kinome.

  • Pexidartinib: The substitution pattern here (pyridin-3-ylmethyl at C3) allows accommodation in the Type II binding pocket (inactive conformation), broadening activity to split-kinase domain families like FLT3 and KIT, but excluding BRAF.

  • JAK Derivatives: Small, polar substitutions favor the narrow JAK binding pocket, demonstrating the scaffold's versatility.

Experimental Protocol: Kinase Panel Profiling

To generate the data above, a robust profiling workflow is required. We recommend a Radiometric Competition Binding Assay (e.g., KinaseProfiler™ or HotSpot™) over fluorescence assays for primary profiling due to lower interference from compound autofluorescence.

Workflow Logic (Self-Validating System)
  • Validation: Use Staurosporine as a promiscuous positive control to verify enzyme activity.

  • Linearity: Ensure all reactions are within the linear phase of product formation (<10% ATP conversion) to adhere to Michaelis-Menten kinetics.

  • Z-Factor: Only accept plates with Z' > 0.5.

Step-by-Step Methodology

Assay Type: Radiometric 33P-ATP Filter Binding Assay.

  • Compound Preparation:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO to 10 mM.

    • Prepare serial dilutions (e.g., 3-fold) in DMSO.

    • Dilute 50x into assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Enzyme Reaction Assembly:

    • In a 384-well plate, add 5 µL of diluted compound.

    • Add 10 µL of Enzyme/Substrate mix (Kinase + Peptide Substrate).

    • Critical Step: Incubate for 10 minutes at RT to allow compound-enzyme equilibrium (crucial for Type II inhibitors like Pexidartinib).

  • Reaction Initiation:

    • Add 10 µL of [gamma-33P]ATP mix (Specific activity ~500 cpm/pmol). ATP concentration should be at Km(app) for each specific kinase.

  • Termination & Detection:

    • Incubate for 40 minutes at RT.

    • Stop reaction by adding 25 µL of 3% Phosphoric Acid.

    • Harvest onto P81 Unifilter plates (positively charged phosphocellulose binds the phosphorylated peptide).

    • Wash 3x with 0.75% Phosphoric Acid to remove unbound [33P]ATP.

    • Read on a scintillation counter.

  • Data Calculation:

    • Calculate % Activity = [(Sample - Blank) / (Control - Blank)] * 100.

    • Fit curves using the Hill equation to derive IC50.

Visualizing the Profiling Workflow

The following diagram outlines the logical flow from compound synthesis to selectivity scoring.

ProfilingWorkflow Compound 1H-pyrrolo[2,3-b]pyridine Derivative SinglePoint Single Point Screen (1 µM or 10 µM) Compound->SinglePoint HitSelect Hits (<50% Activity) SinglePoint->HitSelect DoseResponse Dose Response (10-pt curve) HitSelect->DoseResponse Yes End Archive HitSelect->End No (Discard) IC50Calc IC50 Determination DoseResponse->IC50Calc SScore Selectivity Score (S-Score/Gini) IC50Calc->SScore

Caption: Logical workflow for kinase selectivity profiling, filtering from single-point screens to quantitative S-scores.

Biological Context: Downstream Signaling

Understanding selectivity requires mapping the inhibitor to the relevant pathway. For Vemurafenib (a 7-azaindole derivative), the target is the MAPK pathway.

MAPKPathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Azaindole (Vemurafenib) Inhibitor->BRAF Inhibition (IC50 ~31nM)

Caption: The MAPK signaling cascade showing the specific intervention point of 7-azaindole BRAF inhibitors.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. [Link]

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428-437. [Link]

  • Zhang, H., et al. (2017). Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 123-134. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

Sources

7-Azaindole versus Indole Scaffolds in Medicinal Chemistry for Bioavailability

[1]

Executive Summary: The Bioisosteric Advantage

In the optimization of lead compounds, the "nitrogen scan"—systematically replacing carbon atoms in an aromatic ring with nitrogen—is a fundamental tactic. The transition from an indole to a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is one of the most high-impact bioisosteric replacements in modern kinase inhibitor design.

While the indole scaffold is a privileged structure found in nature (e.g., tryptophan, serotonin), it often suffers from high lipophilicity (LogP) and metabolic liability at the C2/C3 positions. The 7-azaindole scaffold addresses these issues by introducing a pyridine-like nitrogen at position 7. This modification lowers lipophilicity, enhances aqueous solubility, and provides an additional hydrogen bond acceptor, often improving potency against kinase targets by mimicking the adenine ring of ATP.

However, this switch is not without risk. The introduction of the N7 nitrogen changes the electron density of the ring, potentially introducing susceptibility to Aldehyde Oxidase (AO) metabolism—a cytosolic pathway often missed in standard microsomal stability assays.

Physicochemical & Pharmacokinetic Comparison[1][2]

The following table summarizes the core differences between the two scaffolds. Data represents typical values for the parent heterocycles and their monosubstituted derivatives.

PropertyIndole Scaffold7-Azaindole ScaffoldImpact on Bioavailability
H-Bonding Donor only (N1-H)Donor (N1-H) & Acceptor (N7)High: N7 allows bidentate binding to kinase hinge regions (mimicking Adenine).
Lipophilicity (cLogP) ~2.14 (Parent)~1.60 (Parent)Positive: Lower LogP generally improves solubility and reduces non-specific binding.
Aqueous Solubility Low (typically < 0.1 mg/mL)Moderate to HighPositive: N7 lone pair solvation improves dissolution rates.
pKa (Conjugate Acid) ~ -2.4 (Protonation at C3)~ 4.6 (Protonation at N7)Neutral/Positive: 7-Azaindole is weakly basic; improved solubility in acidic media (stomach).
Metabolic Liability CYP450 Oxidation (Epoxidation at C2-C3)Aldehyde Oxidase (Nucleophilic attack at C2)Complex: 7-Azaindole blocks C2-C3 epoxidation but opens the door to AO metabolism.
UV/Fluorescence Highly FluorescentLess FluorescentMinor: Affects assay detection methods, not in vivo performance.
Structural Logic & H-Bonding

The primary driver for this switch is often binding affinity. In kinase inhibitors, the hinge region requires a donor-acceptor motif. Indole provides the donor (NH), but requires an external substituent to provide the acceptor. 7-Azaindole provides both intrinsically.

H_Bonding_Comparisoncluster_0Indole (Donor Only)cluster_17-Azaindole (Donor + Acceptor)IndoleIndole Core(N1-H)Target_ATarget Acceptor(e.g., Carbonyl)Indole->Target_AH-Bond (Donor)Azaindole7-Azaindole Core(N1-H + N7:)Target_BTarget Acceptor(e.g., Carbonyl)Azaindole->Target_BH-Bond (Donor)Target_CTarget Donor(e.g., Amide NH)Target_C->AzaindoleH-Bond (Acceptor @ N7)

Figure 1: Comparison of Hydrogen Bonding Capabilities. 7-Azaindole allows for a "bidentate" interaction, crucial for ATP-competitive inhibitors.[1]

The "Aldehyde Oxidase Trap" (Critical Insight)

As a Senior Scientist, I must highlight the most common failure mode when switching to 7-azaindole.

The Mechanism: Indoles are electron-rich and primarily metabolized by Cytochrome P450 (CYP) enzymes via oxidation. 7-Azaindoles are electron-deficient (due to the pyridine nitrogen). This makes them resistant to CYP oxidation but highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) at the C2 position, converting the drug into a 2-oxo-7-azaindole metabolite.

Why this matters:

  • Species Differences: Rodents (rats/mice) have high AO activity, but dogs have very low AO activity. Humans have significant AO activity. If you rely solely on dog PK data, you will overestimate human bioavailability.

  • Assay Blind Spots: Standard microsomal stability assays (HLM) do not contain functional AO (which is a cytosolic enzyme). A 7-azaindole compound might look 100% stable in microsomes but be rapidly cleared in vivo.

Experimental Protocols

To accurately validate the performance of a 7-azaindole scaffold, you must use a tiered testing strategy that accounts for the "AO Trap".

Protocol A: Differential Metabolic Stability (The "Cytosol Check")

Objective: Determine if the 7-azaindole scaffold is cleared by CYPs (Microsomes) or AO (Cytosol).

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • Pooled Human Liver Cytosol (HLC) (20 mg/mL)

  • NADPH Regenerating System (for CYPs)

  • Zaldaride or Hydralazine (Specific AO inhibitors)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer.

  • Arm 1 (CYP Assessment): Incubate 1 µM compound with HLM (0.5 mg/mL protein) + NADPH.

  • Arm 2 (AO Assessment): Incubate 1 µM compound with HLC (1.0 mg/mL protein) without NADPH (AO does not require NADPH).

  • Arm 3 (AO Confirmation): Incubate 1 µM compound with HLC + AO Inhibitor (Hydralazine, 10 µM).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation:

  • High clearance in HLM, Low in HLC: CYP-driven metabolism.[2] (7-Azaindole likely failed to protect against oxidation).

  • Low clearance in HLM, High in HLC: AO-driven metabolism.[3] (Classic 7-azaindole liability).[4]

  • Clearance in HLC rescued by Hydralazine: Confirms AO mechanism.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Quantify the solubility advantage of the 7-azaindole scaffold.

  • Saturation: Add excess solid compound (~2-5 mg) to 1.0 mL of buffer (pH 7.4 and pH 1.2 for gastric simulation) in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Filter suspension through a 0.45 µm PVDF membrane or centrifuge at 15,000 rpm for 10 mins.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve prepared in DMSO.

  • Result: Report solubility in µg/mL. Expect 7-azaindole to show >10x solubility over the indole analog at pH 1.2 due to N7 protonation.

Decision Framework: When to Switch?

Use this logic flow to determine if replacing Indole with 7-Azaindole is the correct medicinal chemistry move.

Scaffold_Decision_TreeStartLead Compound hasIndole ScaffoldProblem_CheckIdentify Primary LiabilityStart->Problem_CheckSolubility_IssuePoor Solubility?Problem_Check->Solubility_IssueYesMetab_IssueHigh CYP Clearance?Problem_Check->Metab_IssueYesPotency_IssueLow Hinge Binding?Problem_Check->Potency_IssueYesSwitch_7AzSwitch to 7-AzaindoleSolubility_Issue->Switch_7AzN7 improves polarityMetab_Issue->Switch_7AzReduce electron densityModify_IndoleModify Indole Substituents(e.g., F, CN)Metab_Issue->Modify_IndoleIf AO risk is too highPotency_Issue->Switch_7AzGain H-Bond AcceptorAO_CheckCheck AO Stability(Protocol A)Switch_7Az->AO_CheckBlock_C2Block C2 Position(Add substituent)AO_Check->Block_C2Unstable in CytosolSuccessCandidate ProgressionAO_Check->SuccessStableBlock_C2->Success

Figure 2: Decision logic for scaffold optimization. Note the critical step of blocking the C2 position if AO instability is detected.

Case Study: Vemurafenib (Zelboraf)[2]

Context: The development of Vemurafenib (PLX4032) for BRAF V600E melanoma treatment.

  • Challenge: Early indole-based prototypes showed potent inhibition but suffered from poor pharmacokinetic profiles (high clearance, low solubility).

  • Solution: The scaffold was switched to 7-azaindole .

  • Outcome:

    • Binding: The 7-azaindole core formed a critical bidentate hydrogen bond with the hinge region (Cys532 and Gln530) of the kinase.

    • Solubility: The pyridine nitrogen significantly improved aqueous solubility compared to the indole precursor.

    • Optimization: To prevent metabolic issues, the core was substituted with a difluorophenyl group, balancing the lipophilicity.

  • Result: Vemurafenib became the first FDA-approved fragment-based drug derived from a 7-azaindole scaffold.[5]

References

  • Popowycz, F., et al. (2011). "7-Azaindole: a versatile scaffold for developing kinase inhibitors."[6][7][1][8] Journal of Medicinal Chemistry.

  • Bollini, M., et al. (2011). "Bioisosteric replacement of the indole ring system: pharmacological and toxicological implications." Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry.

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Solubility/Stability Protocols).

In Vitro and In Vivo Correlation of 1H-Pyrrolo[2,3-b]pyridine Inhibitor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds to determine their translational potential from biochemical assays to in vivo disease models. The Ataxia Telangiectasia Mutated (ATM) kinase—a critical node in the DNA damage response (DDR)—is a prime target for radio- and chemo-sensitization[1]. However, achieving sustained target engagement without dose-limiting toxicity remains a significant hurdle.

Recently, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a superior hinge-binding motif, overcoming the pharmacokinetic limitations of earlier generations. This guide objectively compares the efficacy, ADME profile, and in vitro-to-in vivo correlation (IVIVC) of a lead 1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) against the clinical-stage imidazo[4,5-c]quinolin-2-one derivative, AZD0156.

Mechanistic Rationale: The Scaffold Advantage

The efficacy of any kinase inhibitor fundamentally relies on its ability to maintain sustained target engagement within the tumor microenvironment.

AZD0156 utilizes an imidazo[4,5-c]quinolin-2-one core to achieve sub-nanomolar ATM inhibition[1]. However, optimizing the volume of distribution and oral bioavailability for this class required complex functionalization[2]. Conversely, the 1H-pyrrolo[2,3-b]pyridine scaffold inherently provides an optimal hydrogen bond donor-acceptor pair that perfectly mimics the adenine ring of ATP in the kinase hinge region[3]. Recent systematic structural optimization of this scaffold has yielded exceptional kinase selectivity (>700-fold over other PIKK family members) and unprecedented oral bioavailability[3].

G DSB DNA Double-Strand Breaks (IR / Irinotecan) ATM ATM Kinase (Auto-phosphorylation pS1981) DSB->ATM CHK2 CHK2 / p53 Activation ATM->CHK2 Inhibitor 1H-pyrrolo[2,3-b]pyridine (Compound 25a) Inhibitor->ATM Potent Inhibition Arrest Cell Cycle Arrest & DNA Repair CHK2->Arrest Apoptosis Apoptosis / Mitotic Catastrophe (Tumor Shrinkage) Arrest->Apoptosis When repair fails (Synergy)

Fig 1: Mechanism of ATM signaling blockade by 1H-pyrrolo[2,3-b]pyridine inhibitors driving apoptosis.

In Vitro Efficacy & Selectivity Profiling

Before advancing to animal models, an inhibitor must demonstrate a self-validating in vitro profile: high biochemical potency must correlate directly with cellular target engagement (e.g., abrogation of pS1981 ATM auto-phosphorylation)[1].

Table 1: In Vitro Profiling Comparison
Parameter1H-pyrrolo[2,3-b]pyridine (Compound 25a)Imidazo[4,5-c]quinolin-2-one (AZD0156)
Primary Target ATM KinaseATM Kinase
Cellular IC50 (pS1981 ATM) Sub-nanomolar0.58 nM
Kinase Selectivity >700-fold over PIKK family>1000-fold over PIKK family
Caco-2 Permeability HighHigh
Radiosensitization StrongStrong

Causality Insight: The exceptional selectivity of the 1H-pyrrolo[2,3-b]pyridine derivative is driven by its compact size, which allows it to exploit a highly specific hydrophobic pocket adjacent to the ATM hinge region, minimizing off-target binding to structurally similar kinases like ATR or DNA-PK[3].

In Vivo Pharmacokinetics & Tumor Growth Inhibition (TGI)

The true test of IVIVC is whether the plasma concentrations achieved via oral dosing are sufficient to suppress ATM signaling in vivo during a DNA damage event[4].

Table 2: In Vivo Pharmacokinetics & Efficacy (Mouse Xenograft Models)
Parameter1H-pyrrolo[2,3-b]pyridine (Compound 25a)Imidazo[4,5-c]quinolin-2-one (AZD0156)
Oral Bioavailability (F%) 147.6%~50-80%
TGI (Monotherapy) Low (Requires DDR stress)Low (Requires DDR stress)
TGI (w/ Irinotecan, SW620) 95.4%~85-90%
TGI (w/ Irinotecan, HCT116) 79.3%Comparable

Causality Insight: Why does the 1H-pyrrolo[2,3-b]pyridine derivative show an anomalous oral bioavailability of 147.6%[3]? Values exceeding 100% typically indicate a combination of complete gastrointestinal absorption, avoidance of first-pass hepatic metabolism, and potential enterohepatic recirculation. The optimized lipophilic efficiency of the pyrrolo-pyridine core minimizes rapid CYP450-mediated clearance, allowing for a sustained pharmacokinetic tail that perfectly overlaps with the pharmacodynamics of the DNA-damaging agent (Irinotecan)[3].

IVIVC InVitro In Vitro Profiling IC50 < 1 nM >700x Selectivity ADME ADME / PK F = 147.6% High Exposure InVitro->ADME Guides PD Pharmacodynamics pS1981 Abrogation ADME->PD Drives Target Coverage InVivo In Vivo Efficacy TGI > 95% Synergy PD->InVivo Correlates to

Fig 2: In vitro to in vivo correlation (IVIVC) workflow for evaluating kinase inhibitor efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols define the standard for evaluating these inhibitors.

Protocol 1: Cellular Target Engagement (pS1981 ATM Western Blot)

Rationale: ATM auto-phosphorylation at Ser1981 is the most direct biomarker of ATM activation. Inhibiting this confirms target engagement[1].

  • Seeding : Plate HCT116 cells at

    
     cells/well in 6-well plates; incubate overnight.
    
  • Pre-treatment : Treat cells with a concentration gradient (0.1 nM to 100 nM) of the 1H-pyrrolo[2,3-b]pyridine inhibitor for exactly 1 hour. Critical Step : Pre-incubation ensures the inhibitor occupies the ATP-binding pocket prior to the induction of DNA damage.

  • Damage Induction : Expose cells to 5 Gy of ionizing radiation (IR) or 1 µM SN38 (active metabolite of Irinotecan).

  • Lysis : Harvest cells 1 hour post-IR using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na3VO4) to preserve the transient pS1981 signal.

  • Detection : Resolve via SDS-PAGE, transfer to PVDF, and probe with anti-pS1981 ATM and total ATM antibodies. Quantify the IC50 based on the densitometric ratio of pS1981/Total ATM.

Protocol 2: In Vivo Xenograft Efficacy & TGI Calculation

Rationale: Translating the synergistic mechanism requires overlapping the PK profile of the inhibitor with the pharmacodynamics of the DNA-damaging agent[3].

  • Inoculation : Inject

    
     SW620 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization : Once tumors reach ~150 mm³, randomize into 4 groups (n=8): Vehicle, Irinotecan alone, Inhibitor alone, and Combination.

  • Dosing Schedule : Administer the 1H-pyrrolo[2,3-b]pyridine inhibitor orally (PO) daily. Administer Irinotecan intravenously (IV) twice weekly. Critical Step : The inhibitor must be dosed 1-2 hours prior to Irinotecan to ensure

    
     coincides with the peak of DNA double-strand breaks.
    
  • Measurement : Measure tumor volume via calipers bi-weekly (

    
    ).
    
  • Endpoint : Calculate TGI (%) at day 21 using the formula:

    
    .
    

Conclusion

The transition from imidazo-quinoline cores to the 1H-pyrrolo[2,3-b]pyridine scaffold represents a significant leap in kinase inhibitor design. By achieving an exceptional IVIVC—where sub-nanomolar in vitro potency perfectly translates to >95% in vivo TGI via superior oral bioavailability—1H-pyrrolo[2,3-b]pyridine derivatives establish a new benchmark for ATM inhibition in combination therapies[3].

References

  • Title : Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Source : Journal of Medicinal Chemistry URL :[Link][3]

  • Title : Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Source : Molecular Cancer Therapeutics (AACR) URL :[Link][1]

  • Title : ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer. Source : British Journal of Cancer / PubMed URL :[Link][4]

  • Title : The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Source : Journal of Medicinal Chemistry URL :[Link][2]

Sources

Comparative Docking Studies and Performance of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. Because its structure closely mimics the purine ring of adenosine triphosphate (ATP), it perfectly complements the hinge region of various kinases.

This guide provides an objective, data-driven comparison of 1H-pyrrolo[2,3-b]pyridine derivatives across three distinct therapeutic targets: c-Met (Oncology), JAK3 (Immunology), and GSK-3β (Neurology). By analyzing comparative molecular docking studies, we will decode the structural causality behind their target selectivity and provide a self-validating computational protocol for evaluating novel derivatives.

Structural Causality: Why the 1H-Pyrrolo[2,3-b]pyridine Scaffold?

The efficacy of the 7-azaindole core lies in its dual hydrogen-bonding capability. The nitrogen at position 7 acts as a potent hydrogen bond acceptor, while the NH at position 1 serves as a hydrogen bond donor. When docked into a kinase active site, this bidentate motif forms highly stable interactions with the backbone amide and carbonyl groups of the kinase hinge region.

However, the base scaffold alone lacks selectivity. As demonstrated in recent literature, functionalizing the C3, C4, and C5 positions dictates the derivative's spatial orientation, allowing it to exploit unique hydrophobic pockets and displace high-energy water molecules specific to the target kinase .

Comparative Target Analysis

To understand the versatility of this scaffold, we must compare how specific functional group modifications shift the binding affinity from one kinase to another.

A. Targeting c-Met Kinase (Oncology)

Hyperactivation of the HGF/c-Met signaling pathway is a primary driver in non-small cell lung cancer (NSCLC). Aromatic hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized to target this pathway.

  • Performance: Compound 7c (a phenyl hydrazone derivative) demonstrated an IC50 of 0.506 μM against c-Met kinase, effectively inducing apoptosis in A549 cell lines .

  • Docking Insights: Molecular dynamics and docking simulations reveal that the derivative forms critical, stable hydrogen bonds with Lys1110 and Met1160 in the c-Met hinge region. The inclusion of a 1-chloro-2-methylbenzene moiety was identified via QSAR molecular fingerprinting as the most effective fragment for maximizing biological activity .

B. Targeting Janus Kinase 3 (JAK3) (Immunomodulation)

JAK3 is vital for cytokine-mediated signal transduction (IL-2, IL-4) in T-cells. Inhibiting JAK3 is a primary strategy for preventing organ transplant rejection.

  • Performance: Compound 14c , featuring a C5-carbamoyl group and a C4-cyclohexylamino group, achieved a massive 200-fold increase in activity over its parent compound, yielding potent cellular inhibition of T-cell proliferation .

  • Docking Insights: Docking calculations combined with WaterMap analysis explained this leap in performance. The C5-carbamoyl group allows for an intramolecular hydrogen bond that locks the molecule into its active conformation. Furthermore, the C4-cyclohexylamino group successfully displaces unfavorable, high-energy water molecules from the JAK3 binding pocket, driving the thermodynamics of binding .

Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine (e.g., Cmpd 14c) Inhibitor->JAK3 ATP-competitive Inhibition Transcription Gene Transcription (T-cell proliferation) STAT->Transcription Translocates to Nucleus

Mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives in the JAK3/STAT signaling pathway.

C. Targeting GSK-3β (Neurology / Alzheimer's Disease)

Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease.

  • Performance: Compound S01 was rationally designed by introducing a nonpolar benzene ring to the pyrrolo[2,3-b]pyridine skeleton to reduce the polar surface area (PSA) and enhance Blood-Brain Barrier (BBB) penetration. It achieved a remarkable IC50 of 0.35 nM .

  • Docking Insights: The simplified molecular structure achieved optimal occupation of the GSK-3β ATP-binding pocket, demonstrating that bulky external chains are not always necessary if the core scaffold is perfectly aligned with the target's geometry .

Quantitative Performance Comparison

The following table synthesizes the experimental and computational data across the three primary kinase targets, illustrating how structural modifications dictate performance.

Derivative / CompoundTarget KinasePrimary IndicationEnzymatic IC50Key Structural ModificationKey Interacting Residues (Hinge)
Compound 7c c-MetNSCLC (Cancer)0.506 μMPhenyl hydrazone moietyLys1110, Met1160
Compound 14c JAK3Immunosuppression120 nM*C5-carbamoyl, C4-cyclohexylaminoLeu905, Glu903
Compound S01 GSK-3βAlzheimer's Disease0.35 nM5-phenyl, 3-carboxamideVal135, Asp133

*Note: Value represents cellular inhibition of IL-2-stimulated T cell proliferation.

Self-Validating Experimental Protocol for Comparative Docking

To ensure trustworthiness and reproducibility in computational drug design, docking studies must not be treated as "black boxes." The following step-by-step protocol establishes a self-validating workflow for evaluating new 1H-pyrrolo[2,3-b]pyridine derivatives.

Phase 1: Protein Preparation & Causality
  • Structure Retrieval: Download the high-resolution X-ray crystal structures of the target kinases (e.g., c-Met, JAK3, GSK-3β) from the Protein Data Bank (PDB).

  • Protonation State Assignment: Use tools like Schrödinger's Protein Preparation Wizard or PROPKA to assign protonation states at physiological pH (7.4).

    • Causality: Kinase active sites often contain crucial histidine or aspartate residues. Incorrect protonation will invert hydrogen bond donors/acceptors, leading to false-positive docking poses.

  • Energy Minimization: Restrain heavy atoms and minimize the structure (e.g., using the OPLS4 force field) to relieve steric clashes.

Phase 2: Ligand Preparation
  • 2D to 3D Conversion: Generate 3D conformations of the 1H-pyrrolo[2,3-b]pyridine derivatives.

  • Tautomer & Stereoisomer Generation: Generate all possible tautomers.

    • Causality: The 7-azaindole core can undergo tautomerization. Docking the wrong tautomer will fail to capture the critical bidentate hinge interaction.

Phase 3: Grid Generation & System Validation (Self-Validation Step)
  • Grid Box Definition: Center the receptor grid box on the co-crystallized native ligand in the ATP-binding pocket.

  • Redocking Validation: Extract the native co-crystallized ligand and re-dock it into the generated grid.

  • Quality Control: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Rule: Proceed to Phase 4 only if the RMSD is ≤ 2.0 Å. If the RMSD > 2.0 Å, the grid parameters or protein preparation steps are flawed and must be repeated.

Phase 4: Docking Execution & Analysis
  • High-Precision Docking: Run the prepared derivatives using Extra Precision (XP) Glide or AutoDock Vina.

  • WaterMap / Hydration Site Analysis: For highly optimized derivatives (like JAK3 inhibitors), calculate the thermodynamic penalty of water molecules in the binding site. Reward poses that displace high-energy waters with hydrophobic moieties (e.g., the C4-cyclohexylamino group in Compound 14c).

  • MD Simulation: Subject the top-scoring poses to a 50–100 ns Molecular Dynamics simulation to verify the stability of the hinge-region hydrogen bonds over time.

Workflow ProtPrep Protein Preparation (Protonation, H-bond optimization) Grid Receptor Grid Generation (Centered on Hinge Region) ProtPrep->Grid LigPrep Ligand Preparation (Tautomers, 3D Conformations) LigPrep->Grid Validation Protocol Validation (Redocking Native Ligand RMSD < 2Å) Grid->Validation Docking Molecular Docking (SP/XP Glide or AutoDock Vina) Validation->Docking Scoring Pose Scoring & Interaction Analysis (H-bonds, Pi-Pi stacking) Docking->Scoring MD MD Simulation (Trajectory Stability) Scoring->MD

Standardized, self-validating computational workflow for comparative molecular docking.

References

  • Zheng, P., et al. "Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors." European Journal of Medicinal Chemistry, 2018.[Link]

  • Ebrahimi, et al. "Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints." Journal of Receptors and Signal Transduction, 2019. [Link]

  • Imada, K., et al. "Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chemical and Pharmaceutical Bulletin, 2012.[Link]

  • Wang, Q., et al. "Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[Link]

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure serves as an effective hinge-binder, leading to potent inhibitors for a wide array of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[1][2][3][4][5][6] While this versatility makes it a "privileged scaffold," it also presents a significant challenge: ensuring target selectivity across the highly conserved human kinome.

Unintended interactions, or off-target effects, are a primary cause of drug attrition during preclinical and clinical development.[7] These effects can range from unforeseen toxicities, such as cardiotoxicity, to complex polypharmacology that can either confound results or, in some cases, be therapeutically beneficial.[8][9][10][11] For researchers and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-based compounds, a rigorous, multi-faceted approach to evaluating off-target effects is not just a recommendation—it is a critical necessity for developing safe and effective therapeutics.

This guide provides an in-depth comparison of key methodologies for off-target profiling, grounded in the causality behind experimental choices and supported by actionable protocols.

A Multi-Pronged Strategy for Comprehensive Off-Target Profiling

No single assay can fully capture the complex off-target landscape of a compound. A robust evaluation strategy should be tiered, integrating computational, biochemical, and cell-based methods to build a comprehensive selectivity profile. This approach allows for early, cost-effective de-risking and provides deeper biological context in later stages.

G cluster_0 Tier 1: Early-Stage Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Phenotypic Discovery InSilico In Silico Prediction (ML & Data Fusion) Biochem Broad Biochemical Screen (e.g., Kinome Panel) InSilico->Biochem Prioritize & Inform CETSA Target Engagement Assay (CETSA) Biochem->CETSA Validate Hits in Cellular Context Phenotypic Phenotypic Screening (High-Content Imaging) Biochem->Phenotypic Correlate with Cellular Phenotype Signaling Downstream Signaling (Phospho-Proteomics) CETSA->Signaling Confirm Functional Effect Deconvolution Target Deconvolution Phenotypic->Deconvolution Identify Novel Targets Deconvolution->CETSA Validate Novel Targets

Caption: A tiered workflow for evaluating off-target effects.

Methodology Deep Dive: Comparing Core Techniques

Biochemical Kinase Profiling: The Broad View

The first essential step is to understand a compound's activity across a large panel of purified kinases. This provides a broad, quantitative measure of potency and selectivity.

Causality: Kinases share a structurally conserved ATP-binding pocket, making them susceptible to off-target inhibition. Large-scale screening is the most efficient way to identify these unintended interactions early, guiding structure-activity relationship (SAR) studies and helping to prioritize compounds with the cleanest profiles.[12]

Experimental Approaches:

  • Activity-Based Assays: These measure the inhibition of a kinase's catalytic activity (phosphorylating a substrate). Technologies like the luminescent ADP-Glo™ assay are common, offering high sensitivity.[13]

  • Binding Assays: These, like KINOMEscan™, use a competition-based method where the test compound competes with a known ligand for binding to the kinase. This approach measures affinity rather than direct inhibition.[14]

Protocol Outline: Activity-Based Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine compound in 100% DMSO. Create a series of dilutions for multi-dose screening (e.g., 9-point IC50 determination).

  • Assay Execution (Automated): A commercial service (e.g., Eurofins Discovery, Reaction Biology) will typically perform the screen.[14]

    • The compound is added to wells containing a specific kinase, its substrate, and ATP (often at or near the Km concentration for accurate potency assessment).[15]

    • The reaction is incubated to allow for phosphorylation.

    • A detection reagent (e.g., ADP-Glo™) is added to quantify the reaction product (ADP), which correlates with kinase activity.[13]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control.

    • Fit the data to a dose-response curve to determine the IC50 value for each interaction.

    • Calculate a selectivity score (e.g., S-score) to quantify the compound's selectivity.[16]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

A positive result in a biochemical assay doesn't guarantee the compound will engage its target within the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells.[17]

Causality: The binding of a ligand (the drug) to its target protein confers thermal stability. When heated, this stabilized protein is less likely to denature and aggregate compared to its unbound state. By quantifying the amount of soluble protein remaining at various temperatures, we can directly observe target engagement.[18][19]

G cluster_0 No Drug cluster_1 With Drug Unbound_pre Soluble Protein Unbound_post Aggregated Protein Unbound_pre->Unbound_post Heat Bound_pre Stabilized Protein Bound_post Soluble Protein Bound_pre->Bound_post Heat

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.

    • Treat cells with the 1H-pyrrolo[2,3-b]pyridine compound or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[19]

  • Cell Lysis:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Protein Quantification & Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate via SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific to the target protein (on-target or suspected off-target).[20]

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • A shift in the melting curve to the right for the drug-treated sample indicates target stabilization and therefore, engagement.

Phenotypic Screening: An Unbiased Search for Function

While target-based assays are essential, they can miss unexpected biological consequences. Phenotypic screening is a target-agnostic strategy where compounds are evaluated based on their ability to produce a measurable change in a complex biological system.[21]

Causality: The ultimate goal of a drug is to correct a disease phenotype. By screening directly for phenotypic changes (e.g., cancer cell death, reduced inflammation), this approach can identify compounds with novel mechanisms of action and reveal unexpected off-target effects that lead to toxicity.[22][23][24] It prioritizes functional efficacy, with target identification performed downstream.[21]

Protocol Outline: High-Content Imaging Phenotypic Screen

  • Assay Setup:

    • Seed multiple cell lines (e.g., a panel of cancer cell lines) in multi-well imaging plates.

    • Include fluorescent markers for key cellular components (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, MitoTracker for mitochondria).

  • Compound Treatment:

    • Treat cells with the 1H-pyrrolo[2,3-b]pyridine compound at multiple concentrations. Include positive (e.g., staurosporine for apoptosis) and negative (DMSO) controls.

    • Incubate for a relevant time period (e.g., 24-72 hours).

  • Imaging:

    • Fix, permeabilize, and stain the cells.

    • Acquire multi-channel images using a high-content imaging system.

  • Image Analysis:

    • Use automated image analysis software to segment cells and extract hundreds of quantitative features per cell (e.g., nuclear size, mitochondrial texture, cell shape).

  • Data Analysis & Hit Identification:

    • Use machine learning or statistical analysis to compare the phenotypic "fingerprint" of the treated cells to the controls.[21]

    • Identify compounds that induce a specific phenotype of interest (e.g., apoptosis) or an unexpected toxic phenotype.

    • Hits from this screen can then be subjected to target deconvolution efforts, for example, using proteome-wide CETSA, to identify the responsible off-targets.[23]

Comparative Data Analysis: A Hypothetical Case Study

Let's compare two hypothetical 1H-pyrrolo[2,3-b]pyridine-based compounds designed as TNIK inhibitors.

  • Compound A (PYR-A): A novel, optimized compound.

  • Compound B (PYR-B): An earlier-stage, less selective analog.

Table 1: Biochemical Kinase Selectivity Profile (IC50, nM)

Kinase TargetCompound A (PYR-A)Compound B (PYR-B)Rationale for Inclusion
TNIK (On-Target) 5 15 Primary therapeutic target
SRC85095Structurally related kinase, common off-target
ABL>10,000250Important anti-target to avoid toxicity[25]
JAK12,500450Member of a frequently inhibited kinase family
JAK2>10,000800Inhibition is associated with anemia[3]
FGFR11,200110Another common target for this scaffold[5][6]
CDK8>10,0005,000Potential colorectal cancer target[26]

Interpretation: Compound A is significantly more potent and selective for the intended target, TNIK. Compound B shows potent activity against multiple off-targets, including SRC, ABL, JAK1/2, and FGFR1, raising potential safety concerns.

Table 2: Cellular Target Engagement & Phenotypic Outcome

AssayCompound A (PYR-A)Compound B (PYR-B)
CETSA (TNIK Melt Shift) +4.5°C+2.1°C
CETSA (SRC Melt Shift) No Shift+3.5°C
CETSA (FGFR1 Melt Shift) No Shift+2.8°C
Cell Viability (HCT116) IC50 = 50 nMIC50 = 45 nM
Cardiomyocyte Viability IC50 > 10 µMIC50 = 0.9 µM

Interpretation:

  • The CETSA data confirms that both compounds engage the on-target TNIK in cells, but Compound A does so more effectively (larger thermal shift).

  • Crucially, CETSA validates the off-target activity of Compound B against SRC and FGFR1 within the cellular environment, which was predicted by the biochemical screen.

  • Despite similar efficacy in a cancer cell line (HCT116), Compound B exhibits significant toxicity in cardiomyocytes, a potential consequence of its off-target profile. This highlights the critical link between off-target kinase inhibition and potential safety liabilities like cardiotoxicity.[9][10]

Conclusion

For drug discovery professionals developing 1H-pyrrolo[2,3-b]pyridine-based compounds, a superficial assessment of selectivity is insufficient. A rigorous evaluation, integrating broad biochemical profiling with in-depth cellular validation and unbiased phenotypic screening, is the only way to build a complete and trustworthy safety and efficacy profile. This guide provides a framework for designing and executing such a strategy. By understanding the causality behind each method and meticulously validating results across platforms, researchers can make better-informed decisions, minimize late-stage failures, and ultimately develop safer, more effective kinase inhibitors.

References

  • Creative Biostructure. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Promega. (n.d.). Kinase Biology for Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Scott, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1933. Retrieved from [Link]

  • PUGSLEY, M. K., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. Retrieved from [Link]

  • Sharma, A., et al. (2021). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Frontiers in Cardiovascular Medicine. Retrieved from [Link]

  • Kinnings, S. L., et al. (2011). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling, 51(10), 2469-2479. Retrieved from [Link]

  • Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 15(1), 1234. Retrieved from [Link]

  • Mubeen, S., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103038. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Hasinoff, B. B., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 33(1), 135-146. Retrieved from [Link]

  • Sandor, V., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 17(13), 3591. Retrieved from [Link]

  • Ellis, P. M. (2015). Class act: Safety comparison of approved tyrosine kinase inhibitors for non-small-cell lung carcinoma. Expert Opinion on Drug Safety, 14(1), 97-110. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Liu, Y., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(23), 17356-17373. Retrieved from [Link]

  • Al-Hayali, M., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2345. Retrieved from [Link]

  • Various Authors. (n.d.). Multiple articles on 1H-pyrrolo[2,3-b]pyridine as TNIK and DYRK1A inhibitors. Retrieved from [Link]

  • Zhang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • Lindsley, C. W., et al. (2012). The Resurrection of Phenotypic Drug Discovery. ACS Medicinal Chemistry Letters, 3(2), 152-155. Retrieved from [Link]

  • Wang, T., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. Retrieved from [Link]

  • Mathew, B., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23075. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. Retrieved from [Link]

  • Al-Salama, Z., et al. (2025). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports. Retrieved from [Link]

  • Various Authors. (n.d.). OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases. Retrieved from [Link]

  • Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. Retrieved from [Link]

  • Jadhav, S. B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3321. Retrieved from [Link]

  • Koyama, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(10), 816-826. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Retrieved from [Link]

  • Li, D., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(48), 30209-30222. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to the 1H-pyrrolo[2,3-b]pyridine Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly kinases.[1] The successful and efficient synthesis of the 7-azaindole core is therefore a critical undertaking for medicinal chemists. This guide provides a head-to-head comparison of the most prominent synthetic routes to this important scaffold, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate method for a given research objective.

Classical Approaches: Building the Pyrrole Ring

Traditional syntheses of the 7-azaindole core often parallel classical indole syntheses, typically involving the construction of the pyrrole ring onto a pre-existing pyridine moiety.

The Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer reaction has been adapted for the preparation of 7-azaindoles. This acid-catalyzed method involves the cyclization of a 2-pyridylhydrazone, which is typically formed from the condensation of 2-pyridylhydrazine with an appropriate ketone or aldehyde.[2][3]

The reaction proceeds through the formation of an enehydrazine tautomer, followed by a[4][4]-sigmatropic rearrangement and subsequent loss of ammonia to afford the aromatic 7-azaindole ring system. Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation.

Key Advantages:

  • Direct and well-established method.

  • Allows for the synthesis of 2,3-disubstituted 7-azaindoles.[2]

Limitations:

  • The electron-deficient nature of the pyridine ring can make the Fischer azaindolization less efficient than its indole counterpart, often requiring harsh thermal conditions.[5]

  • The availability of substituted 2-pyridylhydrazines can be a limiting factor.

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [2]

  • Hydrazone Formation: A mixture of the appropriate ketone (1.0 eq) and 2-pyridylhydrazine (1.0 eq) in ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered and washed to yield the 2-pyridylhydrazone.

  • Cyclization: The 2-pyridylhydrazone is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 160-180 °C) and stirred for a short period (e.g., 5 minutes).

  • Work-up: The reaction mixture is cooled and poured into ice water, followed by neutralization with a base (e.g., NaOH). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis offers a route to 2-carboxy-substituted azaindoles via the thermal decomposition of an α-azido-β-pyridylacrylate.[6][7] This reaction is a valuable tool for accessing functionalized 7-azaindole templates.[8]

A key feature of this synthesis is that it often requires higher temperatures and shorter reaction times compared to the analogous indole synthesis.[6][8] In some cases, a minimum temperature is necessary to avoid decomposition.[6]

Key Advantages:

  • Provides access to 2-ester substituted 7-azaindoles, which are versatile intermediates.

  • Tolerates a range of substituents on the pyridine ring.[7]

Limitations:

  • The preparation of the requisite azidopyridine acrylate precursors can involve multiple steps.

  • The thermal conditions can be harsh, potentially limiting the substrate scope.

The Bartoli Indole Synthesis

The Bartoli indole synthesis has emerged as a powerful and direct method for the preparation of 7-substituted indoles, and its application has been extended to the synthesis of 7-azaindoles from ortho-substituted nitropyridines.[9][10] The reaction involves the treatment of the nitropyridine with an excess of a vinyl Grignard reagent.[10][11]

A crucial aspect of the Bartoli synthesis is the requirement for a substituent ortho to the nitro group, which facilitates a key[4][4]-sigmatropic rearrangement in the reaction mechanism.[10][12]

Key Advantages:

  • One of the most direct and flexible routes to 7-substituted 7-azaindoles.[10][12]

  • Tolerates a variety of ortho substituents on the nitropyridine starting material.[9]

Limitations:

  • Requires at least three equivalents of the vinyl Grignard reagent.[10]

  • Yields can be modest, and the reaction is sensitive to the nature of the substituents on the nitropyridine.[11][13]

Modern Era: The Ascendancy of Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and the 7-azaindole core is no exception. These methods offer unparalleled flexibility and functional group tolerance.

Sonogashira Coupling Followed by Cyclization

A widely employed strategy involves the Sonogashira coupling of a terminal alkyne with an appropriately substituted aminohalopyridine, followed by a base- or metal-mediated cyclization to construct the pyrrole ring.[14][15] This approach allows for the introduction of diverse substituents at the 2-position of the 7-azaindole core.

The cyclization step can be promoted by strong bases such as potassium tert-butoxide or by copper catalysts.[13][15]

Key Advantages:

  • High degree of flexibility in introducing substituents at the C2-position.

  • Milder reaction conditions compared to some classical methods.

Limitations:

  • Requires the synthesis of functionalized aminohalopyridines and terminal alkynes.

  • The cyclization step may require optimization depending on the substrate.

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles [15]

  • Sonogashira Coupling: To a solution of the 2-amino-3-halopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/H₂O), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) are added, followed by a base (e.g., Et₃N). The reaction is stirred at room temperature or with gentle heating until completion.

  • Cyclization: After completion of the Sonogashira coupling, a strong base (e.g., KOt-Bu) is added to the reaction mixture, which is then heated to effect the cyclization.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Cascade C-N Cross-Coupling/Heck Reaction

A novel and efficient approach involves a palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide.[16][17] This method combines a C-N cross-coupling with an intramolecular Heck reaction in a single pot to directly form the 7-azaindole scaffold.

This cascade approach has been successfully applied to the synthesis of all four azaindole isomers and allows for the preparation of 2- and 2,3-disubstituted azaindoles.[16][17]

Key Advantages:

  • Convergent and atom-economical cascade reaction.

  • Provides access to a variety of substituted azaindoles from readily available starting materials.[16]

Limitations:

  • The success of the cascade is dependent on the specific substrates and reaction conditions.

  • The regioselectivity of the Heck cyclization can be a consideration.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Fischer Indole Synthesis 2-Pyridylhydrazones, Ketones/AldehydesStrong acid (e.g., PPA), heatDirect, good for 2,3-disubstitutionHarsh conditions, limited precursor availabilityModerate to Good[2]
Hemetsberger-Knittel α-Azido-β-pyridylacrylatesThermal decompositionAccess to 2-carboxy derivativesMulti-step precursor synthesis, harsh conditionsModerate to Good[6][7]
Bartoli Indole Synthesis Ortho-substituted nitropyridinesVinyl Grignard reagentExcellent for 7-substitution, directRequires excess Grignard, modest yieldsModerate[9][13]
Sonogashira/Cyclization Aminohalopyridines, Terminal alkynesPd catalyst, Cu co-catalyst, baseHigh flexibility at C2, mild conditionsMulti-step, requires optimizationGood to Excellent[14][15]
Cascade C-N/Heck Amino-o-bromopyridines, Alkenyl bromidesPd catalyst, phosphine ligand, baseConvergent, atom-economicalSubstrate-dependent, potential regioselectivity issuesModerate to Good[16][17]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_classical Classical Routes cluster_modern Modern Cross-Coupling Fischer Fischer Indole Synthesis Core 1H-pyrrolo[2,3-b]pyridine Core Fischer->Core Acid-catalyzed cyclization Hemetsberger Hemetsberger-Knittel Hemetsberger->Core Thermal decomposition Bartoli Bartoli Indole Synthesis Bartoli->Core Grignard addition & rearrangement Sonogashira Sonogashira/Cyclization Sonogashira->Core Base/metal-mediated cyclization Cascade Cascade C-N/Heck Cascade->Core Intramolecular Heck reaction Start_Classical Substituted Pyridines Start_Classical->Fischer Hydrazine formation Start_Classical->Hemetsberger Acrylate formation Start_Classical->Bartoli Nitration Start_Modern Functionalized Pyridines (Halo/Amino) Start_Modern->Sonogashira Pd-catalyzed alkynylation Start_Modern->Cascade Pd-catalyzed amination

Caption: Overview of classical and modern synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core.

Conclusion

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly, with modern cross-coupling methods offering remarkable versatility and efficiency. While classical approaches such as the Fischer, Hemetsberger-Knittel, and Bartoli syntheses remain valuable for accessing specific substitution patterns, palladium-catalyzed strategies, including the Sonogashira coupling/cyclization and cascade C-N/Heck reactions, provide a more general and flexible platform for the construction of diverse 7-azaindole libraries. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scalability of the process. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions in their quest for novel and impactful therapeutics.

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). Vertex AI Search.
  • Roy, P. J., Dufresne, C., Lachance, N., Leclerc, J.-P., Boisvert, M., Wang, Z., & Leblanc, Y. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2756.
  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 585-588.
  • Andrade, C. K. Z., Pinho, V. D., & Alves, R. J. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Larsen, J., Tungen, J. E., & Bøe, S. O. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4488.
  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.).
  • Bartoli indole synthesis. (n.d.). Grokipedia.
  • Facile Synthesis of Fluorin
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (n.d.). Thieme Connect.
  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2016). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 52(8), 584-591.
  • Bartoli indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. (2025). Benchchem.
  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005). Request PDF.
  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. (n.d.). Request PDF.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 2013-2020.
  • Synthesis of substituted 5-, 6-, and 7-azaindoles via Hemetsberger–Knittel reaction. (n.d.).
  • 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. (1979). Journal of the Chemical Society, Perkin Transactions 1, 3029-3033.
  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). (1987). The Journal of Organic Chemistry, 52(12), 2491-2495.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-495.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022).
  • Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. (2016). Organic Letters, 18(14), 3466-3469.
  • The Bartoli Indole Synthesis. (1989). Tetrahedron Letters, 30(16), 2129-2132.
  • Bartoli Indole Synthesis. (2014). Request PDF.
  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding and Interrupting the Fischer Azaindolization Reaction. (2018). Journal of the American Chemical Society, 140(35), 11145-11153.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). Molecules, 30(8), 1625.
  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (2025). Benchchem.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2018).
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (n.d.). Master Thesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, this document is designed to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

While specific toxicological data for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively documented, its structural similarity to other nitro-containing heterocyclic compounds necessitates a cautious and well-informed approach to its handling. The guidance herein is synthesized from established safety protocols for analogous compounds and general best practices for managing nitroaromatic chemicals.

Hazard Assessment and Core Principles

The primary hazards associated with 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine are inferred from its chemical structure, which features a nitro group and a methoxy-substituted pyridine ring. These moieties suggest the potential for skin and eye irritation, and possible harm if inhaled or ingested.[1][2][3] Aromatic nitro compounds, as a class, are known for their potential toxicity.[4] Therefore, all handling procedures must be executed with the primary goal of minimizing exposure.

Core Safety Principles:

  • Engineering Controls as the First Line of Defense: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) as the Last Line of Defense: Appropriate PPE must be worn at all times when handling the compound.

  • Contingency Planning: Be prepared for accidental spills or exposures by having emergency procedures and necessary supplies readily available.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. The following table outlines the recommended PPE, with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved, tight-fitting safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as similar compounds are known to cause skin irritation.[1][2][7]
Protective Clothing A full-length laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental contact and contamination of personal clothing.[6][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.To prevent inhalation, which can cause respiratory tract irritation.[2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity. The following workflow provides a step-by-step guide for handling 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Detailed Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[1][2]

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Compound:

    • All weighing and transfers of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • If the experimental procedure involves heating, ensure the setup is secure and monitored to prevent uncontrolled reactions.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.[5]

    • Carefully remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.

    • Wash hands and forearms thoroughly after handling is complete.[6]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.

cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_alert Alert Colleagues & Evacuate Area spill_contain Contain Spill with Inert Absorbent spill_alert->spill_contain spill_collect Collect Waste in Sealed Container spill_contain->spill_collect spill_clean Decontaminate Spill Area spill_collect->spill_clean expo_remove Remove Contaminated Clothing expo_skin Wash Skin with Soap & Water expo_remove->expo_skin expo_eyes Flush Eyes for 15 Minutes expo_remove->expo_eyes expo_seek Seek Medical Attention expo_skin->expo_seek expo_eyes->expo_seek

Caption: Emergency response plan for spills and personal exposure.

In Case of a Spill:

  • Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand or vermiculite.[5]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the spill area with soap and water.[5]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • All solid waste contaminated with the compound (e.g., gloves, absorbent materials) should be collected in a clearly labeled, sealed hazardous waste container.

  • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Chemius. (n.d.). nitro razredčilo.
  • Standard Operating Procedure. (n.d.).
  • Tokyo Chemical Industry. (2025, March 12). SAFETY DATA SHEET: 5-Bromo-2-methoxy-3-nitropyridine.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
  • 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. (n.d.).
  • Department of Chemistry. (n.d.). in case of emergency. Retrieved from a university chemistry department website.
  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97%.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1).
  • Benchchem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • SAFETY DATA SHEET. (2025, December 25).
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.